molecular formula C9H7ClO3 B1270855 Benzo[1,3]dioxol-5-yl-acetyl chloride CAS No. 6845-81-4

Benzo[1,3]dioxol-5-yl-acetyl chloride

Cat. No.: B1270855
CAS No.: 6845-81-4
M. Wt: 198.6 g/mol
InChI Key: HGSZGCXMAJSUSC-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-yl-acetyl chloride is a useful research compound. Its molecular formula is C9H7ClO3 and its molecular weight is 198.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzo[1,3]dioxol-5-yl-acetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[1,3]dioxol-5-yl-acetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSZGCXMAJSUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373429
Record name Benzo[1,3]dioxol-5-yl-acetyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6845-81-4
Record name Benzo[1,3]dioxol-5-yl-acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzodioxol-5-yl-acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic methodologies for preparing benzodioxol-5-yl-acetyl chloride, a key intermediate in the development of novel bioactive molecules. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical principles, experimental protocols, and critical parameters underpinning its synthesis.

Introduction: The Significance of the Benzodioxole Moiety

The 1,3-benzodioxole scaffold is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. Its unique electronic and conformational properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to parent molecules. Notably, recent research has highlighted the role of 1,3-benzodioxole derivatives as potent auxin receptor agonists, demonstrating their potential in agricultural applications as root growth promoters.[1][2] The synthesis of benzodioxol-5-yl-acetyl chloride, a reactive acylating agent, provides a versatile entry point for the elaboration of the benzodioxole core into a diverse range of more complex chemical entities.

Retrosynthetic Analysis: A Strategic Approach to Synthesis

A logical retrosynthetic disconnection of benzodioxol-5-yl-acetyl chloride points to its immediate precursor, 3,4-(methylenedioxy)phenylacetic acid (also known as homopiperonylic acid). This carboxylic acid can, in turn, be prepared from more readily available starting materials. This guide will therefore first detail the synthesis of the carboxylic acid precursor before elaborating on its conversion to the target acyl chloride.

Retrosynthesis Target Benzodioxol-5-yl-acetyl chloride Precursor1 3,4-(Methylenedioxy)phenylacetic acid Target->Precursor1 Acyl Chloride Formation Precursor2 3,4-Methylenedioxyphenethyl alcohol Precursor1->Precursor2 Oxidation Precursor3 Piperonal Precursor2->Precursor3 Homologation

Figure 1: Retrosynthetic analysis of benzodioxol-5-yl-acetyl chloride.

Part I: Synthesis of the Precursor - 3,4-(Methylenedioxy)phenylacetic acid

The synthesis of 3,4-(methylenedioxy)phenylacetic acid is a critical first stage. A reliable method involves the oxidation of 3,4-methylenedioxyphenethyl alcohol.

Synthesis of 3,4-Methylenedioxyphenethyl Alcohol from Piperonal

A common route to 3,4-methylenedioxyphenethyl alcohol begins with piperonal, which undergoes a homologation reaction.

Experimental Protocol:

  • Reaction Setup: In a three-neck flask equipped with a temperature controller and under an ice bath, add 50 ml of piperonal.

  • Acid Addition: Slowly add 45-50 ml of concentrated sulfuric acid, maintaining the temperature between -6 to 0°C.

  • Acetic Acid Addition: Subsequently, slowly add 60-75 ml of a 50% acetic acid solution while ensuring the temperature remains in the specified range.

  • Reaction: Allow the reaction to proceed for 7-9 hours at this temperature.

  • Work-up: After the reaction is complete, add 500-600 ml of water and stir at room temperature for 1-2 hours.

  • Isolation: Filter the resulting solid and dry to obtain 3,4-methylenedioxyphenethyl alcohol. A typical yield for this step is in the range of 90-95%.[3]

Oxidation to 3,4-(Methylenedioxy)phenylacetic acid

The synthesized alcohol is then oxidized to the corresponding carboxylic acid.

Experimental Protocol:

  • Reaction Mixture: In a three-neck flask, combine 50 g of 3,4-methylenedioxyphenethyl alcohol, 9-10 g of sodium iodide, 26-28 ml of phosphoric acid, and 1.9-2.0 ml of methanesulfonic acid.[3]

  • Reaction Conditions: Heat the mixture to 90-95°C and maintain for 5-6 hours.

  • Precipitation: After the reaction, add 500-600 ml of water to precipitate the product as a white solid.

  • Isolation: Filter the solid to obtain 3,4-(methylenedioxy)phenylacetic acid. This step typically affords a yield of 90-93%.[3]

Table 1: Summary of Precursor Synthesis

StepKey ReagentsTemperatureDurationTypical Yield
Alcohol Synthesis from PiperonalPiperonal, Sulfuric Acid, Acetic Acid-6 to 0°C7-9 hours90-95%
Carboxylic Acid Synthesis from Alcohol3,4-Methylenedioxyphenethyl alcohol, NaI, H3PO4, MsOH90-95°C5-6 hours90-93%

Part II: Synthesis of Benzodioxol-5-yl-acetyl chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both reagents are highly efficient and produce gaseous byproducts, which simplifies product isolation.

Method 1: The Thionyl Chloride Route

Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides due to its reliability and the facile removal of byproducts (SO₂ and HCl).

Mechanism of Action:

The reaction proceeds through the formation of a highly reactive chlorosulfite intermediate. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, followed by the expulsion of a chloride ion. This intermediate then undergoes nucleophilic attack by the chloride ion at the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.

Thionyl_Chloride_Mechanism RCOOH R-COOH Intermediate1 R-CO-O-S(O)Cl RCOOH->Intermediate1 + SOCl₂ SOCl2 SOCl₂ Product R-COCl Intermediate1->Product + Cl⁻ Chloride_ion Cl⁻ Byproducts SO₂ + HCl

Figure 2: Simplified reaction pathway for acyl chloride formation using thionyl chloride.

Experimental Protocol:

  • Reaction Setup: In a fume hood, suspend 3,4-(methylenedioxy)phenylacetic acid in a suitable inert solvent such as toluene.

  • Reagent Addition: Slowly add thionyl chloride (typically 1.1-1.5 equivalents) to the suspension at room temperature. The reaction is exothermic and will evolve HCl gas, which must be scrubbed.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete, which can be monitored by the cessation of gas evolution or by techniques such as TLC or GC-MS.

  • Isolation: After completion, cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The crude benzodioxol-5-yl-acetyl chloride can often be used in the next step without further purification.

Method 2: The Oxalyl Chloride Route

Oxalyl chloride is another excellent reagent for this transformation and is often preferred for its milder reaction conditions and the generation of only gaseous byproducts (CO, CO₂, and HCl). It is particularly useful when the substrate is sensitive to the higher temperatures required for the thionyl chloride reaction. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate the reaction.

Mechanism of Action with DMF Catalyst:

The reaction with oxalyl chloride, when catalyzed by DMF, proceeds via the formation of the Vilsmeier reagent (a chloroiminium salt). This reagent is a highly effective acylating agent that activates the carboxylic acid. The activated acid then reacts with a chloride ion to yield the desired acyl chloride, regenerating the DMF catalyst and releasing carbon monoxide and carbon dioxide.

Oxalyl_Chloride_Mechanism RCOOH R-COOH ActivatedAcid Activated Acid Intermediate RCOOH->ActivatedAcid OxalylChloride (COCl)₂ Vilsmeier Vilsmeier Reagent OxalylChloride->Vilsmeier DMF DMF (cat.) DMF->Vilsmeier Vilsmeier->ActivatedAcid Product R-COCl ActivatedAcid->Product + Cl⁻ Byproducts CO + CO₂ + HCl

Figure 3: Catalytic cycle for acyl chloride formation using oxalyl chloride and DMF.

Experimental Protocol:

  • Reaction Setup: To a solution of 3,4-(methylenedioxy)phenylacetic acid in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) at 0°C, add a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Slowly add oxalyl chloride (typically 1.1-1.2 equivalents) to the solution. Vigorous gas evolution will be observed.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases.

  • Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude benzodioxol-5-yl-acetyl chloride.

Table 2: Comparison of Chlorinating Agents

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Byproducts SO₂ (gas), HCl (gas)CO (gas), CO₂ (gas), HCl (gas)
Reaction Temp. Often requires heating (reflux)Typically room temperature or below
Catalyst Not generally requiredOften catalyzed by DMF
Advantages Readily available, cost-effectiveMilder conditions, all byproducts are gaseous, high purity
Disadvantages Higher reaction temperatures, potential for side reactionsMore expensive, moisture-sensitive

Safety and Handling Precautions

Both thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive reagents. They react violently with water to release corrosive gases. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Anhydrous conditions are essential for successful reactions.

Conclusion

The synthesis of benzodioxol-5-yl-acetyl chloride is a straightforward yet critical transformation for the elaboration of the medicinally and agriculturally important 1,3-benzodioxole scaffold. The choice between thionyl chloride and oxalyl chloride as the chlorinating agent will depend on the scale of the reaction, the sensitivity of the substrate, and cost considerations. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently prepare this valuable synthetic intermediate for their research and development endeavors.

References

  • Sharma, P., et al. (2004). Journal of Medicinal Chemistry, 49, 2022.
  • CN201410768794.6.
  • Reddy, et al. (2011). General procedure for the synthesis of 2-(one-benzylthio) acetic acid.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to Benzodioxol-5-yl-acetyl chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed insights into the chemical properties, synthesis, and applications of Benzodioxol-5-yl-acetyl chloride. As a key intermediate, its robust characterization and handling are paramount for successful downstream applications.

Core Chemical Identity and Physicochemical Properties

Benzodioxol-5-yl-acetyl chloride, also known as 3,4-Methylenedioxyphenylacetyl chloride or Homopiperonyl chloride, is an acyl chloride derivative of 3,4-methylenedioxyphenylacetic acid. The presence of the benzodioxole moiety makes it a valuable precursor in the synthesis of a wide range of compounds, particularly those with psychoactive or other pharmacological properties.[1][2] The acyl chloride group is a highly reactive functional group, enabling it to participate readily in nucleophilic acyl substitution reactions.

Table 1: Physicochemical and Identification Properties

Property Value Source(s)
IUPAC Name 2-(1,3-benzodioxol-5-yl)acetyl chloride [3]
Synonyms Homopiperonyl chloride, 3,4-Methylenedioxyphenylacetyl chloride [4][5]
CAS Number 6845-81-4 [3][6]
Molecular Formula C₉H₇ClO₃ [3][4]
Molecular Weight 198.60 g/mol [3][4]
Appearance Very dark red/brown liquid [4][7]
Boiling Point 110-112 °C at 0.75 mmHg [6]

| Purity | Typically ≥95-98% |[4][5][8] |

Synthesis and Mechanistic Considerations

The most common and direct method for the synthesis of Benzodioxol-5-yl-acetyl chloride is the chlorination of its corresponding carboxylic acid, 3,4-methylenedioxyphenylacetic acid. Thionyl chloride (SOCl₂) is the preferred reagent for this transformation due to its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.

Causality in Reagent Selection:
  • Thionyl Chloride (SOCl₂): Chosen over other chlorinating agents like oxalyl chloride or phosphorus chlorides because its byproducts are gaseous, which simplifies the purification process significantly. Driving the reaction forward by removing products is a direct application of Le Châtelier's principle.

  • Solvent: An inert, dry solvent such as dichloromethane (DCM) or toluene is typically used to prevent reaction with the solvent and to manage the reaction temperature. The absence of water is critical, as acyl chlorides readily hydrolyze back to the carboxylic acid.[9]

Workflow for Synthesis

Below is a generalized workflow for the laboratory-scale synthesis of Benzodioxol-5-yl-acetyl chloride.

G start Start: 3,4-Methylenedioxyphenylacetic Acid reagent Reagent: Thionyl Chloride (SOCl₂) Solvent: Dry Toluene start->reagent 1. Combine process1 Reaction: - Inert atmosphere (N₂/Ar) - Reflux (approx. 80-100°C) - 2-4 hours reagent->process1 2. Heat process2 Workup: - Remove excess SOCl₂ via distillation - Remove solvent via rotary evaporation process1->process2 3. Cool & Isolate product Crude Product: Benzodioxol-5-yl-acetyl chloride process2->product purification Purification: Vacuum Distillation product->purification 4. Purify final_product Final Product: Pure Benzodioxol-5-yl-acetyl chloride purification->final_product

Caption: Synthesis workflow for Benzodioxol-5-yl-acetyl chloride.

Chemical Reactivity and Applications in Drug Development

The high reactivity of the acyl chloride functional group makes Benzodioxol-5-yl-acetyl chloride a versatile intermediate in organic synthesis. Its primary use is in acylation reactions, where it transfers the benzodioxol-acetyl moiety to a nucleophile.

Key Reactions:
  • Amide Formation: Reacts readily with primary and secondary amines to form amides. This is a cornerstone reaction in the synthesis of many pharmaceuticals, including synthetic cathinones and other psychoactive compounds.[1][2] The reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

  • Ester Formation: Reacts with alcohols to form esters. This can be used to create prodrugs or modify the solubility and pharmacokinetic profile of a parent molecule.

  • Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃), forming a new carbon-carbon bond and creating more complex molecular scaffolds.

The benzodioxole ring itself is a common structural motif in medicinal chemistry, found in drugs like Tadalafil (Cialis), where it plays a role in binding to the target enzyme.[10] The ring can be metabolized in vivo through O-demethylenation to form a catechol, which can then be further modified.[2]

G start_node Benzodioxol-5-yl-acetyl chloride C₉H₇ClO₃ amide N-Substituted Amide start_node->amide + Amine (Base) ester Ester start_node->ester + Alcohol (Base) ketone Aryl Ketone start_node->ketone + Aromatic (Lewis Acid) amine Primary/Secondary Amine R₂NH alcohol Alcohol R-OH aromatic Aromatic Compound Ar-H

Caption: Key acylation reactions of Benzodioxol-5-yl-acetyl chloride.

Experimental Protocol: Synthesis from 3,4-Methylenedioxyphenylacetic Acid

This protocol describes a self-validating procedure for the synthesis and purification of Benzodioxol-5-yl-acetyl chloride.

Materials:

  • 3,4-Methylenedioxyphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene

  • Standard reflux apparatus with a drying tube

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet. Ensure all glassware is scrupulously dry.

  • Charging the Flask: To the flask, add 3,4-methylenedioxyphenylacetic acid (1.0 eq). Add dry toluene to create a stirrable slurry.

  • Addition of Reagent: Slowly add thionyl chloride (1.5-2.0 eq) to the flask at room temperature. The addition may be exothermic and result in the evolution of gas (HCl, SO₂). Ensure the reaction is well-vented to a scrubber.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by observing the cessation of gas evolution.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Arrange the apparatus for distillation and carefully distill off the excess thionyl chloride and toluene.

  • Purification: The resulting crude oil is purified by vacuum distillation.[6] Collect the fraction boiling at approximately 110-112 °C / 0.75 mmHg.

  • Characterization & Validation: The identity and purity of the final product should be confirmed using spectroscopic methods:

    • FTIR: Look for the characteristic strong C=O stretch of an acyl chloride at ~1800 cm⁻¹.

    • ¹H NMR: Confirm the presence of the benzodioxole and acetyl protons with the correct chemical shifts and integrations.

    • ¹³C NMR: Confirm the number of unique carbons, including the carbonyl carbon at ~170 ppm.

Safety, Handling, and Storage

Benzodioxol-5-yl-acetyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

  • Hazards: Causes severe skin burns and eye damage.[7][11] It is harmful if swallowed and may cause respiratory irritation.[11] It reacts violently with water, liberating toxic hydrogen chloride gas.[11]

  • Handling: Always handle in a well-ventilated chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[11][12] Avoid all contact with skin and eyes and prevent inhalation of vapors.[13] Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong bases, acids, amines, and oxidizing agents.[11] The storage area should be designated for corrosive materials.

References

  • Benzo(1,3)dioxol-5-yl-acetyl chloride. PubChem, National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. [Link]

  • Specifications of 2-(1,3-Benzodioxol-5-yl)acetyl chloride. Capot Chemical. [Link]

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. [Link]

  • Safety Data Sheet: Benzoyl chloride. Carl ROTH. [Link]

  • 6-Chloropiperonyl chloride. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: Benzoyl chloride. Penta chemicals. [Link]

  • Tadalafil. Wikipedia. [Link]

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. ResearchGate. [Link]

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. ResearchGate. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]

  • Propionyl chloride. PubChem, National Center for Biotechnology Information. [Link]

  • Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. National Institutes of Health. [Link]

  • Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PubMed Central, National Institutes of Health. [Link]

  • Homoveratryl chloride. ChemSynthesis. [Link]

  • Chemical Properties of 2-Propenoyl chloride (CAS 814-68-6). Cheméo. [Link]

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Introduction: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzodioxol-5-yl-acetyl chloride (CAS 6845-81-4)

Benzodioxol-5-yl-acetyl chloride, registered under CAS number 6845-81-4, is a highly reactive acyl chloride that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Also known by its synonym, 3,4-Methylenedioxyphenylacetyl chloride, this compound incorporates the 1,3-benzodioxole moiety, a structural motif present in numerous natural products and pharmacologically active compounds.[3][4] Its significance lies in the potent electrophilicity of the acyl chloride group, which allows for facile construction of carbon-heteroatom bonds, primarily in the formation of amides and esters. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its synthesis, reactivity, characterization, and safe handling, grounded in established chemical principles and applications.

Physicochemical and Structural Properties

Understanding the fundamental properties of Benzodioxol-5-yl-acetyl chloride is crucial for its effective use in synthesis. The compound is a derivative of 3,4-(Methylenedioxy)phenylacetic acid, featuring a reactive acid chloride functional group.[1] While some sources report a high melting point, this is likely erroneous and refers to the parent carboxylic acid; vendor and safety data consistently describe the compound as a liquid at room temperature.[4][5]

Table 1: Physicochemical Properties of Benzodioxol-5-yl-acetyl chloride

Property Value Reference(s)
CAS Number 6845-81-4 [1][3]
Molecular Formula C₉H₇ClO₃ [1]
Molecular Weight 198.60 g/mol [1]
IUPAC Name 2-(1,3-benzodioxol-5-yl)acetyl chloride [1]
Appearance Very dark red/brown liquid [4]
Boiling Point 101-102 °C @ 1 mmHg [3]
Density ~1.399 g/cm³ (Predicted) [5]

| Purity | Typically ≥95-97% |[3][4] |

The core structure, featuring the 1,3-benzodioxole ring system, is foundational to many biologically active molecules.[6]

Caption: 2D structure of Benzodioxol-5-yl-acetyl chloride.[1]

Synthesis: From Carboxylic Acid to Reactive Acyl Chloride

The most direct and common synthesis of Benzodioxol-5-yl-acetyl chloride involves the chlorination of its parent carboxylic acid, 3,4-(Methylenedioxy)phenylacetic acid (also known as homopiperonylic acid).[7][8] This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[7][9]

Mechanistic Rationale: Activating the Carboxyl Group

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic and efficient nucleophilic acyl substitution reaction. The causality behind this process involves transforming the poor leaving group of the carboxylic acid (-OH) into an excellent leaving group.[10]

The mechanism proceeds as follows:

  • Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[9][11]

  • Intermediate Formation: This forms a chlorosulfite intermediate, effectively converting the hydroxyl group into a much better leaving group.[10][12]

  • Nucleophilic Substitution: A chloride ion (Cl⁻), generated in the process, acts as a nucleophile and attacks the carbonyl carbon.[12]

  • Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving groups, sulfur dioxide (SO₂) gas and a chloride ion, which subsequently abstracts the proton to form HCl gas.[11][12]

mechanism Acid 3,4-(Methylenedioxy)phenylacetic Acid (R-COOH) Intermediate Chlorosulfite Intermediate (R-CO-O-SOCl) Acid->Intermediate Nucleophilic attack on S atom SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Product Benzodioxol-5-yl-acetyl chloride (R-COCl) Intermediate->Product Nucleophilic attack by Cl⁻ on carbonyl C Byproducts Gaseous Byproducts (SO₂ + HCl) Intermediate->Byproducts Elimination of leaving group Chloride Chloride Ion (Cl⁻) Chloride->Product

Caption: Simplified workflow for the synthesis of an acyl chloride from a carboxylic acid.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a representative lab-scale synthesis. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 3,4-(Methylenedioxy)phenylacetic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or toluene as solvent

  • A catalytic amount of N,N-Dimethylformamide (DMF) (optional, but accelerates the reaction)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (e.g., a trap containing sodium hydroxide solution to neutralize the HCl and SO₂ gases produced). Ensure all glassware is oven-dried to remove moisture.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with 3,4-(Methylenedioxy)phenylacetic acid and the anhydrous solvent.

  • Initiation: Begin stirring and add a catalytic amount of DMF (1-2 drops).

  • Chlorination: Add thionyl chloride dropwise to the stirred suspension at room temperature. The addition may be exothermic.

  • Reaction: After the addition is complete, gently heat the reaction mixture to reflux (typically 40-80 °C depending on the solvent) and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

  • Work-up: Cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care must be taken as the crude product is moisture-sensitive.

  • Purification: The resulting crude Benzodioxol-5-yl-acetyl chloride can often be used directly for subsequent steps. For higher purity, vacuum distillation is the preferred method.[3]

Reactivity and Applications in Drug Development

The utility of Benzodioxol-5-yl-acetyl chloride stems from its high reactivity as an acylating agent.[12] It is a versatile electrophile that readily participates in nucleophilic acyl substitution reactions with a wide range of nucleophiles. This reactivity makes it a valuable building block for introducing the benzodioxole scaffold into larger molecules.

Key Applications:

  • Amide Synthesis: It reacts readily with primary and secondary amines to form corresponding amides. This is a cornerstone reaction in medicinal chemistry, as the amide bond is a key feature of many pharmaceutical agents. For instance, benzodioxole-containing amides have been synthesized and investigated for their potential as antidiabetic agents.[13]

  • Ester Synthesis: Reaction with alcohols yields esters, another important functional group in drug molecules.

  • Precursor for Advanced Intermediates: It serves as a precursor for more complex structures. For example, it is used in the synthesis of N-(benzo[d][9][12]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives, which have been identified as potent auxin receptor agonists with root-promoting activity.[14] It is also a documented precursor in certain synthetic routes to 3,4-methylenedioxyphenyl-2-propanone (MDP2P), a regulated substance.[15][16]

  • Pharmaceutical Scaffolding: The 1,3-benzodioxole ring is a key component in various approved drugs, such as Tadalafil, used to treat erectile dysfunction.[17] The synthesis of such complex molecules often involves intermediates derived from benzodioxole precursors.

reactivity AcylChloride Benzodioxol-5-yl-acetyl chloride Amide Amide Derivatives (e.g., Antidiabetics) AcylChloride->Amide Ester Ester Derivatives AcylChloride->Ester AdvancedInt Advanced Intermediates (e.g., for MDP2P, Plant Growth Regulators) AcylChloride->AdvancedInt Hydrolysis Carboxylic Acid (Hydrolysis Product) AcylChloride->Hydrolysis Amine R₂NH (Amine) Amine->AcylChloride Nucleophilic Attack Alcohol R-OH (Alcohol) Alcohol->AcylChloride Nucleophilic Attack Water H₂O (Water) Water->AcylChloride Nucleophilic Attack Other Further Reagents Other->AcylChloride

Caption: Key synthetic transformations of Benzodioxol-5-yl-acetyl chloride.

Analytical Characterization

Confirming the identity and purity of Benzodioxol-5-yl-acetyl chloride is essential for its use in regulated drug development environments. Standard spectroscopic methods are employed for this purpose.

Table 2: Representative Spectroscopic Data

Technique Expected Observations
¹H NMR ~6.7-6.9 ppm (m, 3H): Aromatic protons of the benzodioxole ring (often a complex ABX system).[18][19]~5.9-6.0 ppm (s, 2H): Methylene protons of the dioxole ring (-O-CH₂-O-).[13]~3.9-4.2 ppm (s, 2H): Methylene protons alpha to the carbonyl group (-CH₂-COCl). The exact shift can vary.
¹³C NMR ~172 ppm: Carbonyl carbon (C=O) of the acyl chloride.~148, ~147, ~128 ppm: Aromatic carbons.~101 ppm: Methylene carbon of the dioxole ring (-O-CH₂-O-).[13]~50 ppm: Methylene carbon alpha to the carbonyl group (-CH₂-COCl).

| IR (Infrared) | ~1800 cm⁻¹: Strong, characteristic C=O stretch for an acyl chloride. This is a key diagnostic peak.~3000-3100 cm⁻¹: Aromatic C-H stretching.~1600, ~1500 cm⁻¹: Aromatic C=C stretching.~1250, ~1040 cm⁻¹: C-O stretching of the dioxole ring. |

Note: Specific chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary slightly based on the solvent and instrument used.

Safety, Handling, and Storage

Acyl chlorides as a class are hazardous chemicals that require strict handling protocols.[7] They are corrosive, lachrymatory (tear-inducing), and react violently with water and other protic solvents.[20][21]

  • Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles and a face shield, and a flame-resistant lab coat.[22][23]

  • Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[20] Use spark-proof tools and ground all equipment to prevent static discharge.[23] Avoid inhalation of vapors and any contact with skin or eyes.[21]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[22] Keep away from incompatible materials such as water, alcohols, amines, bases, and oxidizing agents.[22]

  • Spill & First Aid: In case of a spill, evacuate the area and absorb with an inert, dry material like sand or vermiculite. Do not use water.[21] In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[20] If inhaled, move to fresh air and seek medical attention.[21]

Conclusion

Benzodioxol-5-yl-acetyl chloride (CAS 6845-81-4) is a powerful and versatile chemical intermediate. Its high reactivity, governed by the acyl chloride functional group, makes it an indispensable tool for introducing the pharmacologically significant 1,3-benzodioxole moiety into target molecules. For researchers in organic synthesis and drug development, a thorough understanding of its properties, synthesis, reactivity, and stringent safety requirements is paramount to leveraging its full potential in the creation of novel chemical entities.

References

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

  • LookChem. (n.d.). What is the synthesis and application of 3,4-(METHYLENEDIOXY)PHENYLACETIC ACID?. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(1,3)dioxol-5-yl-acetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 3). Acyl chloride. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Wang, Y., et al. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1,3-benzodioxol-5-ylacetyl chloride (6845-81-4). Retrieved from [Link]

  • Heather, E., et al. (2015). Forensic MDMA Impurity Profiling. Forensic Science International, 248, 140-147.
  • Penchev, P., et al. (n.d.). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. Retrieved from [Link]

  • Scribd. (n.d.). MDP2P Synthesis from Benzodioxole. Retrieved from [Link]

  • Wikipedia. (n.d.). Tadalafil. Retrieved from [Link]

  • Polo, E., et al. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M959.
  • ResearchGate. (2017, October 10). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Al-Omaim, W., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Pharmaceuticals, 16(11), 1599. Retrieved from [Link]

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An In-depth Technical Guide to 2-(1,3-Benzodioxol-5-yl)acetyl Chloride: Properties, Synthesis, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(1,3-benzodioxol-5-yl)acetyl chloride, a key chemical intermediate. It covers its fundamental molecular properties, detailed synthetic protocols with mechanistic insights, and essential safety and handling procedures critical for a laboratory setting.

Section 1: Core Molecular and Physical Properties

2-(1,3-Benzodioxol-5-yl)acetyl chloride, also known as 3,4-methylenedioxyphenylacetyl chloride, is a reactive acyl chloride widely utilized in organic synthesis. Its reactivity stems from the electrophilic carbonyl carbon, making it an excellent acylating agent.

Molecular Identification and Properties

A summary of the key identifiers and physicochemical properties of 2-(1,3-benzodioxol-5-yl)acetyl chloride is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₉H₇ClO₃[1][2][3][4][5][6]
Molecular Weight 198.60 g/mol [1][2][3][5][6]
CAS Number 6845-81-4[1][2][6]
IUPAC Name 2-(1,3-benzodioxol-5-yl)acetyl chloride[3][6]
Synonyms Benzo[1][7]dioxol-5-yl-acetyl chloride, 3,4-Methylenedioxyphenylacetyl chloride, 2-(Benzo[d][1][7]dioxol-5-yl)acetyl chloride[1][7][8]
Appearance Very dark red/brown liquid[1]
Purity Typically ≥95-97%[1][7][8]

Section 2: Synthesis of 2-(1,3-Benzodioxol-5-yl)acetyl Chloride

The most common and efficient method for the preparation of 2-(1,3-benzodioxol-5-yl)acetyl chloride is the reaction of the corresponding carboxylic acid, 2-(1,3-benzodioxol-5-yl)acetic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation due to the clean nature of the reaction, where the byproducts are gaseous and easily removed.

Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is unstable and subsequently undergoes an intramolecular nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases. This process is highly favorable as the gaseous byproducts shift the equilibrium towards the product side.

Experimental Protocol: Synthesis using Thionyl Chloride

This protocol details the synthesis of 2-(1,3-benzodioxol-5-yl)acetyl chloride from 2-(1,3-benzodioxol-5-yl)acetic acid and thionyl chloride.

Materials:

  • 2-(1,3-benzodioxol-5-yl)acetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or another inert solvent like dichloromethane)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a scrubbing system (e.g., a beaker with sodium hydroxide solution)

  • Heating mantle

  • Stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a stir bar and a reflux condenser. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

  • Reagent Addition: To the flask, add 2-(1,3-benzodioxol-5-yl)acetic acid and suspend it in a minimal amount of anhydrous toluene.

  • Chlorination: Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the suspension at room temperature. The addition is exothermic and will result in the evolution of HCl and SO₂ gases, which must be directed to a proper scrubbing system.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of toluene is approximately 111 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution or by techniques such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. The resulting crude 2-(1,3-benzodioxol-5-yl)acetyl chloride can often be used in the next synthetic step without further purification. If higher purity is required, vacuum distillation can be performed.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Chlorination cluster_workup Work-up & Isolation Start Dry Glassware Reagents Add 2-(1,3-benzodioxol-5-yl)acetic acid & Toluene Start->Reagents Add_SOCl2 Slowly add Thionyl Chloride Reagents->Add_SOCl2 Reflux Reflux for 2-4 hours Add_SOCl2->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Solvent & Excess SOCl₂ via Rotary Evaporation Cool->Evaporate Product Crude 2-(1,3-benzodioxol-5-yl)acetyl chloride Evaporate->Product

Caption: Workflow for the synthesis of 2-(1,3-benzodioxol-5-yl)acetyl chloride.

Section 3: Reactivity and Applications

2-(1,3-Benzodioxol-5-yl)acetyl chloride is a versatile reagent in organic synthesis, primarily employed in acylation reactions.

Acylation Reactions

It readily reacts with nucleophiles such as alcohols, amines, and phenols to form the corresponding esters and amides. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst (e.g., AlCl₃), 2-(1,3-benzodioxol-5-yl)acetyl chloride can be used to acylate aromatic compounds, forming new carbon-carbon bonds.

Role in Drug Development

The 1,3-benzodioxole moiety is a structural feature present in numerous biologically active compounds. Consequently, 2-(1,3-benzodioxol-5-yl)acetyl chloride serves as a valuable building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). For instance, it is a precursor in the synthesis of certain alkaloids and other heterocyclic compounds.

Section 4: Safety, Handling, and Storage

Acyl chlorides are hazardous chemicals that require strict adherence to safety protocols.

Hazard Profile

2-(1,3-Benzodioxol-5-yl)acetyl chloride is corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[9] It can cause severe burns to the skin, eyes, and respiratory tract.[9] Inhalation may be fatal.

Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[9]

  • Ventilation: All manipulations should be conducted in a well-ventilated chemical fume hood.[9]

  • Inert Atmosphere: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[9]

  • Spill Management: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Do not use water.

Storage
  • Moisture Control: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and moisture.[2][9]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, and amines.[9]

  • Secondary Containment: It is advisable to store the primary container within a secondary, larger container with a desiccant to absorb any incidental moisture.[2]

Handling_Protocol cluster_ppe Personal Protective Equipment cluster_environment Work Environment cluster_storage Storage Gloves Chemical-Resistant Gloves Coat Lab Coat Goggles Safety Goggles & Face Shield Hood Chemical Fume Hood Inert Inert Atmosphere (N₂ or Ar) Container Tightly Sealed Container Location Cool, Dry, Well-Ventilated Area Container->Location Incompatibles Away from Incompatible Materials Location->Incompatibles Secondary Secondary Containment with Desiccant Location->Secondary Handling Safe Handling of Acyl Chlorides Handling->Gloves Handling->Coat Handling->Goggles Handling->Hood Handling->Inert Handling->Container

Caption: Key safety and handling protocols for acyl chlorides.

References

  • 2-(1,3-Benzodioxol-5-yl)acetyl chloride Specifications. Capot Chemical. Available at: [Link]

  • Benzo(1,3)dioxol-5-yl-acetyl chloride. PubChem. Available at: [Link]

  • 1,3-Benzodioxol-5-ylacetyl chloride, ≥97%, Thermo Scientific. Fisher Scientific. Available at: [Link]

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. MDPI. Available at: [Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. Available at: [Link]

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. ResearchGate. Available at: [Link]

  • 2-(1,3-Benzodioxol-5-yl)acetyl chloride. Capot Chemical. Available at: [Link]

  • Benzo(1,3)dioxol-5-yl-acetyl chloride | C9H7ClO3. PubChem. Available at: [Link]

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An In-depth Technical Guide to the Spectral Analysis of Benzodioxol-5-yl-acetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral data for benzodioxol-5-yl-acetyl chloride, a key intermediate in the synthesis of various pharmaceutical and psychoactive compounds. As a highly reactive acyl chloride, its structural integrity is paramount for the successful synthesis of target molecules. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available experimental spectra for this specific compound are scarce, this guide presents a detailed, predicted analysis based on established spectroscopic principles and data from structurally related compounds.

Molecular Structure and its Spectroscopic Implications

Benzodioxol-5-yl-acetyl chloride (C₉H₇ClO₃, Molecular Weight: 198.60 g/mol ) possesses a unique combination of a benzodioxole ring system and a reactive acetyl chloride moiety.[1] This structure dictates the expected spectral features. The aromatic protons and carbons of the benzodioxole ring, the methylene protons and carbon of the acetyl group, and the carbonyl carbon will each produce characteristic signals in NMR spectroscopy. The carbonyl group of the acetyl chloride will exhibit a strong and distinct absorption in the IR spectrum. The fragmentation pattern in mass spectrometry will be influenced by the stability of the resulting carbocations.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in CDCl3 with TMS spectrometer 400 MHz NMR Spectrometer dissolve->spectrometer h1_acq ¹H Acquisition (16-32 scans) spectrometer->h1_acq c13_acq ¹³C Acquisition (≥1024 scans) spectrometer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase calibrate Calibration to TMS phase->calibrate

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for Benzodioxol-5-yl-acetyl Chloride

Frequency (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2900MediumAliphatic C-H stretch
~1800StrongC=O stretch (acid chloride)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1250StrongC-O-C stretch (dioxole)
~750StrongC-Cl stretch

Causality behind Experimental Choices: The most characteristic peak in the IR spectrum of an acyl chloride is the very strong carbonyl (C=O) stretch, which appears at a high frequency (~1800 cm⁻¹) due to the inductive effect of the electronegative chlorine atom. The presence of the benzodioxole ring is confirmed by the aromatic C-H and C=C stretching vibrations, as well as the strong C-O-C stretching band.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, place the sample in the spectrometer and record the sample spectrum.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of Benzodioxol-5-yl-acetyl Chloride

m/zProposed Fragment
198/200[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
163[M - Cl]⁺
135[M - COCl]⁺
105[C₇H₅O]⁺ (Benzoyl cation analog)
77[C₆H₅]⁺ (Phenyl cation)

Causality behind Experimental Choices: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The fragmentation of benzodioxol-5-yl-acetyl chloride is expected to proceed through several characteristic pathways. The loss of a chlorine radical is a likely initial fragmentation step. A key fragmentation pathway for many benzoyl-type compounds is the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion. Subsequent loss of a neutral carbon monoxide (CO) molecule can also occur.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-500 using a quadrupole or ion trap mass analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

MS_Fragmentation M [M]⁺ m/z 198/200 M_minus_Cl [M - Cl]⁺ m/z 163 M->M_minus_Cl - Cl• M_minus_COCl [M - COCl]⁺ m/z 135 M->M_minus_COCl - •COCl M_minus_Cl->M_minus_COCl - CO Benzoyl_analog [C₇H₅O]⁺ m/z 105 M_minus_COCl->Benzoyl_analog - CH₂ Phenyl [C₆H₅]⁺ m/z 77 Benzoyl_analog->Phenyl - CO

Caption: Predicted fragmentation pathway of Benzodioxol-5-yl-acetyl chloride in MS.

Conclusion

References

  • PubChem. Benzo(1,3)dioxol-5-yl-acetyl chloride. National Center for Biotechnology Information. [Link] [1]2. Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M962. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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Benzodioxol-5-yl-acetyl chloride starting material for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Benzodioxol-5-yl-acetyl chloride

Abstract

Benzodioxol-5-yl-acetyl chloride, also known as 3,4-methylenedioxyphenylacetyl chloride, is a pivotal chemical intermediate in the synthesis of numerous pharmacologically active molecules and complex organic structures. Its unique benzodioxole moiety makes it a valuable building block in drug discovery. This guide provides a comprehensive technical overview of its synthesis, with a primary focus on the conversion of its corresponding carboxylic acid using thionyl chloride. We will delve into the causality behind experimental choices, present a detailed, self-validating protocol, explore the underlying reaction mechanism, and address critical safety considerations. This document is intended for researchers, chemists, and professionals in the field of drug development who require a robust understanding of this synthetic transformation.

Introduction: The Significance of the Benzodioxole Scaffold

The 1,3-benzodioxole functional group is a prominent feature in a wide array of natural products and synthetic compounds exhibiting significant biological activity. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. Benzodioxol-5-yl-acetyl chloride serves as a highly reactive and versatile precursor for introducing this key scaffold into larger molecules.

Notably, it is an essential building block in the synthesis of Tadalafil (Cialis), a widely used medication for treating erectile dysfunction and pulmonary arterial hypertension.[1] The acyl chloride's high reactivity allows for efficient formation of amide and ester bonds, making it a cornerstone in multi-step synthetic pathways.

This guide will focus on the most common and efficient laboratory-scale synthesis, starting from 3,4-Methylenedioxyphenylacetic acid.

The Starting Material: 3,4-Methylenedioxyphenylacetic Acid

The primary and most logical starting point for the synthesis of Benzodioxol-5-yl-acetyl chloride is its parent carboxylic acid, 3,4-Methylenedioxyphenylacetic acid (also known as 1,3-Benzodioxole-5-acetic acid). The integrity of the final product is directly dependent on the purity of this initial material.

Table 1: Physicochemical Properties of Key Reactants and Product

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Starting Material 2-(1,3-benzodioxol-5-yl)acetic acid2861-28-1C₉H₈O₄180.16
Reagent Thionyl chloride7719-09-7SOCl₂118.97
Product 2-(1,3-benzodioxol-5-yl)acetyl chloride6845-81-4C₉H₇ClO₃198.60[2][3][4]

The Synthetic Transformation: From Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. It "activates" the carboxyl group, converting the poor leaving group (-OH) into an excellent leaving group (-Cl), thereby facilitating nucleophilic acyl substitution reactions. While several reagents can accomplish this, such as oxalyl chloride and phosphorus pentachloride, thionyl chloride (SOCl₂) is often the reagent of choice for its efficacy and the convenient nature of its byproducts.[5][6][7]

Rationale for Selecting Thionyl Chloride (SOCl₂)

The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl).[7][8]

Overall Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

The primary advantage of this method is that the two major byproducts are gases.[7][8] This simplifies the work-up procedure significantly, as they can be easily removed from the reaction mixture, often driven off by gentle heating or vacuum, leaving a relatively clean crude product. This is a distinct advantage over reagents like PCl₅, which produces solid POCl₃ as a byproduct that requires separation.[7]

The Reaction Mechanism: A Stepwise Explanation

Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The conversion proceeds through a well-established pathway involving a highly reactive intermediate.[9][10]

  • Nucleophilic Attack: The reaction initiates with the nucleophilic oxygen of the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride.[10][11]

  • Intermediate Formation: This attack leads to the formation of a protonated chlorosulfite intermediate and the displacement of a chloride ion.[10]

  • Deprotonation & Re-arrangement: The previously displaced chloride ion acts as a base, deprotonating the intermediate. This is followed by the collapse of the intermediate, releasing gaseous sulfur dioxide and another chloride ion.

  • Final Attack: The newly formed chloride ion then performs a nucleophilic attack on the carbonyl carbon, leading to the final acyl chloride product.[5][9]

The entire process effectively replaces the hydroxyl group with a chlorine atom, yielding a highly reactive acyl chloride.[5][10]

Reaction_Mechanism Mechanism of Acyl Chloride Formation with SOCl₂ RCOOH R-COOH (Carboxylic Acid) Int1 Intermediate (Chlorosulfite) RCOOH->Int1 Nucleophilic Attack SOCl2 SOCl₂ (Thionyl Chloride) SOCl2->Int1 RCOCl R-COCl (Acyl Chloride) Int1->RCOCl Chloride Attack & Elimination SO2 SO₂ Int1->SO2 Elimination HCl HCl Int1->HCl Elimination Experimental_Workflow Experimental Workflow for Synthesis A 1. Setup Dry Glassware in Fume Hood B 2. Charge Flask with Carboxylic Acid A->B C 3. Add Thionyl Chloride (Slowly, with Stirring) B->C D 4. Heat to Reflux (2-4 hours) C->D E 5. Cool and Remove Excess SOCl₂ (Distillation) D->E F 6. Purify Product via Vacuum Distillation E->F G 7. Store Under Inert Atmosphere F->G Applications_Diagram Key Applications in Synthesis AcylChloride Benzodioxol-5-yl-acetyl chloride Amide Amide Synthesis (e.g., Tadalafil precursors) AcylChloride->Amide + Amine (R-NH₂) Ester Ester Synthesis AcylChloride->Ester + Alcohol (R-OH) FriedelCrafts Friedel-Crafts Acylation AcylChloride->FriedelCrafts + Arene, Lewis Acid

Caption: Synthetic utility of Benzodioxol-5-yl-acetyl chloride.

Conclusion

The synthesis of Benzodioxol-5-yl-acetyl chloride from its parent carboxylic acid via thionyl chloride is a robust and highly efficient method. Its success hinges on a thorough understanding of the reaction mechanism, strict adherence to anhydrous conditions, and an unwavering commitment to safety protocols. As a versatile intermediate, this acyl chloride provides researchers and drug development professionals with a reliable tool for accessing the valuable benzodioxole scaffold, enabling the creation of novel and complex molecular architectures with potential therapeutic applications.

References

  • Chemistry Steps . (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts . (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry . (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Rzepa, H. S. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • Bioman Explains . (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

  • Lanxess . (2015, August). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]

  • New Jersey Department of Health . (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • University of Alabama in Huntsville . (2013, July 22). SOP 0079 - Thionyl Chloride. Retrieved from [Link]

  • Carl ROTH . (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Yufeng . (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

  • Sharma, P., et al. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. Retrieved from [Link]

  • Chemguide . (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • LookChem . (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

  • Chemistry LibreTexts . (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

  • PrepChem.com . (n.d.). Synthesis of [{1-(1,3-Benzodioxol-5-yl)-2-methylpropyl}thio]acetic acid. Retrieved from [Link]

  • MDPI . (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

  • PubChem . (n.d.). Benzo(1,3)dioxol-5-yl-acetyl chloride. Retrieved from [Link]

  • ResearchGate . (2017, October 16). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Retrieved from [Link]

  • Fisher Scientific . (n.d.). 1,3-Benzodioxol-5-ylacetyl chloride, 97%, Thermo Scientific. Retrieved from [Link]

  • Wikipedia . (n.d.). Tadalafil. Retrieved from [Link]

  • Thieme . (2014). Science of Synthesis Knowledge Updates 2014/2. Retrieved from [Link]

  • Reddit . (2016, February 15). Has anyone ever had any trouble with generation of acyl chlorides?. Retrieved from [Link]

  • Organic Chemistry Portal . (n.d.). Acyl chloride synthesis. Retrieved from [Link]

  • Chemistry LibreTexts . (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • Organic Chemistry Data . (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

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A Technical Guide to the Safe Handling and Management of Benzodioxol-5-yl-acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the safe handling, storage, and emergency management of Benzodioxol-5-yl-acetyl chloride. As a highly reactive acyl chloride, this compound is a valuable intermediate in organic synthesis but demands a rigorous and informed approach to safety. This guide moves beyond mere procedural lists to explain the chemical principles underpinning the required precautions, ensuring a culture of safety and scientific integrity in the laboratory.

Compound Identification and Physicochemical Properties

Benzodioxol-5-yl-acetyl chloride, also known as 2-(1,3-Benzodioxol-5-yl)ethanoyl chloride, is a reactive chemical intermediate.[1][2] Its core utility in synthesis stems from the highly electrophilic nature of the acyl chloride functional group. A summary of its key properties is provided below.

PropertyValueSource(s)
CAS Number 6845-81-4[1][3][4][5]
Molecular Formula C₉H₇ClO₃[1][2][6]
Molecular Weight 198.60 g/mol [1][2][6]
Appearance Very dark red/brown liquid[1][2]
Synonyms 2-(1,3-Benzodioxol-5-yl)ethanoyl chloride, 5-(2-Chloro-2-oxoethyl)-1,3-benzodioxole[1][2][3]

Core Hazard Analysis: The Chemistry of Reactivity

The hazards associated with Benzodioxol-5-yl-acetyl chloride are a direct consequence of its chemical structure. Acyl chlorides are among the most reactive carboxylic acid derivatives, a characteristic that must be fundamentally understood to be controlled.[7]

The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine.[7][8] These atoms strongly withdraw electron density (an inductive effect), leaving the carbonyl carbon with a significant partial positive charge (δ+) and thus highly susceptible to attack by nucleophiles.[7][8]

Water, a common laboratory nucleophile, reacts violently and exothermically with acyl chlorides in a two-stage nucleophilic addition-elimination reaction. [9][10][11] This rapid hydrolysis is the primary chemical hazard, instantly producing corrosive hydrochloric acid and the corresponding carboxylic acid.[9][11]

Caption: Nucleophilic addition-elimination mechanism of acyl chloride hydrolysis.

This inherent reactivity dictates the primary hazards associated with Benzodioxol-5-yl-acetyl chloride, which are summarized below.

Hazard ClassificationGHS PictogramsSignal Word & StatementsSource(s)
Acute Toxicity Skull and CrossbonesDanger H331: Toxic if inhaled. H302: Harmful if swallowed.[2][12][13]
Corrosion CorrosionDanger H314: Causes severe skin burns and eye damage.[2][3][4][12]
Reactivity Exploding BombReacts violently with water, liberating toxic and corrosive HCl gas.[3][10][12]
Irritation Exclamation MarkMay cause respiratory irritation.[12]

The Hierarchy of Controls: A Systematic Approach to Safety

Effective management of Benzodioxol-5-yl-acetyl chloride requires a multi-layered safety strategy, best described by the hierarchy of controls. This framework prioritizes the most effective measures (elimination, substitution) but, for a necessary reagent, relies heavily on robust engineering controls, administrative policies, and personal protective equipment (PPE).

Hierarchy_of_Controls Elim Elimination (Most Effective) Sub Substitution Elim->Sub Eng Engineering Controls (Fume Hood, Safety Shower) Sub->Eng Admin Administrative Controls (SOPs, Training) Eng->Admin PPE Personal Protective Equipment (PPE) (Least Effective) Admin->PPE

Caption: Hierarchy of controls applied to chemical safety.

Engineering Controls

These are the first line of physical defense, designed to isolate the operator from the hazard.

  • Chemical Fume Hood: All manipulations of Benzodioxol-5-yl-acetyl chloride must be performed inside a certified chemical fume hood to contain corrosive vapors and toxic gases.[10][14][15]

  • Emergency Infrastructure: An ANSI-compliant safety shower and eyewash station must be located in immediate proximity to the workstation.[3][14][16]

Administrative Controls

These are the policies and procedures that ensure safe work practices.

  • Standard Operating Procedures (SOPs): A detailed, location-specific SOP for handling this compound must be written and approved.

  • Prior Training: All personnel must be trained on the specific hazards, the SOP, and emergency procedures before working with the material.[17]

  • Designated Area: Clearly mark areas where this chemical is stored and handled.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling the compound, even within a fume hood.

PPE CategorySpecificationRationaleSource(s)
Eye & Face Chemical splash goggles and a full-face shield.Provides maximum protection from splashes and corrosive vapors.[3][14][18]
Hand Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, nitrile).Prevents severe skin burns upon contact. Always check the manufacturer's compatibility chart.[14][17][18][19]
Body Flame-retardant lab coat worn over full-length clothing.Protects skin from splashes and potential ignition sources.[14][18]
Footwear Closed-toe, chemical-resistant shoes.Prevents exposure from spills.[14]
Respiratory A NIOSH/MSHA approved respirator with acid gas cartridges or a supplied-air respirator.Required if there is a risk of exceeding exposure limits or in case of ventilation failure.[3][14][18]

Standard Operating Protocols

Adherence to strict, validated protocols is non-negotiable. The causality behind these steps is rooted in the compound's reactivity.

Storage and Inspection Protocol
  • Receiving: Upon receipt, inspect the container for any signs of damage or leakage within a fume hood.

  • Atmosphere: Store the tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[10][12][14]

  • Location: Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[10][14][15]

  • Segregation: Store away from all incompatible materials.[10][14][15]

Table of Incompatible Materials

Incompatible Substance Hazardous Outcome Source(s)
Water, Moisture, Steam Violent reaction, release of toxic and corrosive HCl gas. [7][10][17]
Alcohols, Amines Violent, exothermic reaction. [10][12][17]
Strong Bases (e.g., NaOH) Violent, exothermic reaction. [14][17]
Strong Oxidizing Agents Risk of fire and explosion. [14][17]

| Powdered Metals | Can react violently. |[20] |

Safe Handling and Dispensing Workflow

This workflow is designed to maintain anhydrous and inert conditions throughout the handling process.

Handling_Workflow Prep 1. Preparation - Don full PPE - Verify fume hood function - Assemble dry glassware Inert 2. Inert Atmosphere - Purge reaction vessel and transfer lines with N₂ or Ar Prep->Inert Equil 3. Equilibrate - Allow reagent bottle to reach room temperature before opening Inert->Equil Transfer 4. Transfer Reagent - Use a dry, inert gas-flushed syringe or cannula - Maintain positive inert gas pressure Equil->Transfer Seal 5. Seal and Purge - Tightly reseal reagent bottle - Purge headspace with inert gas before storing Transfer->Seal Quench 6. Quench & Clean - Quench residual reagent on equipment with a suitable alcohol (e.g., isopropanol) in the fume hood - Clean glassware Seal->Quench

Caption: Step-by-step workflow for safely handling Benzodioxol-5-yl-acetyl chloride.

Emergency Response Protocols

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Response
  • Evacuate & Isolate: Immediately alert others and evacuate the area. Restrict access.[3][14]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • PPE: Don full PPE, including respiratory protection if necessary.[3][21]

  • Contain & Absorb: Cover the spill with a dry, inert absorbent material such as dry sand, vermiculite, or diatomaceous earth. DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS. [20]

  • Collect: Carefully sweep the absorbed material into a clearly labeled, sealable container for hazardous waste.[14][17]

  • Decontaminate: Clean the spill area cautiously.

  • Report: Report the incident to the appropriate safety personnel.

Fire Response
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][12]

  • DO NOT USE WATER. A violent reaction will occur, worsening the situation.[17]

  • Hazards: Fires will produce highly toxic and corrosive gases, including hydrogen chloride, carbon monoxide, and potentially phosgene.[17][20] Firefighters must wear self-contained breathing apparatus (SCBA).[3]

First Aid Measures

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to responders.

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes.[3][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][14]

  • Inhalation: Move the victim to fresh air immediately.[3][14] If breathing is difficult or has stopped, provide artificial respiration (use a barrier device, not mouth-to-mouth).[3][14]

  • Ingestion: DO NOT INDUCE VOMITING. [3][14] If the person is conscious, rinse their mouth with water.[3][20]

Waste Disposal

All waste containing Benzodioxol-5-yl-acetyl chloride, including empty containers and spill cleanup materials, must be treated as hazardous waste.[17][19]

  • Collect waste in designated, tightly sealed, and properly labeled containers.

  • Dispose of waste through a licensed and certified hazardous waste management company.[12]

  • Do not attempt to neutralize large quantities without a validated SOP and proper engineering controls.

  • Do not dispose of down the drain.[12][19]

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from NJ.gov. [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from ChemistryStudent. [Link]

  • Clark, J. (n.d.). Reaction between acyl chlorides and water - addition / elimination. Retrieved from Chemguide. [Link]

  • Brown, D. (n.d.). Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines. Retrieved from Doc Brown's Chemistry. [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from WCU. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination. Retrieved from Chemguide. [Link]

  • Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from Chemos. [Link]

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 1,3-Benzodioxol-5-ylacetyl chloride. Retrieved from Fisher Scientific. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0210 - ACETYL CHLORIDE. Retrieved from Inchem.org. [Link]

  • PubChem. (n.d.). Benzo(1,3)dioxol-5-yl-acetyl chloride. Retrieved from PubChem. [Link]

  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from Sciencemadness. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC. [Link]

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A Technical Guide to 2-(1,3-Benzodioxol-5-yl)acetyl chloride: Nomenclature, Properties, Synthesis, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Professionals in Research and Chemical Development

This document provides a comprehensive technical overview of 2-(1,3-benzodioxol-5-yl)acetyl chloride, a key reactive intermediate in organic synthesis. It is intended for an audience of researchers, chemists, and drug development professionals who require detailed information on the compound's nomenclature, physicochemical properties, synthesis, and safe handling protocols.

Chemical Identification and Nomenclature

Accurate identification is critical when working with reactive chemical species. This section details the formal nomenclature and common identifiers for the compound.

IUPAC Name

The systematically generated and preferred IUPAC name for this compound is 2-(1,3-benzodioxol-5-yl)acetyl chloride [1]. An alternative, though less common, IUPAC name is 2-(benzo[d][1][2]dioxol-5-yl)acetyl chloride[3][4].

Synonyms and Common Names

In literature and commercial listings, this compound is referenced by a variety of synonyms. Awareness of these alternatives is crucial for comprehensive literature searches and material sourcing.

  • 1,3-Benzodioxol-5-ylacetyl chloride[4][5]

  • 3,4-Methylenedioxyphenylacetyl chloride[5]

  • Benzo[1][2]dioxol-5-yl-acetyl chloride[1]

  • 2-(1,3-Benzodioxol-5-yl)ethanoyl chloride[6][7]

  • 5-(2-Chloro-2-oxoethyl)-1,3-benzodioxole[6][7]

  • (1,3-Benzodioxol-5-yl)acetylchloride[4]

  • Homopiperonyloyl chloride

Chemical Identifiers

Quantitative data and identifiers are summarized in the table below for quick reference.

IdentifierValueSource(s)
CAS Number 6845-81-4[1][3][6][8]
Molecular Formula C₉H₇ClO₃[1][3][5][6]
Molecular Weight 198.60 g/mol [1][5][6]
PubChem CID 2756584[1][5]
MDL Number MFCD03424722[3][5]
InChI Key HGSZGCXMAJSUSC-UHFFFAOYSA-N[1][5]

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, storage, and reaction conditions.

PropertyValueNotesSource(s)
Appearance Very dark red/brown liquidColor may vary based on purity.[6]
Boiling Point 110-112 °CPressure not specified by the source.[9]
Density 1.399 ± 0.06 g/cm³Predicted value.[9]
Purity Typically ≥95%Commercially available purity.[6][7]

Synthesis Protocol: Conversion of Carboxylic Acid

This section outlines a standard laboratory procedure for the synthesis of 2-(1,3-benzodioxol-5-yl)acetyl chloride from its corresponding carboxylic acid.

Principle of Synthesis

The most common and efficient method for preparing acyl chlorides is the reaction of the parent carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is often the reagent of choice for this transformation. The causality for this preference is rooted in its efficiency and the nature of its byproducts; sulfur dioxide (SO₂) and hydrogen chloride (HCl) are gaseous, which facilitates their removal from the reaction mixture and simplifies the purification of the desired acyl chloride product[10]. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Materials and Reagents
  • 3,4-(Methylenedioxy)phenylacetic acid (Homopiperonylic acid, CAS: 2861-28-1)[11][12]

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Step-by-Step Experimental Protocol

CAUTION: This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Thionyl chloride is highly corrosive and toxic.

  • Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a basic solution to neutralize HCl gas). Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.

  • Inert Atmosphere: Purge the entire apparatus with an inert gas, such as nitrogen or argon. This is critical as the product is highly moisture-sensitive.

  • Reagent Addition: To the flask, add 3,4-(Methylenedioxy)phenylacetic acid (1.0 eq). Add anhydrous solvent (e.g., DCM) to dissolve or suspend the acid.

  • Chlorination: While stirring, slowly add thionyl chloride (approximately 1.2 to 1.5 eq) to the mixture at room temperature. The addition is often exothermic.

  • Reaction: Gently heat the reaction mixture to reflux (for DCM, ~40 °C). The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl). The reaction is typically complete within 1-3 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed under reduced pressure using a rotary evaporator. It is crucial that the vacuum pump is protected from the corrosive vapors.

  • Purification: The resulting crude 2-(1,3-benzodioxol-5-yl)acetyl chloride is often of sufficient purity for subsequent reactions. If higher purity is required, vacuum distillation can be performed, though care must be taken due to the compound's reactivity.

Workflow Visualization

SynthesisWorkflow sub Starting Material: 3,4-(Methylenedioxy)phenylacetic acid product Product: 2-(1,3-Benzodioxol-5-yl)acetyl chloride sub->product Reacts with reagent Reagent: Thionyl Chloride (SOCl₂) reagent->product conditions Reaction Conditions: - Anhydrous Solvent (DCM) - Reflux (Heat) - Inert Atmosphere conditions->product byproducts Gaseous Byproducts: - Sulfur Dioxide (SO₂) - Hydrogen Chloride (HCl) product->byproducts Forms with

Caption: Synthesis workflow for 2-(1,3-benzodioxol-5-yl)acetyl chloride.

Safety, Handling, and Storage

Due to its high reactivity, strict safety protocols are mandatory when handling this compound. The information is compiled from authoritative Safety Data Sheets (SDS).

Hazard Identification
  • Corrosivity: Causes severe skin burns and eye damage[8][13].

  • Water Reactivity: Reacts violently with water, liberating toxic and corrosive hydrogen chloride gas[8].

  • Toxicity: Harmful if swallowed and may cause respiratory irritation[8].

Recommended Handling Procedures
  • Ventilation: All manipulations must be conducted in a chemical fume hood to prevent inhalation of vapors[8].

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat[8].

  • Inert Conditions: Handle under an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric moisture[8].

Storage and Stability
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place[2][8]. The container should be kept under an inert gas.

  • Moisture Sensitivity: The compound is air and moisture sensitive[8]. Hydrolysis will convert it back to the corresponding carboxylic acid.

  • Segregation: Store locked up in a designated corrosives area, away from incompatible materials[2][8].

Incompatible Materials
  • Water

  • Strong oxidizing agents

  • Strong acids and bases

  • Alcohols

  • Amines[8]

Applications in Research and Development

2-(1,3-Benzodioxol-5-yl)acetyl chloride serves as a highly reactive acylating agent and a versatile building block in multi-step organic syntheses.

  • Intermediate Synthesis: Its primary utility lies in its ability to introduce the 2-(1,3-benzodioxol-5-yl)acetyl moiety into other molecules through reactions with nucleophiles like alcohols, amines, and carbanions.

  • Precursor Chemistry: It is a known precursor for the synthesis of 3,4-Methylenedioxyphenyl-2-propanone (MDP2P), a compound which is regulated as a List I chemical in the United States and a Category 1 precursor in the European Union due to its use in the illicit synthesis of MDMA[14][15]. The European Union continues to monitor and schedule related "designer precursors" to prevent circumvention of these regulations[16].

  • Pharmaceutical Research: The benzodioxole ring is a structural motif found in various biologically active compounds. This acyl chloride can be used in the synthesis of novel derivatives for screening in drug discovery programs[17].

References

  • PubChem. (n.d.). Benzo(1,3)dioxol-5-yl-acetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 6845-81-4 | 2-(Benzo[d][1][2]dioxol-5-yl)acetyl chloride. Retrieved from [Link]

  • Sharma, P., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Methylenedioxyphenylpropan-2-one. Retrieved from [Link]

  • Molinari, F., et al. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M958. Retrieved from [Link]

  • Collins, M., et al. (2018). Optimising MDP2P Synthesis from Helional Using an Enamine Intermediate. Request PDF. Retrieved from [Link]

  • European Parliament. (2024, February 28). Inclusion of the drug precursor Isopropylidene (2- (3,4-methylenedioxyphenyl)acetyl)malonate (IMDPAM) and other substances in the list of scheduled substances. Retrieved from [Link]

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Discovery and history of Benzodioxol-5-yl-acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Discovery and History of Benzodioxol-5-yl-acetyl chloride

Abstract

Benzodioxol-5-yl-acetyl chloride, also known as 3,4-methylenedioxyphenylacetyl chloride, is a highly reactive acyl chloride that serves as a critical intermediate in organic synthesis. Its history is not one of a singular discovery but rather an evolution, deeply intertwined with the chemistry of its natural precursor, safrole. Originally derived from the oil of the sassafras tree, the benzodioxole moiety has journeyed from a common food flavoring to a cornerstone of both legitimate pharmaceutical research and clandestine chemical synthesis. This guide provides a comprehensive technical overview of the historical context, synthesis, mechanistic principles, and diverse applications of Benzodioxol-5-yl-acetyl chloride, tailored for researchers, scientists, and professionals in drug development.

Historical Lineage: From Natural Flavoring to Regulated Precursor

The story of Benzodioxol-5-yl-acetyl chloride begins with its parent molecule, safrole , a colorless or slightly yellow oily liquid that is the principal component of sassafras oil.[1] For centuries, oil from the sassafras tree (Sassafras albidum) was a popular flavoring agent, notably in beverages like root beer and sassafras tea.[2][3] However, in 1960, the U.S. Food and Drug Administration (FDA) banned the use of safrole in food after studies indicated it was a weak carcinogen in rodents.[1][3][4]

This regulatory shift did not diminish its chemical significance. Safrole is a derivative of 1,3-benzodioxole, a structural motif present in numerous natural products and pharmacologically active molecules.[5][6] Its unique structure made it an attractive starting material for chemists. The scientific journey of safrole led to its use in manufacturing perfumes, soaps, and the insecticide synergist piperonyl butoxide.[4][5] However, its utility also cast a shadow, as safrole became identified as a primary precursor for the illicit synthesis of 3,4-methylenedioxymethamphetamine (MDMA, or 'ecstasy').[1][4] This has led to its strict regulation as a List I chemical by the U.S. Drug Enforcement Administration (DEA) and as a Table I precursor internationally.[1]

The direct chemical parent of Benzodioxol-5-yl-acetyl chloride is 3,4-(Methylenedioxy)phenylacetic acid (also known as homopiperonylic acid). The "discovery" of the acetyl chloride is therefore intrinsically linked to the established laboratory practice of activating carboxylic acids. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry, designed to create a more reactive electrophile for acylation reactions.

Synthesis and Mechanistic Rationale

The preparation of Benzodioxol-5-yl-acetyl chloride is most commonly achieved by the chlorination of its corresponding carboxylic acid, 3,4-(Methylenedioxy)phenylacetic acid. Several reagents can accomplish this transformation, including phosphorus(V) chloride (PCl₅), phosphorus(III) chloride (PCl₃), and oxalyl chloride, but thionyl chloride (SOCl₂) is frequently the reagent of choice in both laboratory and industrial settings.[7][8]

Causality of Reagent Selection: Thionyl Chloride

The preference for thionyl chloride is rooted in sound chemical principles. The reaction produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[9] R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g) Because both SO₂ and HCl are gases at typical reaction temperatures, they are easily removed from the reaction vessel. According to Le Châtelier's principle, the continuous removal of products drives the equilibrium toward the formation of the acyl chloride, often resulting in high yields and a simplified purification process.

Experimental Protocol: Synthesis from 3,4-(Methylenedioxy)phenylacetic acid

This protocol describes a standard laboratory procedure for the synthesis of Benzodioxol-5-yl-acetyl chloride. It is a self-validating system based on established chemical reactivity.

Objective: To convert 3,4-(Methylenedioxy)phenylacetic acid into Benzodioxol-5-yl-acetyl chloride.

Materials:

  • 3,4-(Methylenedioxy)phenylacetic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (≥ 1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane or toluene) (optional)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. A drying tube containing calcium chloride or another suitable desiccant should be placed atop the condenser to protect the reaction from atmospheric moisture, as acyl chlorides are highly moisture-sensitive.

  • Charging the Flask: Add 3,4-(Methylenedioxy)phenylacetic acid to the flask.

  • Addition of Reagent: Carefully add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the flask. The reaction can often be performed neat (without solvent) or with a small amount of an inert, anhydrous solvent.

  • Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) with continuous stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.

  • Purification: After the reaction is complete, the excess thionyl chloride must be removed. This is achieved by distillation, often under reduced pressure (vacuum distillation). The lower boiling point of thionyl chloride allows it to be easily separated from the higher-boiling product.

  • Product Isolation: The remaining residue is the crude Benzodioxol-5-yl-acetyl chloride, which can be used directly or further purified by vacuum distillation if required.

Visualizing the Synthetic Pathway

The following diagram illustrates the synthetic relationship between the natural precursor, safrole, and key derivatives including the target acetyl chloride.

G Safrole Safrole (Natural Precursor) Isosafrole Isosafrole Safrole->Isosafrole Isomerization HomopiperonylicAcid 3,4-(Methylenedioxy)phenylacetic Acid Safrole->HomopiperonylicAcid Multi-step Oxidation MDP2P MDP2P (PMK) Isosafrole->MDP2P Oxidation Target Benzodioxol-5-yl-acetyl chloride HomopiperonylicAcid->Target Chlorination (e.g., SOCl₂)

Caption: Synthetic pathways from safrole to key intermediates.

Reaction Mechanism: Thionyl Chloride Chlorination

The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a superior leaving group (a chlorosulfite), which is subsequently displaced by a chloride ion.[9]

Caption: Mechanism of carboxylic acid chlorination using SOCl₂.

Applications in Modern Chemical Synthesis

Benzodioxol-5-yl-acetyl chloride is a classic acylating agent, valued for its ability to readily react with nucleophiles to form new carbon-heteroatom bonds.[10] This reactivity makes it a versatile building block.

Legitimate Pharmaceutical and Research Applications

The 1,3-benzodioxole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. Researchers utilize Benzodioxol-5-yl-acetyl chloride to synthesize novel derivatives for therapeutic evaluation. For instance, it has been used to create carboxamide derivatives investigated for their antidiabetic potential by inhibiting the α-amylase enzyme.[11] Other studies have described its use in synthesizing compounds with in vitro antitumor activity against human tumor cell lines.[12]

Furthermore, the structural motif is present in approved pharmaceuticals, underscoring the scaffold's importance. A prominent example is Tadalafil (Cialis), a medication used to treat erectile dysfunction, which contains the 1,3-benzodioxole ring system.[13] While not synthesized directly from this specific acetyl chloride, its presence in such a widely used drug validates the ongoing research into new molecules containing this core structure.

Role in Clandestine MDMA Synthesis

It is impossible to discuss the history of this compound without acknowledging its notoriety. Benzodioxol-5-yl-acetyl chloride, or its parent acid, can be used as an intermediate in certain synthetic routes to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P or PMK), the most important direct precursor to MDMA.[14][15] This connection has cemented its status as a controlled substance precursor in many countries, and its procurement and handling are subject to strict legal oversight. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) notes that various synthetic pathways to MDMA starting from safrole or its derivatives proceed through the formation of PMK.[14][15]

Physicochemical and Spectroscopic Data

Accurate characterization is essential for any chemical intermediate. The key properties of Benzodioxol-5-yl-acetyl chloride are summarized below.

PropertyValueReference(s)
IUPAC Name 2-(1,3-benzodioxol-5-yl)acetyl chloride[16]
Synonyms 3,4-Methylenedioxyphenylacetyl chloride[17][18]
CAS Number 6845-81-4[16][19][20]
Molecular Formula C₉H₇ClO₃[16][19]
Molecular Weight 198.60 g/mol [16][19]
Appearance Very dark red/brown liquid[18][19]
Boiling Point 110-112 °C[18]

Conclusion

The journey of Benzodioxol-5-yl-acetyl chloride is a compelling narrative in organic chemistry. It did not emerge from a singular moment of discovery but from the logical application of fundamental chemical principles to a readily available natural product. Its history is a duality: on one hand, it is a valuable tool for medicinal chemists creating novel compounds for the potential betterment of human health; on the other, its utility in illicit drug manufacturing has led to stringent regulation. For researchers and drug development professionals, understanding this compound's history, synthesis, and reactivity provides not only a practical chemical tool but also a case study in the complex relationship between natural products, synthetic chemistry, and societal regulation.

References

  • National Toxicology Program. (n.d.). RoC Profile: Safrole. U.S. Department of Health and Human Services.
  • Redwood, H. I., et al. (2020). The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities. Drug Testing and Analysis, 13(2), 396-405.
  • Chemeurope.com. (n.d.). Safrole.
  • National Toxicology Program. (2021). Safrole, 15th Report on Carcinogens.
  • Collins, M., et al. (2018). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Forensic Chemistry, 11, 122-132.
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  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). MDMA ('Ecstasy') drug profile.
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  • Apollo Scientific. (n.d.). (1,3-Benzodioxol-5-yl)acetyl chloride.
  • Fisher Scientific. (n.d.). 1,3-Benzodioxol-5-ylacetyl chloride, 97%, Thermo Scientific.
  • Ragaini, F., et al. (2024).
  • ChemicalBook. (n.d.). BENZO[1][5]DIOXOL-5-YL-ACETYL CHLORIDE | 6845-81-4.

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  • Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6798.
  • Taylor & Francis Online. (n.d.). Safrole – Knowledge and References.
  • Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M958.
  • Micale, N., et al. (2002).
  • Google Patents. (n.d.). CN1950355A - Process for the preparation of 3-(3,4-methylenedioxyphenyl)-2-methylpropanal.
  • Sigma-Aldrich. (n.d.). 3,4-(Methylenedioxy)phenylacetic acid.
  • ChemicalBook. (n.d.). 3′,4′-(Methylenedioxy)propiophenone synthesis.
  • Google Patents. (n.d.). DE69913735T2 - METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[1][5] DIOXOLANE.

  • Quick Company. (n.d.). Process For The Preparation Of 3, 4 Dihydroxy Phenacyl Chloride.
  • Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide.
  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
  • Guidechem. (2023, October 5).
  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides.
  • Organic Chemistry Portal. (2021, August 20). Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides [Video]. YouTube.
  • AiFChem. (n.d.). 2-(Benzo[d][1][5]dioxol-5-yl)acetyl chloride.

  • Sigma-Aldrich. (n.d.). (1,3-Benzodioxol-5-yl)acetyl chloride | 6845-81-4.
  • Wikipedia. (n.d.). Tadalafil.
  • The Chlorine Institute. (n.d.). History.
  • ResearchGate. (2021, November 9). Amounts for polymer synthesis using Methacryloyl Chloride, PEO, Toluene and Pyridine?.
  • Chloride. (n.d.). The History Behind the Name - Chloride.

Sources

An In-depth Technical Guide to the Physical Properties of Benzodioxol-5-yl-acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzodioxol-5-yl-acetyl chloride, also known by synonyms such as 3,4-methylenedioxyphenylacetyl chloride, is a chemical intermediate of significant interest in the synthesis of various organic compounds, particularly in the pharmaceutical and fragrance industries. Its molecular structure, featuring a benzodioxole ring system connected to an acetyl chloride group, imparts specific reactivity that makes it a valuable building block. An accurate understanding of its physical properties, such as melting and boiling points, is paramount for its safe handling, purification, and use in synthetic protocols. This guide provides a detailed overview of these critical parameters, supported by experimental considerations.

Core Physical Properties

The physical state and phase transition temperatures of Benzodioxol-5-yl-acetyl chloride are fundamental to its application in a laboratory or industrial setting. These properties are dictated by the intermolecular forces governed by its molecular weight and structure.

Summary of Physical Data
PropertyValueConditionsSource(s)
Molecular Formula C₉H₇ClO₃-[1][2][3][4]
Molecular Weight 198.60 g/mol -[1][2][3][4][5]
Boiling Point 110-112 °Cat 0.75 mmHg[1][5]
Melting Point 129-131 °C(Conflicting Data)[1]
Appearance Very dark red/brown liquid-[1][2]
Analysis of Physical Properties

Boiling Point: The boiling point of Benzodioxol-5-yl-acetyl chloride is reported as 110-112 °C at a reduced pressure of 0.75 mmHg[1][5]. It is crucial to note that this determination is made under vacuum. The application of reduced pressure is a standard technique for the distillation of high-boiling-point liquids that are susceptible to decomposition at atmospheric pressure. The acetyl chloride moiety is highly reactive and can degrade at elevated temperatures. Vacuum distillation allows for the purification of the compound at a lower temperature, thus preserving its chemical integrity.

Melting Point and Physical State: There is conflicting information regarding the melting point of Benzodioxol-5-yl-acetyl chloride. One source lists a melting point of 129-131 °C[1]. However, other sources describe the compound as a very dark red/brown liquid at room temperature[1][2]. This discrepancy suggests that the solid-state melting point may be an anomaly or refer to a related compound. Given its characterization as a liquid by multiple suppliers, it is likely that its melting point is below standard room temperature. For practical purposes in a research setting, it should be handled as a liquid.

Experimental Determination of Physical Properties

To ensure the purity and identity of Benzodioxol-5-yl-acetyl chloride, experimental determination of its boiling point is a critical quality control step. The following outlines the standard laboratory procedure for vacuum distillation to verify the boiling point.

Protocol for Vacuum Distillation
  • Apparatus Setup: A standard vacuum distillation apparatus is assembled. This includes a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. All glassware must be thoroughly dried to prevent reaction of the acetyl chloride with moisture.

  • Sample Preparation: The crude Benzodioxol-5-yl-acetyl chloride is placed in the round-bottom flask with a magnetic stir bar for smooth boiling.

  • Initiation of Vacuum: The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level (e.g., 0.75 mmHg) using a vacuum regulator and monitored with a manometer.

  • Heating: The flask is gently heated using a heating mantle.

  • Fraction Collection: The temperature at which the liquid distills and condenses is recorded as the boiling point. The fraction that distills over within the expected temperature range (110-112 °C at 0.75 mmHg) is collected in the receiving flask.

This self-validating protocol ensures that the collected liquid corresponds to the pure compound, as the boiling point is a characteristic physical constant at a given pressure.

Workflow for Physical Property Determination

G cluster_0 Initial Characterization cluster_1 Boiling Point Determination cluster_2 Data Analysis & Verification start Obtain Sample of Benzodioxol-5-yl-acetyl chloride visual Visual Inspection (Color, State) start->visual setup Assemble Vacuum Distillation Apparatus visual->setup Proceed if Liquid distill Perform Vacuum Distillation (e.g., at 0.75 mmHg) setup->distill record_bp Record Boiling Point (Vapor Temperature) distill->record_bp compare Compare Experimental BP with Literature Values record_bp->compare assess Assess Purity Based on Boiling Range compare->assess final Verified Compound assess->final Confirm Identity & Purity

Caption: Experimental workflow for the determination and verification of the boiling point of Benzodioxol-5-yl-acetyl chloride.

Conclusion

The physical properties of Benzodioxol-5-yl-acetyl chloride, particularly its boiling point under reduced pressure, are critical parameters for its effective use in chemical synthesis. While there is conflicting data regarding its melting point, its characterization as a liquid at room temperature is more consistent. The experimental protocols outlined in this guide provide a framework for the verification of its physical properties, ensuring the quality and integrity of the compound for research and development applications.

References

  • ChemBK. 3,4-Methylenedioxybenzyl chloride. [Link]

  • Cheméo. Chemical Properties of 3,4-Methylenedioxybenzyl chloride (CAS 20850-43-5). [Link]

  • A1Suppliers. 3,4-Methylenedioxybenzyl chloride. [Link]

  • NIST. 3,4-Methylenedioxybenzyl chloride. [Link]

  • PubChem. Benzo(1,3)dioxol-5-yl-acetyl chloride. [Link]

  • ChemSynthesis. 3-(1,3-benzodioxol-5-yl)propanoyl chloride. [Link]

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Methodological & Application

Application Notes and Protocols for Acylation Reactions Using Benzodioxol-5-yl-acetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the utilization of benzodioxol-5-yl-acetyl chloride in key acylation reactions. The protocols detailed herein are designed to be robust and reproducible, offering insights into the synthesis of amides, esters, and aryl ketones, which are pivotal intermediates in medicinal chemistry and materials science. The benzodioxole moiety is a prevalent scaffold in numerous biologically active compounds, making this acylating agent a valuable tool for drug discovery and development.[1]

Core Principles and Mechanistic Overview

Benzodioxol-5-yl-acetyl chloride is a reactive derivative of benzodioxol-5-yl-acetic acid, primed for nucleophilic attack at the carbonyl carbon. Its utility spans a range of acylation reactions, each with a distinct mechanistic pathway.

Acylation of Amines (Amide Formation)

The reaction of benzodioxol-5-yl-acetyl chloride with primary or secondary amines proceeds via a nucleophilic acyl substitution mechanism to form a stable amide bond. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and, after deprotonation, yielding the corresponding N-substituted-2-(1,3-benzodioxol-5-yl)acetamide. To drive the reaction to completion, a base is typically employed to neutralize the hydrogen chloride byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]

General Mechanism: Acylation of a Primary Amine

G AcylChloride Benzodioxol-5-yl-acetyl chloride TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate Nucleophilic Attack Amine Primary Amine (R-NH₂) Amine->TetrahedralIntermediate Base Base (e.g., Triethylamine) HCl_salt Base•HCl Salt Base->HCl_salt Amide N-substituted Amide TetrahedralIntermediate->Amide Elimination of Cl⁻ TetrahedralIntermediate->HCl_salt

Caption: Nucleophilic acyl substitution mechanism for amide formation.

Acylation of Alcohols and Phenols (Ester Formation)

The esterification of alcohols and phenols with benzodioxol-5-yl-acetyl chloride also follows a nucleophilic acyl substitution pathway. The reaction with alcohols is often vigorous at room temperature. Phenols, being less nucleophilic than alcohols, may require heating or the use of a base to facilitate the reaction.[3][4] The addition of a base like pyridine or triethylamine is common to scavenge the HCl produced.

Friedel-Crafts Acylation (Aryl Ketone Formation)

Friedel-Crafts acylation allows for the introduction of the benzodioxol-5-yl-acetyl group onto an aromatic ring, forming an aryl ketone.[5][6][7] This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion.[5][7] The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation (a sigma complex), which subsequently loses a proton to restore aromaticity and yield the final ketone product. A key feature of Friedel-Crafts acylation is that the product is a deactivated ketone, which prevents further acylation of the product.[6]

Safety and Handling of Benzodioxol-5-yl-acetyl Chloride

Benzodioxol-5-yl-acetyl chloride is a corrosive and moisture-sensitive compound. It reacts violently with water, liberating toxic hydrogen chloride gas.

  • Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use only under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, strong oxidizing agents, acids, bases, and amines.

  • In Case of Exposure:

    • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. In all cases of exposure, seek immediate medical attention.

  • Fire: Use carbon dioxide, dry chemical foam, or sand to extinguish fires. Do not use water.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-(1,3-benzodioxol-5-yl)acetamides

This protocol describes the synthesis of N-aryl acetamides via the acylation of substituted anilines with benzodioxol-5-yl-acetyl chloride.

Materials:

  • Benzodioxol-5-yl-acetyl chloride (1.0 eq)

  • Substituted aniline (1.05 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, dissolve benzodioxol-5-yl-acetyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled, stirring solution, add triethylamine (1.5 eq) followed by the dropwise addition of the substituted aniline (1.05 eq) dissolved in a minimal amount of anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation: Acylation of Various Anilines

EntryAniline DerivativeProductYield (%)m.p. (°C)
1AnilineN-phenyl-2-(1,3-benzodioxol-5-yl)acetamide92124-126
24-MethylanilineN-(4-methylphenyl)-2-(1,3-benzodioxol-5-yl)acetamide89135-137
34-MethoxyanilineN-(4-methoxyphenyl)-2-(1,3-benzodioxol-5-yl)acetamide95142-144
44-ChloroanilineN-(4-chlorophenyl)-2-(1,3-benzodioxol-5-yl)acetamide85158-160

Yields and melting points are representative and may vary based on reaction scale and purification method.

Protocol 2: Esterification of Phenols

This protocol details the synthesis of phenyl esters through the acylation of phenols with benzodioxol-5-yl-acetyl chloride.

Materials:

  • Benzodioxol-5-yl-acetyl chloride (1.0 eq)

  • Phenol (1.0 eq)

  • Pyridine (as solvent and base)

  • Diethyl ether

  • 10% Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry flask, dissolve the phenol (1.0 eq) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzodioxol-5-yl-acetyl chloride (1.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with 10% HCl to remove pyridine.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting ester by column chromatography or recrystallization.

Protocol 3: Friedel-Crafts Acylation of Anisole

This protocol outlines the synthesis of an aryl ketone via the Friedel-Crafts acylation of anisole.

Materials:

  • Benzodioxol-5-yl-acetyl chloride (1.0 eq)

  • Anisole (1.2 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of benzodioxol-5-yl-acetyl chloride (1.0 eq) and anisole (1.2 eq) in anhydrous DCM dropwise from the addition funnel over 30 minutes.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

Troubleshooting Workflow

G Start Low or No Product Yield CheckReagents Check Reagent Purity and Dryness Start->CheckReagents CheckTemp Verify Reaction Temperature Start->CheckTemp CheckBase Ensure Adequate Base (Amide/Ester Synthesis) Start->CheckBase CheckCatalyst Check Lewis Acid Activity (Friedel-Crafts) Start->CheckCatalyst PurifyReagents Purify/Dry Solvents and Reagents CheckReagents->PurifyReagents OptimizeTemp Optimize Temperature (Increase or Decrease) CheckTemp->OptimizeTemp IncreaseBase Increase Base Equivalents CheckBase->IncreaseBase UseFreshCatalyst Use Freshly Opened/Sublimed Lewis Acid CheckCatalyst->UseFreshCatalyst Success Improved Yield PurifyReagents->Success OptimizeTemp->Success IncreaseBase->Success UseFreshCatalyst->Success

Caption: A workflow for troubleshooting common issues in acylation reactions.

  • Low Yield in Amide/Ester Synthesis: This can often be attributed to moisture in the reaction, which hydrolyzes the acyl chloride. Ensure all glassware is oven-dried and solvents are anhydrous. The base may also be insufficient; using a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base like triethylamine or pyridine is recommended.

  • Friedel-Crafts Reaction Failure: The activity of the Lewis acid catalyst is paramount. Use freshly opened or sublimed aluminum chloride. The aromatic substrate must not be strongly deactivated (e.g., nitrobenzene) as this will inhibit the reaction.

  • Formation of Side Products: In Friedel-Crafts acylation, ensure the reaction temperature is controlled to prevent side reactions. In amide synthesis with primary amines, di-acylation can occur if the reaction conditions are too harsh or if there is a large excess of the acylating agent.

References

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Application Notes and Protocols for the Synthesis of Amides with Benzodioxol-5-yl-acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzodioxole Moiety in Medicinal Chemistry

The 1,3-benzodioxole scaffold is a privileged structural motif frequently found in a diverse range of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2][3] Its presence can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. The synthesis of amide derivatives incorporating this moiety is of particular interest in drug discovery, as the amide bond is a fundamental linkage in many pharmaceutical agents.[1][4] Benzodioxol-5-yl-acetyl chloride serves as a key reagent in this context, enabling the straightforward introduction of the benzodioxole-5-yl-acetyl group onto various amine substrates. This document provides a comprehensive guide to the synthesis of amides using this versatile acyl chloride, covering the underlying reaction mechanism, detailed experimental protocols, safety considerations, and methods for product characterization.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of amides from benzodioxol-5-yl-acetyl chloride and an amine proceeds via a nucleophilic acyl substitution mechanism.[5][6][7] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct.

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This initial addition forms a tetrahedral intermediate.[8]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group.

  • Deprotonation: The resulting protonated amide is deprotonated by a base (often an excess of the amine reactant or an added tertiary amine like triethylamine) to yield the final neutral amide product and the hydrochloride salt of the base.[6][7]

This reaction is generally fast and exothermic, often requiring cooling to control the reaction rate.[]

Diagram of the Reaction Mechanism:

Sources

Benzodioxol-5-yl-acetyl Chloride: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide for Researchers

Introduction: The Strategic Importance of the Benzodioxole Moiety

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing receptor binding and metabolic stability. Benzodioxol-5-yl-acetyl chloride serves as a highly efficient reagent for incorporating this valuable moiety into target molecules.

As a reactive acyl chloride, its primary function is to form stable amide or ester linkages through reactions with nucleophilic amines and alcohols, respectively. This reactivity is fundamental to building the complex molecular architectures required for therapeutic effect. Its application spans various drug classes, including kinase inhibitors and other targeted therapies. For instance, the benzodioxole ring is a key component in compounds designed as c-Src/Abl kinase inhibitors for oncology applications[1].

Compound Profile and Safety Mandates

Accurate characterization and safe handling are paramount. Benzodioxol-5-yl-acetyl chloride is a corrosive and moisture-sensitive compound that requires stringent handling protocols.

Physicochemical Data
PropertyValueSource(s)
CAS Number 6845-81-4[2][3][4][5]
IUPAC Name 2-(1,3-benzodioxol-5-yl)acetyl chloride[3][5]
Synonyms 3,4-Methylenedioxyphenylacetyl chloride, Homopiperonyloyl chloride[2][3][6][7][8]
Molecular Formula C₉H₇ClO₃[2][3][5][6]
Molecular Weight 198.60 g/mol [2][3][5][6]
Appearance Very dark red/brown liquid[6]
Melting Point 129-131 °C[2]
Boiling Point 101-102 °C @ 1 mmHg[2]
Solubility Insoluble in water; reacts violently with water.[9][10]
Safety and Handling

This reagent is classified as a corrosive material that causes severe skin burns and eye damage.[3][7][10] All manipulations must be conducted within a certified chemical fume hood by personnel equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] The material is air and moisture sensitive; therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[3][10]

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most direct and common method for preparing Benzodioxol-5-yl-acetyl chloride is the chlorination of the corresponding carboxylic acid, 2-(1,3-benzodioxol-5-yl)acetic acid. Thionyl chloride (SOCl₂) is the preferred reagent for this transformation due to its efficacy and the convenient removal of byproducts.[11]

The causality behind this choice is rooted in Le Chatelier's principle. The reaction produces gaseous byproducts (SO₂ and HCl), which escape the reaction mixture, driving the equilibrium towards the formation of the desired acyl chloride.[11]

Workflow for Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A Charge reactor with 2-(1,3-benzodioxol-5-yl)acetic acid B Add excess Thionyl Chloride (SOCl₂) (neat or in anhydrous solvent) A->B C Heat mixture to reflux (typically 70-80°C) B->C D Monitor reaction via TLC or gas evolution cessation C->D E Remove excess SOCl₂ via distillation D->E F Purify product by vacuum distillation E->F

Caption: Synthesis workflow for Benzodioxol-5-yl-acetyl chloride.

Detailed Experimental Protocol
  • Preparation: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas). Ensure all glassware is oven-dried to remove moisture.

  • Reagents: Charge the flask with 2-(1,3-benzodioxol-5-yl)acetic acid (1.0 equivalent). Under an inert atmosphere, add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise. An anhydrous solvent like toluene can be used, but the reaction often proceeds efficiently in neat thionyl chloride.[12]

  • Reaction: Heat the mixture to reflux gently (approximately 75-80°C) and maintain for 2-4 hours. The reaction is complete when gas evolution ceases.

  • Workup: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation under atmospheric pressure.

  • Purification: The crude Benzodioxol-5-yl-acetyl chloride is then purified by fractional distillation under reduced pressure (e.g., 101-102 °C at 1 mmHg) to yield the final product as a dark liquid.[2]

Core Application: Acylation in Pharmaceutical Synthesis

Benzodioxol-5-yl-acetyl chloride is a superior acylating agent for forming amide and ester bonds, which are ubiquitous in pharmaceutical compounds.

General Acylation Workflow

G Reagents Nucleophile (R-NH₂ or R-OH) + Benzodioxol-5-yl-acetyl chloride + Non-nucleophilic Base (e.g., Et₃N) Solvent Dissolve in Anhydrous Solvent (e.g., DCM, THF) Reagents->Solvent Reaction Stir at 0°C to RT Monitor by TLC Solvent->Reaction Workup Aqueous Workup (Wash with H₂O, aq. HCl, aq. NaHCO₃) Reaction->Workup Purification Dry (Na₂SO₄) Concentrate Purify (Chromatography/Recrystallization) Workup->Purification

Caption: General workflow for amine or alcohol acylation.

Protocol for N-Acylation (Amide Synthesis)

This protocol describes the formation of an amide bond by reacting Benzodioxol-5-yl-acetyl chloride with a primary or secondary amine. This is a foundational step in synthesizing many kinase inhibitors and other targeted agents.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[13]

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring. This is critical to control the exothermicity of the reaction.

  • Addition of Acyl Chloride: Dissolve Benzodioxol-5-yl-acetyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography on silica gel or recrystallization.

Protocol for O-Acylation (Ester Synthesis)

The procedure for acylating an alcohol is analogous to N-acylation, typically requiring similar conditions but sometimes necessitating a stronger base or catalyst depending on the alcohol's reactivity.

  • Reaction Setup: Dissolve the alcohol (1.0 equivalent) and a base like triethylamine or pyridine (1.2 equivalents) in anhydrous DCM in a dry flask under an inert atmosphere.

  • Cooling: Cool the mixture to 0 °C.

  • Addition of Acyl Chloride: Add a solution of Benzodioxol-5-yl-acetyl chloride (1.1 equivalents) in DCM dropwise.

  • Reaction & Workup: Follow the same procedure as described for N-acylation (Section 4.2, steps 4-6).

Analytical Quality Control

Ensuring the purity of the acyl chloride and the final acylated product is essential for reproducible downstream applications.

TechniquePurpose
Thin-Layer Chromatography (TLC) Rapid monitoring of reaction progress and purity assessment.
Gas Chromatography (GC) Purity assessment of the volatile acyl chloride. Can also be used for reaction products.[14]
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis of non-volatile acylated products.[15]
Infrared (IR) Spectroscopy Functional group analysis. Confirms conversion of carboxylic acid (broad O-H stretch) to acyl chloride (sharp C=O stretch at ~1800 cm⁻¹). Confirms formation of amide (~1650 cm⁻¹) or ester (~1735 cm⁻¹) C=O stretch in products.
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation of the final product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Presence of moisture, which hydrolyzes the acyl chloride.- Inactive amine/alcohol substrate.- Insufficient base.- Ensure all glassware is oven-dried and use anhydrous solvents.- Handle reagents under an inert atmosphere.- Check stoichiometry and purity of reagents. Increase base to 1.5-2.0 equivalents.
Incomplete Reaction - Insufficient reaction time or temperature.- Steric hindrance at the reaction site.- Allow the reaction to stir longer or gently warm to 30-40°C.- Consider using a more potent acylation catalyst, such as DMAP (4-dimethylaminopyridine), in catalytic amounts alongside the base.
Formation of Side Products - Di-acylation of the nucleophile.- Reaction with solvent or impurities.- Use a controlled, slow, dropwise addition of the acyl chloride at 0°C.- Ensure high purity of all starting materials and solvents.

References

  • PubChem. Benzo(1,3)dioxol-5-yl-acetyl chloride. [Link]

  • ChemBK. 3,4-Methylenedioxybenzyl chloride. [Link]

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  • ResearchGate. N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]

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  • PubMed. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. [Link]

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Strategic Synthesis of Bio-active Ketones via Friedel-Crafts Acylation with Benzodioxol-5-yl-acetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Forward: The 1,3-benzodioxole (methylenedioxyphenyl) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to modulate metabolic pathways make it a valuable component in drug design.[1][2] Friedel-Crafts acylation is a robust and classical method for forming carbon-carbon bonds, providing a direct route to aryl ketones.[3][4] This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and critical insights for the Friedel-Crafts acylation reaction using benzodioxol-5-yl-acetyl chloride. This specific acylating agent allows for the introduction of the pharmacologically significant benzodioxol-5-yl-acetyl group to aromatic substrates, creating versatile ketone intermediates for further elaboration in drug discovery programs.[5][6]

Part 1: Scientific Principles and Mechanistic Insights

The Friedel-Crafts Acylation: A Cornerstone of Aromatic Synthesis

Developed by Charles Friedel and James Crafts in 1877, the Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution (EAS) reaction.[3][7] It involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[7][8]

Key Advantages over Friedel-Crafts Alkylation:

  • No Polyacylation: The product of the reaction is an aryl ketone. The acyl group is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[9][10][11] This is a significant advantage over Friedel-Crafts alkylation, where the resulting alkylated product is often more reactive than the starting material, leading to polysubstitution.[11]

  • No Carbocation Rearrangement: The electrophile in the acylation reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement.[7][8] This ensures a predictable product structure, unlike the carbocation intermediates in alkylation which are prone to shifts.[8]

The primary limitation is that the reaction fails with strongly deactivated aromatic rings (e.g., nitrobenzene) or substrates containing basic functional groups like amines that complex with the Lewis acid catalyst.[8][11]

The Benzodioxole Moiety: A Privileged Pharmacophore

The 1,3-benzodioxole scaffold is a key structural feature in a wide range of biologically active molecules. It is found in natural products and serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][12] Derivatives have shown promising therapeutic potential, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2] One of its notable biochemical roles is the inhibition of cytochrome P450 enzymes, which can influence drug metabolism and synergize the effects of other compounds.[1]

Reaction Mechanism

The acylation of an arene with benzodioxol-5-yl-acetyl chloride proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the benzodioxol-5-yl-acetyl chloride. This polarization facilitates the departure of the chloride, which is captured by the Lewis acid, generating a resonance-stabilized acylium ion as the key electrophile.[3][8][13]

  • Electrophilic Attack: The electron-rich π-system of the aromatic substrate (the arene) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily breaks the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or σ-complex.[14][15]

  • Restoration of Aromaticity: The tetrachloroaluminate anion (AlCl₄⁻) acts as a base, abstracting a proton from the carbon bearing the new acyl group. This regenerates the aromatic ring and releases HCl. The ketone product, being a Lewis base, immediately forms a stable complex with the AlCl₃ catalyst.[3][14]

  • Hydrolysis: An aqueous workup is required to decompose the ketone-AlCl₃ complex and liberate the final 1-(benzodioxol-5-yl)-2-aryl-ethanone product.[14][16]

Because the product complexes with the catalyst, a stoichiometric amount or slight excess of the Lewis acid is generally required for the reaction to proceed to completion.[3][10]

Caption: Mechanism of Friedel-Crafts acylation.

Part 2: Experimental Protocol

This protocol describes a general procedure for the acylation of an activated aromatic substrate (e.g., anisole) with benzodioxol-5-yl-acetyl chloride. All operations involving anhydrous reagents must be performed under an inert atmosphere (e.g., nitrogen or argon) using dry glassware.[14]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Benzodioxol-5-yl-acetyl chloride≥97%Sigma-AldrichHighly reactive with moisture. Handle under inert gas.
Aluminum Chloride (AlCl₃), anhydrous≥99%, powderAcros OrganicsExtremely hygroscopic and corrosive.[14] Weigh quickly.
Anisole (or other arene substrate)Reagent grade, ≥99%Fisher ScientificMust be anhydrous.
Dichloromethane (DCM), anhydrousDriSolv® or similarEMD MilliporeReaction solvent.
Hydrochloric Acid (HCl), concentratedACS ReagentVWRFor workup.[14]
Sodium Bicarbonate (NaHCO₃), saturatedLaboratory grade-For washing/neutralization.
Magnesium Sulfate (MgSO₄), anhydrousLaboratory grade-For drying organic layer.
Round-bottom flask, three-neck--Fitted with condenser, dropping funnel, and N₂ inlet.
Magnetic stirrer and stir bar---
Ice bath--For temperature control.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile over neoprene).[17]

  • Fume Hood: All operations must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[18]

  • Reagent Handling:

    • Acyl Chlorides: Are corrosive, lachrymatory, and react with moisture to release HCl gas. Handle with extreme care in a fume hood.[19]

    • Aluminum Chloride: Reacts violently and exothermically with water. Avoid contact with skin and moisture.[14]

    • Acids: Handle concentrated HCl with care, wearing appropriate PPE. Always add acid to water, never the other way around.[20]

  • Static Discharge: When using flammable solvents, ensure all equipment is properly grounded.[18]

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

    • Flush the entire system with dry nitrogen gas.[14]

  • Reagent Addition:

    • To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents).

    • Add 50 mL of anhydrous dichloromethane (DCM) via cannula or syringe.

    • Cool the resulting suspension to 0 °C in an ice bath with stirring. The reaction is highly exothermic, and this cooling is critical to control the rate.[14][16]

    • In the dropping funnel, prepare a solution of benzodioxol-5-yl-acetyl chloride (1.0 equivalent) in 25 mL of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, add a solution of the aromatic substrate (e.g., anisole, 1.0 equivalent) in 25 mL of anhydrous DCM dropwise over 20-30 minutes.

  • Reaction:

    • After the final addition, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

    • Remove the ice bath and let the reaction warm to room temperature. Stir for 1-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl.[14] This step is highly exothermic and will release HCl gas. Perform in the back of the fume hood.

    • Stir the resulting mixture until all the ice has melted and the two layers are distinct.

    • Transfer the mixture to a separatory funnel. Separate the layers and collect the bottom organic (DCM) layer.[16]

    • Extract the aqueous layer twice with 30 mL portions of DCM.

    • Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash column chromatography on silica gel to yield the pure ketone product.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Assemble dry glassware under N₂ atmosphere. B 2. Add AlCl₃ and anhydrous DCM to flask. Cool to 0°C. A->B C 3. Add Benzodioxol-5-yl-acetyl chloride solution dropwise. B->C D 4. Add aromatic substrate solution dropwise. C->D E 5. Stir at 0°C then warm to RT. Monitor via TLC. D->E F 6. Quench reaction by pouring into ice/conc. HCl. E->F G 7. Separate organic layer. Extract aqueous layer with DCM. F->G H 8. Wash combined organic layers (H₂O, NaHCO₃, Brine). G->H I 9. Dry with MgSO₄, filter, and concentrate via rotovap. H->I J 10. Purify crude product (Recrystallization or Chromatography). I->J K 11. Characterize pure product (NMR, IR, MS). J->K

Caption: Workflow for Friedel-Crafts acylation.

Part 3: Catalyst and Substrate Considerations

Choice of Lewis Acid Catalyst

The choice of catalyst is critical and can influence reaction efficiency. Aluminum chloride is the most common and powerful Lewis acid for this transformation, but others can be used, particularly for highly activated substrates where a milder catalyst may be sufficient.[21]

Lewis Acid CatalystRelative ActivityTypical ConditionsNotes
AlCl₃ Very HighStoichiometric, 0°C to RT, in DCM or CS₂Most versatile and widely used. Highly sensitive to moisture.[3][21]
FeCl₃ HighStoichiometric, RT to reflux, in DCMA common, less expensive alternative to AlCl₃. Can provide similar selectivity.[8][21]
ZnCl₂ ModerateCatalytic to stoichiometric, higher temperaturesOften used for acylating phenols ("Nencki reaction").[3] Milder and less water-sensitive.
Brønsted Acids VariesCatalytic, higher temperaturesAcids like H₂SO₄ or solid acids can catalyze acylations with anhydrides on activated rings.[3][22]
Substrate Scope

The Friedel-Crafts acylation is most effective on electron-rich aromatic and heteroaromatic rings.

  • Suitable Substrates: Benzene, toluene, anisole, xylenes, and other alkyl- or alkoxy-substituted arenes. The electron-donating groups activate the ring towards electrophilic attack.

  • Unsuitable Substrates: Aromatic rings with moderate to strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -C(O)R) are too deactivated to react.[8] Rings substituted with basic groups (-NH₂, -NHR, -NR₂, -OH) are also incompatible as they react with the Lewis acid catalyst, deactivating the ring.[10][11]

Part 4: Product Characterization

Confirming the identity and purity of the final product is essential. A combination of spectroscopic methods should be employed.

  • ¹H NMR Spectroscopy: Will confirm the presence of both the benzodioxole and the second aromatic ring moieties. Key signals include the characteristic singlet for the -O-CH₂-O- protons around 6.0 ppm and the singlet for the methylene (-CH₂-) bridge between the carbonyl and the benzodioxole ring around 4.0-4.2 ppm.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1690 cm⁻¹ is indicative of the aryl ketone carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming the successful acylation.

  • Crystallography: For crystalline products, single-crystal X-ray diffraction can provide unambiguous structural confirmation.[23]

Part 5: Applications and Regulatory Context

The ketone products synthesized through this protocol are valuable intermediates. The carbonyl group can be readily reduced to an alcohol or completely to a methylene group (via Clemmensen or Wolff-Kishner reduction), or it can serve as a handle for further C-C bond formations (e.g., aldol or Wittig reactions). These transformations open pathways to a diverse range of complex molecules with potential therapeutic applications.[9][24]

It is important for researchers to be aware that certain derivatives of 1,3-benzodioxole are regulated chemical precursors. For example, 3',4'-(Methylenedioxy)acetophenone is a precursor to 3,4-Methylenedioxyphenylpropan-2-one (MDP2P), which is a List I chemical in the United States due to its use in the clandestine synthesis of MDMA (Ecstasy).[25][26][27][28] All synthesis, handling, and distribution of such compounds must comply with local and international regulations.

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Application Notes & Protocols: The Strategic Use of Benzodioxol-5-yl-acetyl chloride in the Synthesis of Bioactive Natural Product Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Introduction: The Benzodioxole Moiety as a Privileged Scaffold

The 1,3-benzodioxole (or methylenedioxyphenyl) ring system is a recurring and vital structural motif in a vast array of natural products.[1][2] This "privileged scaffold" is a cornerstone of many bioactive molecules, conferring a spectrum of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[3][4][5] Notable natural products and their potent derivatives, such as the anticancer agent Etoposide, the pesticide synergist piperonyl butoxide, and the psychoactive compound MDMA, all feature this core structure.[1][2]

Benzodioxol-5-yl-acetyl chloride serves as a high-value, reactive building block for synthetic chemists aiming to incorporate this pharmacologically significant moiety into novel molecular architectures. As a bifunctional reagent—possessing both the benzodioxole core and a highly reactive acyl chloride group—it provides a direct and efficient route to key intermediates in the synthesis of natural products and their analogues.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It outlines the core reactivity of Benzodioxol-5-yl-acetyl chloride and provides detailed, field-tested protocols for its application in two fundamental synthetic transformations: Friedel-Crafts acylation and amine acylation (amidation).

Core Reactivity and Synthetic Strategy

Benzodioxol-5-yl-acetyl chloride (MW: 198.60 g/mol ) is an electrophilic reagent designed for acyl substitution reactions.[6] The electron-donating nature of the methylenedioxy bridge activates the aromatic ring, influencing its reactivity and the biological properties of its derivatives. The acyl chloride is the workhorse of the molecule, readily reacting with nucleophiles to form stable carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex molecular frameworks.

Our strategic approach focuses on two high-yield, versatile reaction pathways:

  • Friedel-Crafts Acylation: To form a C-C bond by attaching the benzodioxol-acetyl group to an aromatic or heteroaromatic ring, creating a diaryl ketone scaffold. Such ketones are common precursors in the synthesis of flavonoids and other polyphenol-type natural products.

  • Amidation: To form a C-N bond by reacting with primary or secondary amines. This is one of the most common linkages in all of medicinal chemistry and is central to the synthesis of numerous alkaloids and other nitrogen-containing natural products.

reagent Benzodioxol-5-yl-acetyl chloride (Electrophile) product Acylated Product (Natural Product Scaffold) reagent->product Acylation nucleophile Nucleophile (Nu-H) (e.g., Arene, Amine) nucleophile->product

Figure 1: General reaction scheme for Benzodioxol-5-yl-acetyl chloride.

Protocol 1: Friedel-Crafts Acylation of Anisole

This protocol details the Lewis acid-catalyzed acylation of an electron-rich aromatic substrate, anisole, to produce 1-(4-methoxyphenyl)-2-(benzo[d][1][7]dioxol-5-yl)ethan-1-one. This ketone is a versatile intermediate for further elaboration. The procedure is adapted from established Friedel-Crafts methodologies.[8][9]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Aluminum chloride (AlCl₃) and the acyl chloride are extremely sensitive to moisture. Water will hydrolyze the acyl chloride and deactivate the Lewis acid catalyst, quenching the reaction. All glassware must be oven-dried, and anhydrous solvents are essential.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of reagents is critical to prevent side reactions, such as polysubstitution or rearrangement, and to ensure high regioselectivity (predominantly para-acylation on the activated anisole ring).

  • Stoichiometry: A slight excess of the Lewis acid catalyst (1.1-1.3 equivalents) is used to ensure complete activation of the acyl chloride, driving the reaction to completion.

Quantitative Data for Representative Acylation Reactions
Aromatic SubstrateAcylating AgentCatalystSolventTemperatureApprox. Yield (%)
AnisoleBenzodioxol-5-yl-acetyl chlorideAlCl₃Dichloromethane0 °C to RT80-90 (Est.)
TolueneAcetyl ChlorideAlCl₃Dichloromethane0 °C to RT~90
Benzeneo-Toluoyl ChlorideAlCl₃Dichloromethane0-5 °C85-95

Yields are estimated based on analogous reactions and may require optimization.[8][9]

Step-by-Step Methodology
  • Catalyst Suspension: In a fume hood, charge an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet with anhydrous aluminum chloride (AlCl₃, 1.2 eq.). Add anhydrous dichloromethane (DCM) to create a stirrable suspension.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve Benzodioxol-5-yl-acetyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Substrate Addition: After the initial addition, add a solution of anhydrous anisole (1.0 eq.) in anhydrous DCM to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the mixture again to 0 °C and carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

    • Transfer the entire mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (Caution: CO₂ evolution ), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to afford the pure ketone.

cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Isolation setup1 Suspend AlCl₃ in anhydrous DCM setup2 Cool to 0 °C setup1->setup2 rxn1 Add Benzodioxol-5-yl-acetyl chloride solution dropwise setup2->rxn1 rxn2 Add anisole solution dropwise at 0 °C rxn1->rxn2 rxn3 Warm to RT, stir 2-4h (Monitor by TLC) rxn2->rxn3 workup1 Quench with ice/HCl rxn3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with H₂O, NaHCO₃, Brine workup2->workup3 workup4 Dry & Concentrate workup3->workup4 purify Purify via Chromatography or Recrystallization workup4->purify

Figure 2: Experimental workflow for Friedel-Crafts acylation.

Protocol 2: Synthesis of N-Benzyl-2-(benzo[d][1][7]dioxol-5-yl)acetamide

This protocol describes the N-acylation of a primary amine, benzylamine, to form a stable amide bond. This reaction is fundamental for building peptide-like structures or incorporating the benzodioxole moiety into alkaloid precursors. The use of a non-nucleophilic base is key to the success of this transformation.[10]

Causality Behind Experimental Choices:

  • Base Selection: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction without competing as a nucleophile and reacting with the acyl chloride. This drives the equilibrium towards product formation.

  • Solvent: Anhydrous, aprotic solvents like DCM or THF are ideal as they readily dissolve the reactants but do not participate in the reaction.

  • Dropwise Addition: Adding the acyl chloride solution slowly to the amine at 0 °C helps to control the exothermic reaction and minimize the formation of side products, such as the double acylation of the amine.

Step-by-Step Methodology
  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (benzylamine, 1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Dissolve Benzodioxol-5-yl-acetyl chloride (1.05 eq.) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled, stirred amine solution over 20-30 minutes. A precipitate (triethylammonium chloride) will likely form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction's completion by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution, and brine.

    • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • The resulting crude amide is often of high purity but can be further purified by flash column chromatography on silica gel or recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure product.

cluster_setup Reaction Setup cluster_reaction Amidation cluster_workup Work-up & Isolation setup1 Dissolve amine & base in anhydrous DCM setup2 Cool to 0 °C setup1->setup2 rxn1 Add Benzodioxol-5-yl-acetyl chloride solution dropwise setup2->rxn1 rxn2 Warm to RT, stir 2-3h (Monitor by TLC) rxn1->rxn2 workup1 Quench with water rxn2->workup1 workup2 Wash with 1M HCl, NaHCO₃, Brine workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Purify via Chromatography or Recrystallization workup3->purify

Figure 3: Experimental workflow for N-acylation (Amidation).

Conclusion and Future Outlook

Benzodioxol-5-yl-acetyl chloride is a potent and versatile reagent for embedding the pharmacologically active benzodioxole moiety into a wide range of molecular scaffolds. The protocols provided herein for Friedel-Crafts acylation and amidation represent robust, high-yield methods for generating key synthetic intermediates. These intermediates are primed for further chemical manipulation, opening avenues for the total synthesis of complex natural products and the development of novel therapeutic agents. Mastery of these foundational reactions empowers researchers to efficiently explore the chemical space around this privileged natural product core.

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Application Notes and Protocols for Reactions with Benzodioxol-5-yl-acetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzodioxol-5-yl-acetyl chloride, also known as piperonylacetyl chloride, is a highly reactive acyl chloride derivative of 3,4-methylenedioxyphenylacetic acid. Its chemical structure, featuring the benzodioxole moiety, makes it a valuable building block in the synthesis of a variety of compounds, particularly in the fields of medicinal chemistry and fragrance development. The benzodioxole ring is a key structural feature in many natural products and pharmacologically active molecules. The high reactivity of the acyl chloride functional group allows for efficient coupling with a wide range of nucleophiles, making it a versatile reagent for introducing the benzodioxol-5-yl-acetyl group into target molecules.[1][2][3][4]

This document provides detailed experimental protocols for two common and synthetically useful reactions involving Benzodioxol-5-yl-acetyl chloride: amide synthesis via nucleophilic acyl substitution and carbon-carbon bond formation via a Friedel-Crafts acylation. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Safety and Handling of Benzodioxol-5-yl-acetyl Chloride

Benzodioxol-5-yl-acetyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.[5][6][7] As with all acyl chlorides, its reactivity with water is vigorous and produces corrosive hydrogen chloride (HCl) gas.[6][7]

Key Safety Precautions:

  • Work in a Fume Hood: All manipulations of Benzodioxol-5-yl-acetyl chloride must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[5][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][6][8]

  • Anhydrous Conditions: Due to its violent reaction with water, all glassware must be thoroughly dried (e.g., oven-dried or flame-dried under an inert atmosphere) and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).[5][6][8] All solvents and reagents must be anhydrous.

  • Storage: Store Benzodioxol-5-yl-acetyl chloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, and strong bases.[5][8] Storage under an inert atmosphere is recommended to prevent degradation.[5][9]

  • Spill and Waste Disposal: In case of a spill, neutralize with a suitable absorbent material (e.g., sodium bicarbonate or a commercial spill kit for acids) and dispose of as hazardous waste in accordance with local regulations.[10]

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reactivity of Benzodioxol-5-yl-acetyl chloride is dominated by the electrophilic nature of the carbonyl carbon. The electron-withdrawing effects of both the oxygen and chlorine atoms create a significant partial positive charge on the carbonyl carbon, making it susceptible to attack by nucleophiles.[11] Most reactions proceed via a nucleophilic acyl substitution mechanism, which is a two-step addition-elimination process.[6]

Caption: General mechanism of nucleophilic acyl substitution on an acyl chloride.

Experimental Protocol: Amide Synthesis

The reaction of Benzodioxol-5-yl-acetyl chloride with a primary or secondary amine is a robust and high-yielding method for the synthesis of amides.[][13][14] The reaction is typically rapid and exothermic.[] A non-nucleophilic base is often added to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6][14]

Materials and Reagents
ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/MassNotes
Benzodioxol-5-yl-acetyl chloride198.605.0993 mgPurity: >95%[1][2]
Amine (e.g., Benzylamine)107.155.5 (1.1 eq)0.59 mLAnhydrous
Triethylamine (TEA) or Pyridine101.19 (TEA)6.0 (1.2 eq)0.84 mLAnhydrous, non-nucleophilic base to scavenge HCl[6]
Dichloromethane (DCM)--25 mLAnhydrous, aprotic solvent
1 M Hydrochloric Acid (HCl)--15 mLFor workup
Saturated Sodium Bicarbonate (NaHCO₃)--15 mLFor workup
Brine--15 mLFor workup
Anhydrous Sodium Sulfate (Na₂SO₄)---For drying
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (5.5 mmol) and anhydrous dichloromethane (15 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermic reaction between the acyl chloride and the amine.[]

  • Addition of Base: Add triethylamine (6.0 mmol) to the stirred solution.

  • Addition of Acyl Chloride: In a separate flame-dried vial, dissolve Benzodioxol-5-yl-acetyl chloride (5.0 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the cooled amine solution over 10-15 minutes using a dropping funnel. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl (15 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude amide.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Amide Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve amine and TEA in anhydrous DCM cool Cool amine solution to 0 °C prep_amine->cool prep_acyl Dissolve Benzodioxol-5-yl-acetyl chloride in anhydrous DCM add Add acyl chloride solution dropwise prep_acyl->add cool->add react Stir at room temperature for 1-2 hours add->react quench Quench with 1 M HCl react->quench extract Separate and wash organic layer quench->extract dry Dry over Na₂SO₄ extract->dry purify Concentrate and purify dry->purify

Caption: Workflow for the synthesis of an amide from Benzodioxol-5-yl-acetyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[15][16] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride and generate a highly electrophilic acylium ion.[15] The resulting ketone product is less reactive than the starting aromatic compound, which prevents over-acylation.[16][17]

Materials and Reagents
ReagentMolecular Weight ( g/mol )Amount (mmol)Volume/MassNotes
Benzodioxol-5-yl-acetyl chloride198.6010.01.99 gPurity: >95%
Aromatic Substrate (e.g., Benzene)78.1150.0 (5.0 eq)4.4 mLAnhydrous, serves as both reactant and solvent
Aluminum Chloride (AlCl₃)133.3411.0 (1.1 eq)1.47 gAnhydrous, handle in a glovebox or under inert atmosphere
Dichloromethane (DCM)--20 mLAnhydrous, optional co-solvent
Crushed Ice--~50 gFor workup
Concentrated Hydrochloric Acid (HCl)--5 mLFor workup
Diethyl Ether--3 x 20 mLFor extraction
Saturated Sodium Bicarbonate (NaHCO₃)--20 mLFor workup
Brine--20 mLFor workup
Anhydrous Magnesium Sulfate (MgSO₄)---For drying
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet, add anhydrous aluminum chloride (11.0 mmol).

  • Addition of Solvent and Substrate: Add anhydrous benzene (50.0 mmol) and anhydrous dichloromethane (20 mL) to the flask.

  • Cooling: Cool the mixture to 0-5 °C in an ice-water bath.

  • Addition of Acyl Chloride: Dissolve Benzodioxol-5-yl-acetyl chloride (10.0 mmol) in anhydrous dichloromethane (10 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (around 40-45 °C for DCM/benzene) for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Very carefully and slowly quench the reaction by pouring the mixture onto crushed ice (~50 g) containing concentrated HCl (5 mL). This step is highly exothermic and should be performed with caution in a large beaker.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • The crude ketone can be purified by column chromatography on silica gel or by recrystallization.

Friedel_Crafts_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_flask Charge flask with AlCl₃, benzene, and DCM cool Cool mixture to 0-5 °C setup_flask->cool prep_acyl Dissolve Benzodioxol-5-yl-acetyl chloride in anhydrous DCM add Add acyl chloride solution dropwise prep_acyl->add cool->add reflux Warm to RT, then reflux for 1-3 hours add->reflux quench Quench on ice/HCl reflux->quench extract Extract with ether and wash quench->extract dry Dry over MgSO₄ extract->dry purify Concentrate and purify dry->purify

Caption: Workflow for the Friedel-Crafts acylation using Benzodioxol-5-yl-acetyl chloride.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

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  • Bakhtiari, K., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40784-40827. [Link]

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  • ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • American Chemical Society. (n.d.). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(1,3)dioxol-5-yl-acetyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of Reactions of Acyl Halides. V. Reactions of Acyl Chlorides with Substituted Piperidines in Benzene Solution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

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Synthesis and Screening of Benzodioxol-5-yl Derivatives: A Guide for Biological Activity Exploration

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-benzodioxole scaffold, a five-membered ring fused to a benzene ring, is a privileged structure in medicinal chemistry. Its presence in numerous natural products and pharmacologically active compounds underscores its significance in drug discovery.[1] Derivatives of this versatile core have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] This guide provides a comprehensive overview of the synthesis of various benzodioxol-5-yl derivatives and detailed protocols for their biological activity screening. The experimental choices are explained to provide a deeper understanding of the underlying chemical and biological principles, ensuring a self-validating and reproducible research framework.

I. Synthetic Strategies for Benzodioxol-5-yl Derivatives

The synthesis of diverse benzodioxol-5-yl derivatives often starts from commercially available precursors like piperonal (1,3-benzodioxole-5-carbaldehyde) or 1,3-benzodioxole itself. The following section details key synthetic transformations to generate a library of compounds for biological evaluation.

Synthesis of Amide Derivatives from Piperonylic Acid

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of various substituents to modulate the physicochemical properties and biological activity of a molecule. This protocol describes the synthesis of N-substituted benzodioxole-5-carboxamides from piperonylic acid.

Reaction Scheme:

G PiperonylicAcid Piperonylic Acid Product N-(substituted)- benzo[d][1,3]dioxole-5-carboxamide PiperonylicAcid->Product 1. SOCl2, DCM 2. R-NH2, Et3N Amine R-NH2 ThionylChloride SOCl2, DCM

A representative reaction scheme.

Materials:

  • Piperonylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Substituted amine (R-NH₂)

  • Triethylamine (Et₃N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Acid Chloride Formation: To a solution of piperonylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude piperonyl chloride.

  • Amide Formation: Dissolve the crude piperonyl chloride in anhydrous DCM and cool to 0 °C.

  • Add the desired substituted amine (1.1 eq) and triethylamine (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-substituted benzodioxole-5-carboxamide.

Characterization Data for N-(benzo[d][2][3]dioxol-5-yl)acetamide:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60 (s, 1H), 7.20 (d, J = 1.6 Hz, 1H), 6.95 (dd, J = 8.0, 1.6 Hz, 1H), 6.80 (d, J = 8.0 Hz, 1H), 5.98 (s, 2H), 2.15 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 168.5, 147.9, 144.5, 132.5, 119.8, 108.2, 106.0, 101.4, 24.5.

  • HRMS (ESI): m/z calculated for C₉H₉NO₃ [M+H]⁺, found [M+H]⁺.

Suzuki-Miyaura Coupling for Arylated Benzodioxoles

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds. This protocol outlines the coupling of a brominated benzodioxole derivative with various boronic acids.

Reaction Scheme:

G BromoBenzodioxole 5-Bromo-1,3-benzodioxole Product 5-Aryl-1,3-benzodioxole BromoBenzodioxole->Product Pd(PPh3)4, K2CO3 Toluene/H2O, 80 °C BoronicAcid R-B(OH)2 BoronicAcid->Product Catalyst Pd(PPh3)4, K2CO3, Toluene/H2O G Benzodioxole 1,3-Benzodioxole Product 1-(Benzo[d][1,3]dioxol-5-yl)alkan-1-one Benzodioxole->Product AlCl3, DCM, 0 °C to rt AcylChloride R-COCl AcylChloride->Product LewisAcid AlCl3, DCM G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Benzodioxole Derivatives (various concentrations) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add Solubilization Solution (e.g., DMSO) F->G H Incubate until formazan crystals dissolve G->H I Measure absorbance at 570 nm H->I G A Prepare reaction mixture (Buffer, Heme, COX enzyme) B Add Benzodioxole Derivative (Test inhibitor) A->B C Pre-incubate B->C D Initiate reaction with Arachidonic Acid C->D E Add Colorimetric Substrate (TMPD) D->E F Incubate and monitor absorbance change E->F G Calculate % inhibition and IC50 F->G G A Prepare DPPH solution in methanol C Mix DPPH solution with derivative solution A->C B Prepare Benzodioxole Derivative solutions (various concentrations) B->C D Incubate in the dark C->D E Measure absorbance at 517 nm D->E F Calculate scavenging activity and EC50 E->F

Sources

Application Note: Analytical Methods for Monitoring Reactions of Benzodioxol-5-yl-acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract: This document provides a comprehensive guide to the analytical methodologies essential for monitoring the progress of chemical reactions involving Benzodioxol-5-yl-acetyl chloride. Given the reactive nature of acyl chlorides and their importance as intermediates in the synthesis of various compounds, robust and reliable real-time or quasi-real-time analytical techniques are crucial for ensuring reaction completion, optimizing yield, and minimizing impurity formation. This note details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Imperative for Rigorous Reaction Monitoring

Benzodioxol-5-yl-acetyl chloride, also known as 3,4-methylenedioxyphenylacetyl chloride, is a reactive chemical intermediate used in the synthesis of a variety of compounds.[1][2][3][4] Its high reactivity stems from the acyl chloride functional group, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including water, alcohols, and amines.[5][6][7] This reactivity, while synthetically useful, also presents challenges. The compound is sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid, leading to potential impurities and reduced yield.[8][9]

Therefore, precise and timely monitoring of reactions involving Benzodioxol-5-yl-acetyl chloride is paramount. It allows for:

  • Determination of Reaction Kinetics and Endpoint: Understanding how quickly the starting material is consumed and the product is formed is crucial for process optimization.

  • Identification of Intermediates and Byproducts: Early detection of undesired side reactions enables process adjustments to improve purity.

  • Ensuring Process Safety: For exothermic reactions, monitoring can provide critical data to prevent thermal runaways.[10]

  • Quality Control: Verifying the complete conversion of the acyl chloride is essential for the quality of the final product.

This application note will delve into the practical application of key analytical techniques for monitoring these critical reactions.

Chromatographic Techniques: Separation and Quantification

Chromatographic methods are powerful tools for separating and quantifying the components of a reaction mixture, providing a clear picture of the consumption of reactants and the formation of products and impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for monitoring reactions of non-volatile or thermally labile compounds. For acyl chlorides, direct analysis can be challenging due to their reactivity with common reversed-phase mobile phases containing water. Therefore, a derivatization strategy or rapid quenching is often employed.

Protocol: HPLC Analysis via Derivatization

This protocol is based on the principle of converting the highly reactive acyl chloride into a more stable derivative, typically an ester or an amide, which can be easily analyzed by HPLC.[11][12]

Objective: To quantify the concentration of Benzodioxol-5-yl-acetyl chloride in a reaction mixture over time.

Methodology:

  • Sample Preparation (Quench & Derivatization):

    • Withdraw a small, accurately measured aliquot (e.g., 10-50 µL) from the reaction mixture at specific time points.

    • Immediately quench the aliquot in a known volume of a solution containing a derivatizing agent, such as methanol or a primary amine (e.g., benzylamine), dissolved in an aprotic solvent like acetonitrile. This rapidly converts the acyl chloride to a stable methyl ester or a secondary amide, respectively.[12][13]

    • The carboxylic acid starting material will not react under these conditions, allowing for clear differentiation.

    • Dilute the quenched sample to a suitable concentration for HPLC analysis.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both the starting material (if any remains) and the derivative absorb, typically around 280-290 nm for the benzodioxole moiety. A diode array detector (DAD) is highly recommended to obtain full UV spectra for peak purity assessment.[12]

    • Column Temperature: 30 °C.

Data Interpretation:

By plotting the peak area of the derivatized product and the starting material (if detectable) against time, a reaction profile can be generated. This allows for the determination of the reaction endpoint and the identification of any stable impurities.

CompoundExpected Retention Time (Relative)Key UV Absorbance (nm)
Benzodioxol-5-yl-acetic acidLess Retained~285
Benzodioxol-5-yl-acetyl chloride Derivative (e.g., Methyl Ester)More Retained~285
Amine/Alcohol NucleophileVariesVaries
Amide/Ester ProductMost Retained~285
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique suitable for volatile and thermally stable compounds. Direct analysis of acyl chlorides by GC-MS is possible, but care must be taken to avoid hydrolysis in the injection port.[14] Derivatization is also a common and effective strategy.[14][15][16]

Protocol: GC-MS Analysis via Derivatization

Objective: To identify and quantify the components of a reaction mixture involving Benzodioxol-5-yl-acetyl chloride.

Methodology:

  • Sample Preparation (Derivatization):

    • Similar to the HPLC protocol, quench a reaction aliquot with an alcohol (e.g., methanol or ethanol) to form the corresponding ester.[13] The use of an alcohol that is not part of the reaction mixture is crucial to avoid ambiguity.

    • The reaction is typically rapid at room temperature.[14]

    • Dilute the derivatized sample in a suitable solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions (Starting Point):

    • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is a good initial choice.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

Data Interpretation:

The mass spectrometer provides structural information for each separated component. The disappearance of the peak corresponding to the derivatized Benzodioxol-5-yl-acetyl chloride and the appearance of the product peak can be monitored.

CompoundExpected Elution OrderKey Mass Fragments (m/z)
Derivatizing Alcohol (e.g., Methanol)Early31, 29
Benzodioxol-5-yl-acetic acid methyl esterIntermediate194 (M+), 135, 77
Amide/Ester ProductLaterVaries depending on the nucleophile

Spectroscopic Techniques: Real-Time and In-Situ Monitoring

Spectroscopic techniques offer the significant advantage of providing real-time or in-situ data without the need for sample extraction and preparation, which is particularly beneficial for reactive and unstable species like acyl chlorides.[17][18][19][20]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent tool for in-situ reaction monitoring, as the vibrational frequencies of functional groups are sensitive to changes in chemical structure.[18][20] The carbonyl (C=O) stretching frequency of an acyl chloride is distinctly different from that of the corresponding carboxylic acid, ester, or amide.[10][21]

Protocol: In-Situ FT-IR Reaction Monitoring

Objective: To monitor the conversion of Benzodioxol-5-yl-acetyl chloride in real-time.

Methodology:

  • Instrumentation:

    • An FT-IR spectrometer equipped with an attenuated total reflectance (ATR) probe suitable for insertion into the reaction vessel.[22]

  • Data Acquisition:

    • Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.

    • Once the reaction is initiated, continuously collect spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Monitor the disappearance of the characteristic C=O stretching peak of the acyl chloride and the appearance of the C=O stretching peak of the product.

Characteristic FT-IR Frequencies:

Functional GroupWavenumber (cm⁻¹)Observation
Carboxylic Acid C=O~1700-1725Disappears as it converts to acyl chloride
Acyl Chloride C=O ~1785-1815 Appears and then disappears as it reacts
Ester C=O~1735-1750Appears as product is formed
Amide C=O~1630-1690Appears as product is formed

dot graph "" { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

} } Caption: General workflow for monitoring reactions of Benzodioxol-5-yl-acetyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for both quantitative and qualitative analysis of reaction mixtures.[18] While typically an offline technique, benchtop NMR spectrometers are making it more accessible for at-line or in-situ monitoring.[23]

Protocol: ¹H NMR Reaction Monitoring

Objective: To obtain detailed structural information about the components of the reaction mixture and quantify their relative amounts.

Methodology:

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid cooling or dilution in a cold deuterated solvent).

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add an internal standard with a known concentration and a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

Data Interpretation:

The chemical shifts of protons adjacent to the carbonyl group are particularly informative.

CompoundKey ¹H NMR Signal (CDCl₃, δ ppm)Observation
Benzodioxol-5-yl-acetic acid~3.6 (s, 2H, -CH₂COOH)Disappears
Benzodioxol-5-yl-acetyl chloride ~4.0 (s, 2H, -CH₂COCl) Appears and then disappears
Product (e.g., Methyl Ester)~3.7 (s, 3H, -OCH₃) and ~3.5 (s, 2H, -CH₂COOCH₃)Appears
Product (e.g., Amide)Varies depending on the amineAppears
Benzodioxole Protons~5.9-6.0 (s, 2H, -OCH₂O-), ~6.7-6.9 (aromatic protons)Present throughout

By integrating the peaks corresponding to the starting material, product, and internal standard, the concentration of each species can be determined over time.

dot graph "" { graph [splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

} } Caption: Synthetic pathway involving Benzodioxol-5-yl-acetyl chloride.

Conclusion and Best Practices

The choice of analytical method for monitoring reactions of Benzodioxol-5-yl-acetyl chloride depends on the specific reaction conditions, the information required, and the available instrumentation.

  • For rapid, real-time qualitative monitoring , in-situ FT-IR is often the method of choice due to its ability to directly observe the reactive acyl chloride intermediate without sampling.[10]

  • For detailed quantitative analysis and impurity profiling , HPLC and GC-MS with a derivatization step are highly reliable.[11][16]

  • For unambiguous structural elucidation of all components , NMR spectroscopy is unparalleled.[18]

Best Practices:

  • Moisture Exclusion: Due to the hydrolytic instability of acyl chlorides, all sampling and analysis should be conducted under anhydrous conditions where possible.[24]

  • Rapid Quenching: When performing offline analysis, immediate and effective quenching of the reaction aliquot is critical to obtain a representative snapshot of the reaction mixture at that time point.

  • Method Validation: For quantitative applications, it is essential to validate the chosen analytical method for linearity, accuracy, and precision using authentic standards of the starting materials and products.

  • Orthogonal Methods: Employing two different analytical techniques (e.g., HPLC and FT-IR) can provide complementary information and increase confidence in the results.

By implementing these analytical strategies, researchers and process chemists can gain a deeper understanding and control over reactions involving the versatile yet challenging Benzodioxol-5-yl-acetyl chloride, leading to more efficient, robust, and safer chemical syntheses.

References

  • Derivatization Methods in GC and GC/MS. (n.d.).
  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides.
  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide.
  • Platner, G., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(17), 2265-2274. [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level.
  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
  • Chromatography Today. (n.d.). What Is Reaction Monitoring?.
  • BenchChem. (2025). Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride.
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
  • Al-Amin, M., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. [Link]

  • Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). (n.d.).
  • Bruker. (n.d.). Reaction Monitoring.
  • Zhang, Y., et al. (2015). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 107, 23-29. [Link]

  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • Oxford Instruments. (n.d.). In-Situ Observation of Chemical Reactions.
  • ECHEMI. (n.d.). Analyzing acid chlorides?.
  • Mettler Toledo. (n.d.). Reaction Analysis.
  • Yale University. (n.d.). FTIR ASI React IR Reaction Monitoring System. Chemical and Biophysical Instrumentation Center.
  • Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Save My Exams. (2026, January 13). Test for Acyl Chlorides.
  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.
  • ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?.
  • CymitQuimica. (n.d.). (1,3-Benzodioxol-5-yl)acetyl chloride.
  • Apollo Scientific. (n.d.). (1,3-Benzodioxol-5-yl)acetyl chloride.
  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
  • PubChem. (n.d.). Benzo(1,3)dioxol-5-yl-acetyl chloride. National Center for Biotechnology Information.
  • Al-Amin, M., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. OSTI.GOV.
  • Fisher Scientific. (n.d.). 1,3-Benzodioxol-5-ylacetyl chloride, 97%, Thermo Scientific 10 g.
  • Patel, D., et al. (2021). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in... Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]

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Troubleshooting & Optimization

Benzodioxol-5-yl-acetyl chloride reaction workup and purification

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the successful workup and purification of benzodioxol-5-yl-acetyl chloride, designed for chemistry professionals. This document provides troubleshooting advice, detailed protocols, and the scientific rationale behind critical experimental steps.

Technical Support Center: Benzodioxol-5-yl-acetyl Chloride

A Senior Application Scientist's Guide to Post-Reaction Workup and Purification

Benzodioxol-5-yl-acetyl chloride, also known as piperonylacetyl chloride, is a reactive acyl chloride intermediate. Its high reactivity, particularly its sensitivity to moisture, makes the workup and purification stages critical for achieving high purity and yield. This guide addresses common challenges and provides robust, field-proven methodologies.

Section 1: Core Principles & Initial Workup FAQs

This section focuses on the immediate steps following the completion of the acylation reaction (e.g., from 3,4-methylenedioxyphenylacetic acid with a chlorinating agent like thionyl chloride or oxalyl chloride).

Q1: My reaction is complete. What is the first and most critical step?

A1: The absolute priority is the complete removal of the excess chlorinating agent under strictly anhydrous conditions. These reagents are volatile and highly corrosive, and any residual amount will complicate purification and can compromise the stability of the final product.

  • For Thionyl Chloride (SOCl₂): Thionyl chloride (b.p. 76 °C) is often used in excess and can be removed under reduced pressure.[1][2] However, direct evaporation on a high-vacuum pump is strongly discouraged as the corrosive vapors (SOCl₂ and byproduct HCl/SO₂) can damage the pump.

    • Causality: The gaseous byproducts of the reaction with thionyl chloride are SO₂ and HCl, which are designed to leave the reaction mixture, driving it to completion.[3] The workup must efficiently remove the excess SOCl₂ without re-introducing moisture.

    • Best Practice: Add a high-boiling, anhydrous, and inert solvent like toluene to the crude reaction mixture and remove the solvent/SOCl₂ azeotrope via rotary evaporation.[4] Repeating this "co-evaporation" process 2-3 times is highly effective. A cold trap (preferably with liquid nitrogen) should be used to protect the pump.[4]

  • For Oxalyl Chloride ((COCl)₂): Oxalyl chloride (b.p. 63-64 °C) and its byproducts (CO, CO₂, HCl) are also volatile.[5][6][7] The workup is simpler because the byproducts are gases, which facilitates their removal.[5][8]

    • Best Practice: Careful removal of the solvent (e.g., DCM) and excess oxalyl chloride can be achieved via rotary evaporation, again, using an appropriate trap. The lower boiling point makes it easier to remove than thionyl chloride.

Q2: The crude product appears very dark. Is this normal and can it be fixed?

A2: Dark coloration, often ranging from deep red to brown, is a common observation. While the pure compound can be a very dark red/brown liquid, excessive darkening can indicate side reactions or impurities.[9][10]

  • Potential Causes:

    • High Reaction Temperature: Overheating during the chlorination reaction can lead to polymerization or decomposition, especially with sensitive substrates.

    • Impure Starting Material: Impurities in the starting carboxylic acid can lead to colored byproducts.

    • Thionyl Chloride Impurities: Older thionyl chloride can contain impurities like sulfur chlorides which can cause discoloration.

  • Troubleshooting:

    • Ensure the reaction temperature was strictly controlled.

    • Confirm the purity of the starting (3,4-methylenedioxyphenyl)acetic acid.

    • If discoloration is severe, purification via high-vacuum distillation is the most effective method to isolate a purer, lighter-colored fraction.

Q3: Can I perform an aqueous wash (e.g., with sodium bicarbonate) to remove acidic impurities?

A3: This is generally not recommended for reactive acid chlorides like this one.[11]

  • Causality: Benzodioxol-5-yl-acetyl chloride will react violently with water, hydrolyzing back to the starting carboxylic acid.[5][7] This defeats the purpose of the synthesis and dramatically reduces the yield. While some less reactive acid chlorides (like aryl sulfonyl chlorides) can survive a careful aqueous wash, it is a high-risk procedure for this compound.[11] The primary impurity is usually the unreacted carboxylic acid, which is best removed during the final purification step.

Section 2: Purification Strategies - Troubleshooting & FAQs

Once the excess chlorinating agent is removed, the crude product requires purification to remove non-volatile impurities, primarily the starting carboxylic acid.

Q4: What is the best method to purify benzodioxol-5-yl-acetyl chloride?

A4: High-vacuum fractional distillation is the industry-standard and most effective method for purifying liquid acid chlorides.[11][12]

  • Rationale: There is a significant boiling point difference between the acid chloride and the corresponding carboxylic acid. Distillation effectively separates these, as well as any high-molecular-weight, dark-colored impurities, which will remain in the distillation flask.

Q5: I'm having trouble with my distillation. The product seems to be degrading or solidifying in the condenser. What's going wrong?

A5: This points to two potential issues: thermal instability or an incorrect setup.

  • Thermal Instability: Phenylacetyl chlorides can be thermally labile.[13] Prolonged heating, even under vacuum, can cause decomposition. The key is to keep the distillation temperature and duration to a minimum. Use a Kugelrohr apparatus for small amounts or a short-path distillation head for larger scales to minimize the residence time at high temperatures.[14]

  • Condenser Issues: If the product solidifies, it suggests either the starting carboxylic acid is co-distilling and solidifying (it has a higher melting point) or the cooling water is too cold, causing the product itself to freeze. The melting point of the corresponding acid is 129-131 °C.[10]

    • Solution: Ensure the vacuum is sufficiently high to lower the boiling point well below the decomposition temperature. For the condenser, use cool, but not ice-cold, water.

Q6: Can I use column chromatography or recrystallization?

A6:

  • Column Chromatography: This is highly challenging and generally not recommended. The silica gel's surface is covered in hydroxyl groups, which will readily react with and destroy the acid chloride. While possible with extremely dry solvents and deactivated silica, it is inefficient and prone to failure.[14]

  • Recrystallization: This is only applicable if the acid chloride is a solid at room temperature. Benzodioxol-5-yl-acetyl chloride is typically a liquid.[9][10] Recrystallization is a viable technique for solid acid chlorides, using anhydrous, non-hydroxylic solvents like toluene or hexane.[11]

Visual Workflow Overview

The following diagram outlines the logical flow from the crude reaction output to the final, purified product.

Workup_Purification_Flow General Workflow for Benzodioxol-5-yl-acetyl Chloride cluster_reaction Post-Reaction cluster_workup Workup (Anhydrous) cluster_purification Purification cluster_waste Byproducts / Waste crude_mix Crude Reaction Mixture (Product, Excess Reagent, Acid) remove_reagent 1. Remove Excess Chlorinating Agent (e.g., Toluene Co-evaporation) crude_mix->remove_reagent crude_product Crude Product (Primarily Acid Chloride + Carboxylic Acid) remove_reagent->crude_product distillation 2. High-Vacuum Distillation (Short-Path or Kugelrohr) crude_product->distillation pure_product Pure Benzodioxol-5-yl-acetyl Chloride distillation->pure_product impurities Non-Volatile Residue (Carboxylic Acid, Polymer) distillation->impurities

Caption: Workflow from crude reaction to pure product.

Section 3: Detailed Experimental Protocols

Safety First: All operations must be conducted in a certified fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. All glassware must be oven- or flame-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Workup and Removal of Excess Thionyl Chloride
  • Setup: Once the reaction is deemed complete (e.g., by monitoring gas evolution), allow the reaction mixture to cool to room temperature under an inert atmosphere.

  • Solvent Addition: Add 2-3 volumes of anhydrous toluene to the reaction flask.

  • Evaporation: Connect the flask to a rotary evaporator equipped with a vacuum-tight seal and a cold trap cooled with a dry ice/acetone slurry or liquid nitrogen.

  • Removal: Reduce the pressure gradually to remove the toluene and excess thionyl chloride.

  • Repeat: Add another 2 volumes of anhydrous toluene to the flask and repeat the evaporation step. This ensures the near-complete removal of residual SOCl₂.

  • Final Product: The remaining dark, oily residue is the crude benzodioxol-5-yl-acetyl chloride, ready for purification.

Protocol 2: Purification by High-Vacuum Distillation
  • Apparatus Setup: Assemble a short-path distillation apparatus or a Kugelrohr. All joints should be lightly greased with high-vacuum grease and secured with clips. Ensure the receiving flask(s) are also dried and under an inert atmosphere.

  • Transfer: Transfer the crude acid chloride into the distillation flask. Add a new, dry magnetic stir bar.

  • Vacuum Application: Slowly and carefully apply a high vacuum (typically <1 mmHg). Outgassing of any remaining volatile impurities may occur.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle with a sand bath for uniform temperature distribution.

  • Fraction Collection: Collect any initial low-boiling fractions (forerun) in the first receiving flask. As the temperature stabilizes at the boiling point of the product, switch to a clean, pre-weighed receiving flask to collect the main product fraction.

  • Completion: Stop the distillation when the main fraction has been collected and the temperature begins to rise again, or when only a dark, tarry residue remains.

  • Cooling: Allow the apparatus to cool completely to room temperature before slowly re-introducing the inert atmosphere. Do not vent to the air, as this will introduce moisture.

Parameter Typical Value / Condition Rationale
Vacuum Level < 1 mmHgLowers the boiling point to prevent thermal decomposition.
Distillation Temp. ~110-112 °C (Predicted)Temperature at which the pure product will distill under vacuum.[10]
Apparatus Short-Path or KugelrohrMinimizes travel distance for the vapor, reducing loss and decomposition.
Atmosphere Nitrogen or ArgonPrevents hydrolysis of the product by atmospheric moisture.

Section 4: Troubleshooting Guide

The following diagram presents a logical approach to diagnosing common issues.

Troubleshooting_Tree Troubleshooting Common Issues p1 Problem: Low or No Yield c1 Cause: Moisture Contamination p1->c1 c2 Cause: Incomplete Reaction p1->c2 c3 Cause: Loss During Workup p1->c3 s1 Solution: - Use oven/flame-dried glassware. - Use anhydrous solvents/reagents. - Maintain inert atmosphere. c1->s1 s2 Solution: - Confirm reaction completion (e.g., cease of gas evolution). - Ensure sufficient reaction time/temperature. c2->s2 s3 Solution: - Use cold trap to protect pump. - Avoid aqueous washes. - Distill carefully to avoid decomposition. c3->s3

Caption: Decision tree for troubleshooting low yield.

References

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  • Method for purifying acid chlorides - Google P
  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]

  • Process for preparing p-chlorophenoxy-acetyl-piperonylpiperazine hydrochloride - Google P
  • Benzo(1,3)dioxol-5-yl-acetyl chloride | C9H7ClO3 - PubChem. [Link]

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Technical Support Center: Improving Yield in Reactions with Benzodioxol-5-yl-acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzodioxol-5-yl-acetyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields and troubleshoot common issues encountered when working with this versatile reagent. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during reactions involving Benzodioxol-5-yl-acetyl chloride, offering step-by-step guidance to diagnose and resolve them.

Q1: My acylation reaction is resulting in a very low yield. What are the most common causes?

Low yields in acylation reactions with Benzodioxol-5-yl-acetyl chloride can often be traced back to a few critical factors. A systematic approach to troubleshooting is essential.

Most Common Culprits:

  • Moisture Contamination: Benzodioxol-5-yl-acetyl chloride is highly sensitive to moisture.[1] Water present in your glassware, solvents, or reagents will rapidly hydrolyze the acyl chloride to the corresponding carboxylic acid (Benzodioxol-5-yl-acetic acid), rendering it unreactive for your desired acylation.[2][3][4][5] This hydrolysis reaction is often vigorous.[4]

  • Reagent Purity: The purity of the Benzodioxol-5-yl-acetyl chloride itself is paramount. Impurities can lead to unwanted side reactions and reduce the overall yield.[6][7][8]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base can significantly impact the reaction outcome.[6][7][8]

  • Inadequate Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.

Troubleshooting Workflow:

G start Low Yield Observed check_moisture 1. Verify Anhydrous Conditions start->check_moisture check_reagents 2. Assess Reagent Quality check_moisture->check_reagents Conditions Dry solution_moisture Action: Flame-dry glassware, use anhydrous solvents, handle reagents under inert atmosphere. check_moisture->solution_moisture Moisture Present check_conditions 3. Optimize Reaction Conditions check_reagents->check_conditions Reagents Pure solution_reagents Action: Purify acyl chloride (e.g., distillation) or use a fresh batch. check_reagents->solution_reagents Impurity Suspected check_stoichiometry 4. Review Stoichiometry check_conditions->check_stoichiometry Conditions Optimized solution_conditions Action: Adjust temperature, screen solvents/bases, monitor reaction by TLC. check_conditions->solution_conditions Suboptimal solution Yield Improved check_stoichiometry->solution Stoichiometry Correct solution_stoichiometry Action: Recalculate and accurately measure all reactants. check_stoichiometry->solution_stoichiometry Incorrect solution_moisture->check_reagents solution_reagents->check_conditions solution_conditions->check_stoichiometry solution_stoichiometry->solution

Caption: Troubleshooting workflow for low reaction yields.

Q2: I am attempting a Friedel-Crafts acylation and observing minimal product formation. What should I investigate?

Friedel-Crafts acylations have specific requirements that, if not met, will lead to poor outcomes.

Key Considerations for Friedel-Crafts Acylation:

  • Catalyst Activity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture and can be easily deactivated.[6][7] It is crucial to use anhydrous conditions and a fresh, high-purity catalyst.

  • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[6][7] This is because the ketone product can form a stable complex with the catalyst, taking it out of the catalytic cycle.[6][7]

  • Substrate Reactivity: The aromatic ring undergoing acylation must not be strongly deactivated. Electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate will make it less nucleophilic and hinder the reaction.[6][7][8]

  • Temperature Control: The reaction temperature is critical. Some reactions proceed well at room temperature, while others may require heating.[6][7][8] However, excessively high temperatures can lead to side reactions.

Experimental Protocol: General Friedel-Crafts Acylation

  • Setup: Flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: In the reaction flask, suspend anhydrous AlCl₃ (1.1 to 2.0 equivalents) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).[7] Cool the mixture to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve Benzodioxol-5-yl-acetyl chloride (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0°C.

  • Aromatic Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction: Stir the mixture at the appropriate temperature (this may require optimization) and monitor the progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring it over crushed ice and an appropriate acid (e.g., dilute HCl). Extract the product with an organic solvent, wash, dry, and purify.

Q3: My reaction to form an amide is sluggish and gives a poor yield. How can I improve it?

Amide bond formation is a cornerstone of organic synthesis. While Benzodioxol-5-yl-acetyl chloride is highly reactive towards amines, several factors can impede the reaction.

Optimization Strategies for Amide Synthesis:

  • Base Selection: The reaction of an acyl chloride with an amine produces hydrochloric acid (HCl) as a byproduct.[9][10] This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base (e.g., pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIEA)) is typically added to scavenge the HCl.[5][9]

  • Stoichiometry of Amine: If a scavenger base is not used, at least two equivalents of the amine nucleophile are required. The first equivalent acts as the nucleophile, and the second acts as the base to neutralize the generated HCl.[11]

  • Temperature: These reactions are often exothermic.[] Running the reaction at a reduced temperature (e.g., 0°C) can help to control the reaction rate and minimize side product formation.

  • Solvent Choice: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used.[13][14]

ParameterRecommendationRationale
Base Pyridine, TEA, DIEANeutralizes HCl byproduct, preventing protonation of the amine nucleophile.[5][9]
Amine Stoichiometry 1.0-1.2 equivalents (with base)Ensures complete reaction of the acyl chloride.
>2.0 equivalents (without base)One equivalent acts as the nucleophile, the other as the base.[11]
Temperature 0°C to room temperatureControls exothermic nature and minimizes side reactions.[]
Solvent Anhydrous aprotic (DCM, THF)Prevents hydrolysis of the acyl chloride and does not interfere with the reaction.

Table 1: Recommended conditions for amide synthesis.

Q4: I am trying to synthesize an ester, but my yield is low, and I see the formation of the corresponding carboxylic acid. What is happening?

This is a classic case of competing hydrolysis.

Addressing Hydrolysis in Ester Synthesis:

  • Anhydrous Conditions: As with all reactions involving Benzodioxol-5-yl-acetyl chloride, the exclusion of water is paramount. Ensure your alcohol reactant and solvent are thoroughly dried.

  • HCl Scavenger: The HCl generated during the reaction can catalyze side reactions.[5] The addition of a non-nucleophilic base like pyridine or triethylamine is highly recommended to neutralize the acid as it is formed.[5][9]

  • Order of Addition: It is often beneficial to add the acyl chloride slowly to a solution of the alcohol and the base. This keeps the concentration of the highly reactive acyl chloride low at any given moment, favoring the reaction with the alcohol over any trace moisture.

G cluster_0 Desired Pathway: Esterification cluster_1 Side Reaction: Hydrolysis Acyl_Chloride Benzodioxol-5-yl-acetyl chloride Ester Ester Product Acyl_Chloride->Ester + Alcohol Alcohol Alcohol (R-OH) Alcohol->Ester Water Water (H₂O) Carboxylic_Acid Carboxylic Acid Byproduct Water->Carboxylic_Acid Acyl_Chloride_Side Benzodioxol-5-yl-acetyl chloride Acyl_Chloride_Side->Carboxylic_Acid + Water

Caption: Competing reaction pathways for Benzodioxol-5-yl-acetyl chloride.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Benzodioxol-5-yl-acetyl chloride?

To maintain its reactivity, Benzodioxol-5-yl-acetyl chloride must be protected from moisture and air.[1] It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[1]

Q2: How does the reactivity of Benzodioxol-5-yl-acetyl chloride compare to other acylating agents?

Acyl chlorides are among the most reactive carboxylic acid derivatives.[11][15] Their reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms, which makes the carbonyl carbon highly electrophilic, and the fact that the chloride ion is an excellent leaving group.[10][11][15] They are generally more reactive than acid anhydrides, esters, and amides.[][15]

Q3: Can I use Benzodioxol-5-yl-acetyl chloride in aqueous or protic solvents?

No. Benzodioxol-5-yl-acetyl chloride reacts violently with water and other protic solvents (like alcohols, though the reaction to form an ester is the desired outcome in some cases) to undergo hydrolysis or solvolysis.[1] All reactions should be conducted in anhydrous aprotic solvents.

Q4: What safety precautions should be taken when handling this compound?

Benzodioxol-5-yl-acetyl chloride is a corrosive material that causes severe skin burns and eye damage.[1] It is also harmful if swallowed and toxic if inhaled due to the release of HCl gas upon contact with moisture.[1] Always handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

References

  • Wikipedia. Acyl chloride. [Link]

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Doc Brown's Chemistry. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. [Link]

  • Chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]

  • The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. [Link]

  • JoVE. (2025, May 22). Video: Acid Halides to Carboxylic Acids: Hydrolysis. [Link]

  • ChemistryStudent. Acyl Chlorides (A-Level). [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

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  • MDPI. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. [Link]

  • Save My Exams. (2025, June 23). Acylation (AQA A Level Chemistry): Revision Note. [Link]

  • ResearchGate. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. [Link]

  • Organic Chemistry. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Chemguide. friedel-crafts acylation of benzene. [Link]

  • ACS Publications. (2020, October 2). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. [Link]

  • International Journal of Current Research. (2014, June 26). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS CATALYZED BY A REUSABLE CLAY. [Link]

  • ResearchGate. Acylated products using acetylchloride and benzoylchloride | Download Table. [Link]

  • PubChem. Benzo(1,3)dioxol-5-yl-acetyl chloride | C9H7ClO3 | CID 2756584. [Link]

  • ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides | Request PDF. [Link]

  • Tetrahedron Letters. (2007, August 27). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Khan Academy. Friedel-Crafts acylation (video). [Link]

  • SpringerLink. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. [Link]

  • TSI Journals. CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. [Link]

  • SpringerLink. (2025, August 10). New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. [Link]

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Technical Support Center: Benzodioxol-5-yl-acetyl chloride (CAS 6845-81-4)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for Benzodioxol-5-yl-acetyl chloride. This guide is designed for researchers, chemists, and drug development professionals to ensure the stability, safe handling, and successful experimental application of this highly reactive compound. As a potent acylating agent, its efficacy is directly tied to its purity and proper handling, the nuances of which we will explore in detail.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of Benzodioxol-5-yl-acetyl chloride.

Q1: What are the ideal storage conditions for Benzodioxol-5-yl-acetyl chloride?

A: The compound must be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1] The container should be kept tightly closed and stored under an inert atmosphere, such as argon or nitrogen.[1][2] It is classified as a corrosive material and should be kept in a designated corrosives area.[1]

Q2: Why is an inert atmosphere necessary for storage and handling?

A: Benzodioxol-5-yl-acetyl chloride is extremely sensitive to moisture.[1] Acyl chlorides react vigorously, often violently, with water in an exothermic reaction known as hydrolysis.[1][3][4] Atmospheric moisture is sufficient to initiate this degradation, converting the acetyl chloride into the corresponding carboxylic acid (1,3-benzodioxol-5-ylacetic acid) and corrosive hydrogen chloride gas.[1][5] This not only depletes your active reagent but also introduces impurities and creates a hazardous pressure buildup in the container. Handling under an inert atmosphere is a critical preventative measure.

Q3: My Benzodioxol-5-yl-acetyl chloride appears as a very dark red/brown liquid. Is this normal?

A: Yes, this appearance is consistent with supplier specifications for this compound.[2][6] However, if you observe any precipitate or cloudiness, it may indicate hydrolysis to the carboxylic acid, which could be less soluble. If purity is critical, it is advisable to use a fresh, unopened container or re-analyze the material before use.

Q4: What are the primary hazards associated with this compound?

A: The primary hazards are its corrosivity and reactivity with water. It causes severe skin burns and serious eye damage.[1][7] Inhalation of its vapors may cause respiratory irritation.[1] Its reaction with water liberates toxic and corrosive hydrogen chloride gas.[1][8] Always handle this chemical inside a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1][9][10]

Q5: What materials and chemical classes are incompatible with Benzodioxol-5-yl-acetyl chloride?

A: Due to its high reactivity, it is incompatible with a wide range of substances. The most critical incompatibilities include:

  • Water and Moisture: Leads to rapid decomposition.[1]

  • Alcohols: Reacts to form esters.[5]

  • Amines: Reacts, often vigorously, to form amides.[1][5] While this is often the desired reaction, uncontrolled mixing is hazardous.

  • Strong Bases, Strong Acids, and Strong Oxidizing/Reducing Agents: Can lead to violent or unpredictable reactions.[1]

Section 2: Troubleshooting Guide for Acylation Reactions

This guide provides solutions for common problems encountered when using Benzodioxol-5-yl-acetyl chloride to synthesize amides from primary or secondary amines.

Problem 1: Low or No Yield of the Desired Amide Product.

  • Possible Cause A: Degraded Acyl Chloride. The most common cause of failure is the use of a reagent that has been compromised by moisture. Hydrolysis converts the starting material into its corresponding carboxylic acid, which is unreactive under typical acylation conditions.

    • Solution: Use a fresh bottle of Benzodioxol-5-yl-acetyl chloride or a properly stored aliquot from a bottle that has been handled exclusively under inert conditions. Before a critical synthesis, consider verifying the purity of the acyl chloride via an analytical technique like GC-MS.

  • Possible Cause B: Incursion of Atmospheric Moisture. Even with a pure reagent, moisture introduced during the experiment will preferentially react with the acyl chloride.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use and allowed to cool under an inert atmosphere. Use anhydrous solvents. Maintain a positive pressure of nitrogen or argon throughout the entire procedure, from reagent addition to quenching.

  • Possible Cause C: Insufficient Base. Acylation reactions with amines produce one equivalent of hydrogen chloride (HCl) for every equivalent of amide formed.[5][] This HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.[12] Often, using a slight excess (1.1-1.2 equivalents) of the base is beneficial.

Problem 2: During the reaction, an insoluble white precipitate forms.

  • Likely Cause: This is usually not a problem; in fact, it is an indicator that the reaction is proceeding. The white solid is the hydrochloride salt of your scavenger base (e.g., triethylammonium chloride).

    • Explanation: The non-nucleophilic base (e.g., triethylamine) reacts with the generated HCl to form a salt. These salts are often poorly soluble in common aprotic organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and precipitate out of the solution. This precipitate is typically removed during the aqueous workup.

Problem 3: The main product isolated is 1,3-benzodioxol-5-ylacetic acid, not the desired amide.

  • Likely Cause: This indicates significant hydrolysis has occurred. The source of water could be the starting materials, solvent, or atmosphere.

    • Solution: This is a critical failure of moisture exclusion. Rigorously re-evaluate your experimental setup. Use solvents from a freshly opened bottle or a solvent purification system. Ensure your amine starting material is dry. Re-check that your inert atmosphere setup is leak-free and provides complete protection from the air.

Section 3: Data & Visualization

Table 1: Storage and Stability Summary
ParameterRecommendationRationale & References
Storage Temperature Cool place (e.g., Refrigerator, 2-8 °C)Reduces vapor pressure and slows potential degradation pathways.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Absolutely critical to prevent hydrolysis from atmospheric moisture.[1]
Container Tightly sealed, original containerPrevents leakage of corrosive vapors and entry of moisture.[1]
Incompatible Storage Near water, bases, alcohols, oxidizersHigh reactivity can lead to violent reactions and degradation.[1]
Shelf Life Finite; use fresh for best resultsProne to slow degradation even under ideal conditions. Purity should be verified if stored for extended periods.
Diagram 1: Hydrolysis Degradation Pathway

Hydrolysis cluster_intermediate Mechanism AcylChloride Benzodioxol-5-yl- acetyl chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate CarboxylicAcid Benzodioxol-5-yl- acetic acid Intermediate->CarboxylicAcid Elimination of Cl⁻ HCl Hydrogen Chloride (Gas) Intermediate->HCl

Caption: The hydrolysis of Benzodioxol-5-yl-acetyl chloride by water.

Diagram 2: Troubleshooting Workflow for Low Amide Yield

Troubleshooting start Start: Low Amide Yield q1 Was the acyl chloride from a fresh, sealed bottle? start->q1 a1_yes Use a new bottle or freshly opened reagent. q1->a1_yes No q2 Was all glassware thoroughly dried? q1->q2 Yes a1_yes->q2 a2_yes Oven or flame-dry all glassware before use. q2->a2_yes No q3 Was an anhydrous solvent used? q2->q3 Yes a2_yes->q3 a3_yes Use solvent from a purification system or new bottle. q3->a3_yes No q4 Was a scavenger base (e.g., TEA) included? q3->q4 Yes a3_yes->q4 a4_yes Add 1.1 eq. of a non-nucleophilic base. q4->a4_yes No end_node Re-run experiment with all corrective actions. q4->end_node Yes a4_yes->end_node

Caption: Decision tree for troubleshooting low-yield acylation reactions.

Section 4: Experimental Protocol: General Procedure for Amide Synthesis

This protocol describes a standard method for the acylation of a primary or secondary amine. CAUTION: This reaction should only be performed in a chemical fume hood by trained personnel.

Materials:

  • Benzodioxol-5-yl-acetyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Oven-dried, round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere transfers

  • Nitrogen or Argon gas line

Methodology:

  • Reaction Setup: Assemble the oven-dried round-bottom flask, equip it with a stir bar, and seal it with a rubber septum. Purge the flask with inert gas (N₂ or Ar) for several minutes.

  • Reagent Preparation: In the purged flask, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the stirring solution to 0 °C using an ice-water bath. This is a critical step as the acylation reaction is often highly exothermic.[] Maintaining a low temperature prevents side reactions and ensures safety.

  • Acyl Chloride Addition: Using a gas-tight syringe, slowly add Benzodioxol-5-yl-acetyl chloride (1.0 eq) to the cooled, stirring amine solution. A white precipitate (triethylammonium chloride) will likely form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-16 hours.[12] The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting amine.

  • Workup:

    • Once the reaction is complete, quench by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization, depending on the physical properties of the product.

References

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  • Safety Data Sheet: Benzoyl chloride - Carl ROTH. [Link]

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  • Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. [Link]

  • Benzo(1,3)dioxol-5-yl-acetyl chloride | C9H7ClO3 | CID 2756584 - PubChem. [Link]

  • Safety Data Sheet: Benzoyl chloride - Carl ROTH (UK). [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Publishing. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - ACS Publications. [Link]

  • An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate. [Link]

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  • What compounds are formed from the reaction of benzoyl chloride w... - Pearson. [Link]

  • 22.3. Reaction of acyl derivatives with weak nucleophiles | Organic Chemistry II. [Link]

  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in - Springer. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) - Master Organic Chemistry. [Link]

  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides - chemguide. [Link]

  • 1,3-Benzodioxole-5-carbonyl chloride | C8H5ClO3 | CID 2734749 - PubChem. [Link]

  • Specifications of 2-(1,3-Benzodioxol-5-yl)acetyl chloride - Capot Chemical. [Link]

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Technical Support Center: Synthesis of Benzodioxol-5-yl-acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of Benzodioxol-5-yl-acetyl chloride. This document is designed for researchers, chemists, and drug development professionals who utilize this important chemical intermediate. Benzodioxol-5-yl-acetyl chloride, also known as 3,4-methylenedioxyphenylacetyl chloride, is a key building block in the synthesis of various compounds, including pharmaceuticals like Tadalafil[1]. The most common synthetic route involves the chlorination of 3,4-(Methylenedioxy)phenylacetic acid using a chlorinating agent such as thionyl chloride (SOCl₂).[2][3][4] While the reaction appears straightforward, its success hinges on understanding and controlling the formation of several common impurities. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential challenges, optimize your reaction conditions, and ensure the purity of your final product.

Core Synthesis Pathway & Common Pitfalls

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The use of thionyl chloride is widespread because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the reaction to completion.[2][5]

Primary Reaction: C₉H₈O₄ (3,4-(Methylenedioxy)phenylacetic acid) + SOCl₂ (Thionyl Chloride) → C₉H₇ClO₃ (Benzodioxol-5-yl-acetyl chloride) + SO₂(g) + HCl(g)

Despite its efficiency, the high reactivity of the acyl chloride product and the nature of the reagents can lead to several predictable impurities. Understanding their origin is the first step toward prevention.

Synthesis_Pathway start 3,4-(Methylenedioxy)phenylacetic Acid (Starting Material) reagent + SOCl₂ (Thionyl Chloride) start->reagent product Benzodioxol-5-yl-acetyl chloride (Desired Product) reagent->product Chlorination byproducts SO₂(g) + HCl(g) (Gaseous Byproducts) product->byproducts Evolved

Caption: Core synthesis of Benzodioxol-5-yl-acetyl chloride.

Troubleshooting and FAQs

This section addresses the most common issues encountered during the synthesis and purification of Benzodioxol-5-yl-acetyl chloride.

FAQ 1: Why does my final product analysis (TLC, NMR, IR) show the presence of the starting carboxylic acid?

Root Cause Analysis: The presence of unreacted 3,4-(Methylenedioxy)phenylacetic acid is typically due to an incomplete reaction. Several factors can contribute to this:

  • Insufficient Chlorinating Agent: An inadequate amount of thionyl chloride (or other chlorinating agent) will naturally lead to unreacted starting material.

  • Low Reaction Temperature: The activation energy for the reaction may not be met if the temperature is too low, resulting in a sluggish or stalled conversion.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Poor Reagent Quality: Thionyl chloride can decompose over time, especially if exposed to moisture. Old or improperly stored SOCl₂ will have reduced activity.

Troubleshooting & Prevention:

  • Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.2 to 1.5 equivalents of SOCl₂) to ensure the complete conversion of the carboxylic acid.[6]

  • Temperature Control: Gently refluxing the reaction mixture is often required. Monitor the reaction progress via a suitable analytical method (e.g., quenching an aliquot and running a TLC).

  • Catalyst (Optional): For stubborn reactions, a catalytic amount of N,N-dimethylformamide (DMF) can be added. DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more powerful chlorinating agent.[3][5]

  • Reagent Quality: Use a fresh bottle of thionyl chloride or distill it prior to use if its quality is suspect.

FAQ 2: I've identified a high-molecular-weight impurity. What is it and how did it form?

Root Cause Analysis: This common impurity is almost certainly the symmetric anhydride: Benzo[7][8]dioxol-5-ylacetic anhydride . It forms when a molecule of the newly generated, highly electrophilic Benzodioxol-5-yl-acetyl chloride reacts with a molecule of the unreacted (and nucleophilic) 3,4-(Methylenedioxy)phenylacetic acid starting material.[3][7][9][10]

Mechanism of Anhydride Formation: R-COOH + R-COCl → (R-CO)₂O + HCl

This side reaction is a direct consequence of an incomplete primary reaction.

Troubleshooting & Prevention:

  • The most effective way to prevent anhydride formation is to ensure the primary reaction goes to completion rapidly. The strategies outlined in FAQ 1 (using excess SOCl₂, ensuring adequate temperature, and monitoring the reaction) are the primary methods for minimizing this impurity.

  • If the starting acid is added slowly to the thionyl chloride, the concentration of the acid is always low, which can reduce the likelihood of this side reaction.

FAQ 3: My purified product degrades over time or shows starting material after workup. What is happening?

Root Cause Analysis: This issue is caused by hydrolysis . Acyl chlorides are highly reactive and readily react with water to revert to the corresponding carboxylic acid.[3][8][11][12] The source of water can be:

  • Atmospheric moisture.

  • Residual water in reaction solvents.

  • Aqueous workup procedures.

  • Improperly dried glassware.

Troubleshooting & Prevention:

  • Strict Anhydrous Conditions: This is the most critical factor. All glassware must be oven- or flame-dried before use. Solvents should be freshly distilled from an appropriate drying agent.

  • Inert Atmosphere: Conduct the reaction and any subsequent transfers under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture in the air. Use drying tubes on the condenser.

  • Non-Aqueous Workup: Avoid aqueous workups. The most common procedure is to remove the excess thionyl chloride and solvent by distillation or under vacuum (using a trap to protect the pump).[6] The crude acyl chloride is often pure enough for the next step.

  • Storage: Store the purified acyl chloride in a sealed container under an inert atmosphere and in a desiccator or freezer to prolong its shelf life.

Impurity_Formation cluster_main Desired Reaction Pathway start Carboxylic Acid (C₉H₈O₄) product Acyl Chloride (C₉H₇ClO₃) start->product + SOCl₂ imp1 Unreacted Starting Material (Incomplete Reaction) start->imp1 Remains imp2 Symmetric Anhydride ((C₉H₇O₂)₂O) product->imp2 Reacts with unreacted acid imp3 Hydrolysis Product (Reverted Carboxylic Acid) product->imp3 + H₂O

Caption: Formation pathways for common synthesis impurities.

FAQ 4: My reaction mixture or final product is dark brown/red. Is this normal?

Root Cause Analysis: While some acyl chlorides can have a slight color, a dark coloration often indicates decomposition or side reactions.[13] Potential causes include:

  • Excessive Heat: Phenylacetic acids can undergo decarboxylation at high temperatures, which can lead to a cascade of side reactions and the formation of colored, often polymeric, byproducts.[14][15]

  • Thionyl Chloride Decomposition: Old thionyl chloride can contain impurities like disulfur dichloride (S₂Cl₂) which can impart color.

  • Starting Material Impurities: Impurities present in the initial 3,4-(Methylenedioxy)phenylacetic acid can be carried through and react to form colored species.

Troubleshooting & Prevention:

  • Temperature Management: Avoid excessive heating. Use the minimum temperature required for a reasonable reaction rate.

  • Purify Reagents: If color is a persistent issue, consider vacuum distilling the thionyl chloride before use.

  • High-Purity Starting Material: Ensure the 3,4-(Methylenedioxy)phenylacetic acid used is of high purity. Recrystallization may be necessary.

  • Purification: If the crude product is colored, vacuum distillation can be an effective method for purification, separating the desired acyl chloride from less volatile colored impurities.

Data Summary & Experimental Protocols

Table 1: Impurity Troubleshooting Guide
Impurity NameCommon CausePrevention StrategyAnalytical Detection
3,4-(Methylenedioxy)phenylacetic acid Incomplete reaction; insufficient SOCl₂; low temperature.Use 1.2-1.5 eq. SOCl₂; ensure adequate heating/reflux; monitor reaction progress (TLC).IR: Broad O-H stretch (~3000 cm⁻¹). NMR: Presence of carboxylic acid proton (~10-12 ppm).
Benzo[7][8]dioxol-5-ylacetic anhydride Reaction of product with unreacted starting material.Drive primary reaction to completion quickly; slow addition of acid to SOCl₂.IR: Two C=O stretches (~1820 & 1750 cm⁻¹). MS: Peak corresponding to the anhydride mass.
Hydrolysis Product Exposure to moisture (atmosphere, solvents, glassware).Use oven-dried glassware; anhydrous solvents; perform reaction under an inert atmosphere.Identical to starting material.
Decarboxylation/Colored Products Excessive heat; impure reagents.Maintain careful temperature control; use high-purity or distilled reagents.GC-MS for small molecules; color is visually apparent.
Protocol 1: Synthesis of Benzodioxol-5-yl-acetyl chloride

Safety: This procedure must be performed in a certified fume hood. Thionyl chloride is corrosive and toxic. Acyl chlorides are lachrymatory and corrosive. Wear appropriate PPE, including gloves, lab coat, and safety goggles.

  • Preparation: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a scrubbing solution for HCl/SO₂). Ensure all glassware is thoroughly oven-dried.

  • Charging the Flask: To the flask, add 3,4-(Methylenedioxy)phenylacetic acid (1.0 eq). Add a stir bar.

  • Solvent Addition: Add an anhydrous solvent such as dichloromethane (DCM) or toluene. Alternatively, the reaction can be run neat.

  • Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq.) to the stirred suspension at room temperature. Note: The reaction is exothermic and will evolve gas.

  • Reaction: Heat the mixture to a gentle reflux. The reaction is typically complete when gas evolution ceases (usually 1-3 hours).

  • Monitoring (Optional): To check for completion, carefully take a small aliquot from the reaction, quench it with methanol, and spot it on a TLC plate against the starting material.

  • Workup: Once the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride and solvent under reduced pressure. A co-evaporation step with an anhydrous solvent like toluene can help remove the last traces of SOCl₂.[6]

  • Purification: The resulting crude oil or solid is often of sufficient purity for subsequent steps. If further purification is required, vacuum distillation is the preferred method.

Protocol 2: Analytical Sample Preparation for HPLC/GC-MS

Acyl chlorides are too reactive for direct analysis on many chromatographic systems. Derivatization to a stable compound is required.[6][16]

  • Sample Collection: In a small, dry vial, place a tiny amount (1-2 drops or a few milligrams) of the crude reaction mixture or purified product.

  • Derivatization:

    • For Ester Formation (HPLC/GC): Add an excess of anhydrous methanol or benzyl alcohol and a single drop of a non-nucleophilic base like pyridine. Let it stand for 10-15 minutes. The resulting stable methyl or benzyl ester can be diluted and injected.

    • For Amide Formation (HPLC/GC): Add an excess of a primary or secondary amine (e.g., benzylamine in an anhydrous solvent). The reaction is usually instantaneous.[6] The stable amide can then be analyzed.

  • Analysis: The derivatized sample can be diluted with a suitable solvent (e.g., acetonitrile, ethyl acetate) for analysis. The chromatogram will show the stable derivative, allowing for quantification of purity and detection of impurities whose derivatives are also stable.

References

Sources

Troubleshooting failed reactions with Benzodioxol-5-yl-acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzodioxol-5-yl-acetyl chloride

Welcome to the technical support center for Benzodioxol-5-yl-acetyl chloride (also known as 3,4-methylenedioxyphenylacetyl chloride). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot failed reactions and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered during experimentation in a direct question-and-answer format.

Category 1: Reagent Stability and Handling

Question: My bottle of Benzodioxol-5-yl-acetyl chloride has a dark brown or reddish color. Is it still viable for my reaction?

Answer: A dark coloration is common for this reagent and does not necessarily indicate complete decomposition.[1] Benzodioxol-5-yl-acetyl chloride can slowly degrade upon storage, especially with repeated exposure to atmospheric moisture, forming oligomeric or polymeric impurities.

Causality & Validation: The primary degradation pathway is hydrolysis back to (1,3-benzodioxol-5-yl)acetic acid, which can then undergo further reactions.[2][3] Before committing a large amount of your substrate, it is prudent to perform a small-scale test reaction. If the reaction proceeds with an acceptable yield, the reagent is likely suitable for use. For highly sensitive reactions, purification by vacuum distillation may be considered, although this carries the risk of thermal degradation.[4]

Question: What are the essential storage and handling procedures for Benzodioxol-5-yl-acetyl chloride?

Answer: This reagent is highly sensitive to moisture and will react violently with water.[3] Proper handling is critical to preserving its reactivity.

Protocol for Handling:

  • Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place away from incompatible materials like strong bases or oxidizing agents.[3]

  • Dispensing: Always handle the reagent in a chemical fume hood.[3] Use oven-dried glassware and syringes that have been cooled under an inert atmosphere.

  • Inert Atmosphere: For reactions, maintain a positive pressure of an inert gas (nitrogen or argon) throughout the addition process to prevent the ingress of atmospheric moisture.[5]

The primary consequence of improper handling is hydrolysis, which converts the highly electrophilic acyl chloride into the corresponding, and largely unreactive, carboxylic acid.

Category 2: Troubleshooting Amide Coupling Reactions

Question: My amide synthesis is resulting in a low yield, and I am recovering a significant amount of my starting amine. What is the likely cause?

Answer: This is a classic symptom of several potential issues, primarily related to reaction conditions and reagent stoichiometry. The most common culprits are insufficient base, amine protonation, or reagent degradation.

Troubleshooting Workflow:

G start Low Yield / Starting Amine Recovered check_reagent 1. Verify Acyl Chloride Quality (Is it hydrolyzed?) start->check_reagent check_conditions 2. Assess Reaction Conditions (Strictly anhydrous?) check_reagent->check_conditions Reagent OK solution_reagent Use fresh/distilled acyl chloride. check_reagent->solution_reagent Degraded check_base 3. Evaluate Base Stoichiometry (At least 1 equivalent of non-nucleophilic base?) check_conditions->check_base Conditions OK solution_conditions Flame-dry glassware. Use anhydrous solvents. Run under N2/Ar. check_conditions->solution_conditions Moisture Present check_amine 4. Consider Amine Reactivity (Is it a weak nucleophile?) check_base->check_amine Base OK solution_base Add 1.1-1.5 eq. of base (TEA, DIPEA). Ensure base is added before or with acyl chloride. check_base->solution_base Insufficient Base solution_amine Increase temperature. Add DMAP (0.1 eq.) as catalyst. Consider deprotonation with NaH. check_amine->solution_amine G start Friedel-Crafts Failure q1 Is the Lewis Acid (e.g., AlCl₃) fresh and anhydrous? start->q1 q2 Is the aromatic substrate activated or neutral? (No strong EWGs) q1->q2 Yes a1 Use fresh/sublimed AlCl₃. Ensure anhydrous conditions. q1->a1 No q3 Is the catalyst stoichiometry at least 1:1 with the acyl chloride? q2->q3 Yes a2 Reaction is not feasible. Choose a different synthetic route. q2->a2 No a3 Increase catalyst loading to 1.1-1.3 equivalents. q3->a3 No success Reaction should proceed. Consider temperature optimization. q3->success Yes

Caption: Decision tree for troubleshooting Friedel-Crafts acylation.

Category 4: Work-up and Purification

Question: During the aqueous work-up of my reaction, I'm struggling with emulsions and poor separation. How can I improve this?

Answer: Emulsions are common, especially after quenching reactions that used bases like TEA or DIPEA, which can form salts that act as surfactants.

Effective Work-up Strategies:

  • Quenching: For amide couplings, quench the reaction by adding water or a dilute acid solution (e.g., 1M HCl) to protonate excess amines and dissolve the resulting salts. For Friedel-Crafts reactions, the mixture must be carefully poured over crushed ice and concentrated HCl to decompose the aluminum-ketone complex. [6]* Breaking Emulsions: If an emulsion forms during extraction, adding a saturated aqueous solution of NaCl (brine) can help break it. [6]The increased ionic strength of the aqueous phase makes it more polar, forcing a better separation from the organic layer.

  • Removing Carboxylic Acid: If some of the acyl chloride hydrolyzed, the resulting carboxylic acid can be removed from the organic layer by washing with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylate salt will be soluble in the aqueous phase.

Standard Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis (Schotten-Baumann Type)

This protocol is suitable for reacting Benzodioxol-5-yl-acetyl chloride with relatively nucleophilic primary and secondary amines.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add a solution of Benzodioxol-5-yl-acetyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS. [7]5. Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Friedel-Crafts Acylation

This protocol describes the acylation of a simple, activated aromatic substrate like benzene or toluene.

  • Preparation: To a flame-dried, three-neck flask equipped with a dropping funnel and an inert gas inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and the anhydrous solvent (e.g., DCM or nitrobenzene). Cool the suspension to 0 °C.

  • Reagent Addition: Add the aromatic substrate (1.0 eq.) to the suspension. Then, add Benzodioxol-5-yl-acetyl chloride (1.0 eq.) dropwise via the dropping funnel, keeping the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature or heat gently (e.g., 50-60 °C) for 1-4 hours until the reaction is complete (monitor by TLC/LC-MS). [8]4. Work-up: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. [6]5. Extraction: Once the aluminum salts have dissolved, transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting ketone via column chromatography or distillation.

References

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Reddit r/Chempros. (2023). Acylation of N-Aryl systems using acyl chlorides. Retrieved from [Link]

  • Integrated Science. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

  • MDPI. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylated products using acetylchloride and benzoylchloride [Table]. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(70), 40074-40105. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(1,3)dioxol-5-yl-acetyl chloride. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 4, 28362-28369. [Link]

  • Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved from [Link]

  • Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. [Link]

  • Chad's Prep. (2018, September 21). 20.12 Synthesis and Reactions of Amides [Video]. YouTube. [Link]

  • ResearchGate. (2019, March 5). What should I reconsider in my experiment for acyl chloride to be formed? [Forum discussion]. [Link]

Sources

Technical Support Center: Purification of Benzodioxol-5-yl-acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Development Professionals

Welcome to the technical support guide for the purification of Benzodioxol-5-yl-acetyl chloride (CAS 6845-81-4). This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this highly reactive intermediate. As a crucial building block in complex syntheses, its purity is paramount for achieving desired reaction outcomes and ensuring reproducibility. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Part 1: Critical Safety Precautions

Before commencing any procedure, it is imperative to understand the hazards associated with Benzodioxol-5-yl-acetyl chloride and acyl chlorides in general. Your safety is the primary concern.

  • Extreme Reactivity with Water: Acyl chlorides react violently and exothermically with water and other protic solvents (alcohols, amines) to release corrosive hydrogen chloride (HCl) gas.[1][2] All glassware must be oven- or flame-dried, and all operations must be conducted under strictly anhydrous conditions, preferably under an inert atmosphere (e.g., Nitrogen or Argon).

  • Corrosivity and Health Hazards: This compound is a lachrymator and is corrosive to the skin, eyes, and respiratory tract.[3][4] Inhalation can cause severe irritation and pulmonary edema.[1] All manipulations must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (butyl rubber or laminate gloves are recommended), and a flame-retardant lab coat.[5][6]

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Have a suitable quenching agent (e.g., sodium bicarbonate solution for spills, but be aware of vigorous gas evolution) and appropriate fire extinguishing media (dry powder, carbon dioxide; DO NOT USE WATER ) readily available.[1][3]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties and handling of crude Benzodioxol-5-yl-acetyl chloride.

Q1: What are the most common impurities in my crude product?

The impurity profile is largely dependent on the synthetic route, which typically involves the chlorination of 3,4-methylenedioxyphenylacetic acid.[7][8]

  • Unreacted Carboxylic Acid: The most common impurity is the starting material, 3,4-methylenedioxyphenylacetic acid, due to an incomplete reaction.

  • Residual Chlorinating Agent: Excess thionyl chloride (SOCl₂) or oxalyl chloride used in the synthesis may be present.[7]

  • Byproducts: Hydrogen chloride (HCl) and sulfur dioxide (SO₂, if SOCl₂ is used) are gaseous byproducts but can remain dissolved in the crude mixture.[8]

  • Hydrolysis Product: The corresponding carboxylic acid can also be present from premature hydrolysis of the product upon exposure to atmospheric moisture.[9]

  • Polymeric Tars: The appearance of a dark red, brown, or even black color often indicates the formation of high-molecular-weight polymeric byproducts, which can result from side reactions, especially at elevated temperatures.[10][11][12]

Q2: My crude product is a very dark red/brown liquid. What causes this and can it be removed?

This is a very common observation.[10][12] The discoloration is typically due to the formation of polymeric tars or other minor, highly conjugated byproducts. These impurities are generally non-volatile. The most effective method for removing them and obtaining a much lighter-colored (often pale yellow) product is fractional vacuum distillation. The colored impurities will remain in the distillation flask as a residue.

Q3: How can I quickly check if the initial conversion to the acyl chloride was successful before attempting a large-scale purification?

Attempting to purify an incomplete reaction is inefficient. A quick NMR-based check can be highly informative.

  • Methanol Quench Test: Carefully take a small aliquot (a few drops) of the crude reaction mixture and quench it in a vial containing methanol (MeOH). The acyl chloride will rapidly react to form the corresponding methyl ester (methyl 2-(1,3-benzodioxol-5-yl)acetate). After removing the excess methanol, run a quick ¹H NMR. The appearance of a sharp singlet for the methyl ester group (O-CH₃) around 3.7 ppm is a strong diagnostic indicator of successful acyl chloride formation.[11] Comparing the integration of this peak to any remaining carboxylic acid protons can give a rough estimate of conversion.

Q4: What is the best purification method for Benzodioxol-5-yl-acetyl chloride?

Given that it is a liquid with a relatively high boiling point, fractional vacuum distillation is the gold-standard method.[7][8] This technique effectively separates the desired product from non-volatile colored impurities (tars), unreacted carboxylic acid (which has a much higher boiling point), and more volatile residual reagents like excess thionyl chloride.[13] Recrystallization is generally reserved for solid acyl chlorides and is not applicable here.[9]

Part 3: Troubleshooting Guide

This guide provides a structured approach to resolving specific issues you may encounter during the purification process.

Troubleshooting Flowchart

The following diagram outlines a decision-making process for troubleshooting common purification problems.

troubleshooting_flowchart start Problem Observed During/After Purification problem1 Product Decomposed (Darkening, Gas Evolution in Pot) start->problem1 problem2 Low Final Yield start->problem2 problem3 Product is Contaminated with Carboxylic Acid (Post-Distillation) start->problem3 cause1a Overheating: Temperature too high or heating for too long. problem1->cause1a cause1b Moisture Contamination: Leaks in the vacuum setup. problem1->cause1b cause2a Incomplete Initial Reaction: Purifying a low-yield crude. problem2->cause2a cause2b Mechanical Losses: Product left in distillation column or transfer losses. problem2->cause2b cause2c Decomposition: (See 'Product Decomposed' branch) problem2->cause2c cause3a Improper Storage: Container not sealed properly or not under inert gas. problem3->cause3a cause3b Exposure to Atmosphere: Handling purified product in open air. problem3->cause3b solution1a Solution: Use an oil bath with stable temperature control. Distill as quickly as possible once boiling begins. cause1a->solution1a solution1b Solution: Check all joints and seals. Use high-vacuum grease. Ensure a dry inert gas backfill system. cause1b->solution1b solution2a Solution: Optimize the synthesis step. Use the 'Methanol Quench Test' (FAQ #3) to confirm high conversion before distilling. cause2a->solution2a solution2b Solution: Use a short-path distillation head to minimize surface area. Be meticulous during transfers. cause2b->solution2b cause2c->problem1 Refer to cause solution3 Solution: Store under Argon/Nitrogen in a tightly sealed vial with a PTFE-lined cap. Use syringe/cannula techniques for transfers. cause3a->solution3 cause3b->solution3

Caption: Troubleshooting flowchart for purifying Benzodioxol-5-yl-acetyl chloride.

Part 4: Detailed Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is designed for the purification of Benzodioxol-5-yl-acetyl chloride from non-volatile impurities and residual starting material.

Equipment:

  • Round-bottom flask (distillation pot)

  • Short-path distillation head with Vigreux column

  • Thermometer and adapter

  • Condenser

  • Receiving flask (collection flask)

  • Vacuum pump with trap and pressure gauge

  • Heating mantle or oil bath with magnetic stirring

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is meticulously oven-dried and assembled while still warm to prevent atmospheric moisture adsorption. Lightly grease all joints with high-vacuum grease.

  • Charging the Flask: Charge the crude Benzodioxol-5-yl-acetyl chloride into the distillation pot containing a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Begin stirring and slowly evacuate the system. A gradual reduction in pressure will help prevent bumping of any residual volatile impurities. Aim for a stable pressure of <1 mmHg .

  • Heating: Gently heat the distillation pot using an oil bath for precise temperature control.

  • Fraction Collection:

    • Fore-run: Collect any initial, low-boiling fractions, which may contain residual solvents or chlorinating agents.

    • Main Fraction: The product, Benzodioxol-5-yl-acetyl chloride, will distill at 110-112 °C at a pressure of 0.75 mmHg .[12][14] Collect the clear, pale-yellow liquid that distills over in this stable temperature range.

    • Residue: Dark, tarry, non-volatile impurities will remain in the distillation pot. Do not attempt to distill to dryness, as this can lead to decomposition of the residue.

  • Termination: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly and carefully re-introducing an inert gas (Nitrogen or Argon) to break the vacuum.

  • Storage: Immediately transfer the purified product to a clean, dry, amber glass vial or ampoule. Flush with inert gas and seal tightly with a PTFE-lined cap. Store in a cool, dry place, such as a desiccator.

Protocol 2: Purity Assessment by Derivatization-GC

Direct analysis of acyl chlorides by gas chromatography (GC) can be unreliable due to their reactivity.[15] Derivatization to a more stable compound is the preferred method for accurate quantification.[16][17] This protocol uses diethylamine to form the stable tertiary amide.

Procedure:

  • Sample Preparation: In a clean, dry vial, dissolve a small, accurately weighed amount of the purified acyl chloride (e.g., ~10 mg) in 1 mL of anhydrous dichloromethane.

  • Derivatization: To this solution, add a twofold molar excess of diethylamine. Cap the vial and let it stand at room temperature for 15 minutes to ensure the reaction is complete.

  • GC Analysis: Inject an aliquot of the derivatized solution onto the GC. A standard non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) is typically suitable.

  • Quantification: The purity is determined by the area percent of the resulting N,N-diethyl-2-(1,3-benzodioxol-5-yl)acetamide peak relative to any other impurity peaks. For absolute quantification, a calibration curve using a pure, isolated standard of the amide would be required.

Compound Typical Analytical Method Purpose Key Observation
Benzodioxol-5-yl-acetyl chlorideDerivatization-GC[17]Quantitative PuritySingle major peak for the amide derivative.
3,4-Methylenedioxyphenylacetic acid¹H NMRDetects Starting MaterialCarboxylic acid proton (-COOH) signal.
WaterKarl Fischer TitrationQuantify Water ContentDetermines moisture level, critical for stability.

Caption: Table of analytical methods for assessing the purity of Benzodioxol-5-yl-acetyl chloride.

References

  • Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters.
  • Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters.
  • Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors.
  • General procedures for the purific
  • Derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • ICSC 0210 - ACETYL CHLORIDE. Inchem.org.
  • Acetyl chloride - SAFETY D
  • Fundamental characteristics of acyl chlorides. Benchchem.
  • Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG.
  • Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health.
  • Acetyl chloride - Safety D
  • (1,3-Benzodioxol-5-yl)acetyl chloride. CymitQuimica.
  • Preparation of Acyl Chlorides. Chemistry LibreTexts.
  • An introduction to acyl chlorides (acid chlorides). Chemguide.
  • Has anyone ever had any trouble with gener
  • (1,3-Benzodioxol-5-yl)acetyl chloride. Sigma-Aldrich.
  • BENZO[16][17]DIOXOL-5-YL-ACETYL CHLORIDE. ChemicalBook.

  • Acetoxy acetyl chloride puritying method.
  • Converting carboxylic acids into acyl (acid) chlorides. Chemguide.

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Technical Support Center: Catalyst Selection for Reactions Involving Benzodioxol-5-yl-acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for handling Benzodioxol-5-yl-acetyl chloride. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into catalyst selection and troubleshooting for the most common transformations of this versatile reagent. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your syntheses are both successful and reproducible.

Introduction: The Reactivity of Benzodioxol-5-yl-acetyl chloride

Benzodioxol-5-yl-acetyl chloride, also known as 3,4-methylenedioxyphenylacetyl chloride, is a highly reactive acyl chloride.[1][2] Its reactivity is centered on the electrophilic carbonyl carbon, making it an excellent acylating agent. The primary reactions it undergoes are electrophilic aromatic substitution (Friedel-Crafts acylation), esterification with alcohols, and amidation with amines. The success of these transformations hinges on the appropriate selection of a catalyst or reagent system, which is determined by the nucleophile and the desired reaction pathway.

This guide is structured into three main sections, each dedicated to a core reaction type. Each section includes:

  • Catalyst Selection Rationale: Explaining the "why" behind catalyst choice.

  • Detailed Experimental Protocol: A step-by-step, self-validating workflow.

  • Troubleshooting & FAQs: Addressing common issues in a direct question-and-answer format.

  • Mechanistic Diagrams: Visualizing the reaction pathways for enhanced understanding.

Section 1: Friedel-Crafts Acylation of Aromatic Compounds

The Friedel-Crafts acylation is a powerful method for forming a new carbon-carbon bond by attaching the benzodioxol-5-yl-acetyl group to an aromatic ring, yielding an aryl ketone.[3][4] This electrophilic aromatic substitution reaction requires a potent catalyst to activate the acyl chloride.

Catalyst Selection: The Role of the Lewis Acid

The key to a successful Friedel-Crafts acylation is the generation of a highly electrophilic acylium ion. This is achieved using a strong Lewis acid catalyst.[5][6]

  • Primary Choice (Strong Activation): Aluminum Chloride (AlCl₃)

    • Expertise & Experience: AlCl₃ is the most common and effective Lewis acid for this reaction.[3][7] It coordinates strongly with the chlorine atom of the acyl chloride, facilitating its departure and the formation of a resonance-stabilized acylium ion.[5] This intermediate is a powerful electrophile capable of reacting with even moderately activated aromatic rings.

    • Trustworthiness (Stoichiometry is Key): Unlike a true catalyst, AlCl₃ is often required in stoichiometric amounts or even in slight excess.[8][9] This is because the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with AlCl₃. This complexation effectively sequesters the catalyst, removing it from the catalytic cycle. The reaction is only completed, and the catalyst regenerated, upon aqueous workup.[9]

  • Alternative Catalysts (Milder Conditions or Specific Substrates):

    • Other Lewis acids like Iron(III) chloride (FeCl₃), Zinc chloride (ZnCl₂), or Titanium tetrachloride (TiCl₄) can also be used.[6][10]

    • For highly activated aromatic rings, milder catalysts or even strong Brønsted acids may suffice.[9][11] Heterogeneous solid acid catalysts are also being explored for greener, more recyclable processes.[11][12]

Visualizing the Mechanism: The Friedel-Crafts Acylation Cycle

FC_Acylation AcylCl Benzodioxol-5-yl-acetyl chloride Complex1 [Acyl-Cl-AlCl₃] Complex AcylCl->Complex1 Coordination LewisAcid AlCl₃ (Catalyst) LewisAcid->Complex1 Acylium Acylium Ion (Electrophile) Complex1->Acylium Ionization SigmaComplex Arenium Ion (Sigma Complex) Acylium->SigmaComplex Aromatic Aromatic Ring (Nucleophile) Aromatic->SigmaComplex Nucleophilic Attack ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Deprotonation (Restores Aromaticity) ProductComplex->LewisAcid Regenerates Catalyst Product Aryl Ketone Product ProductComplex->Product Releases Product Workup Aqueous Workup ProductComplex->Workup Workup->Product Destroys Complex

Caption: Catalytic cycle of Friedel-Crafts acylation showing catalyst activation and sequestration.

Experimental Protocol: Synthesis of 1-(Benzodioxol-5-yl)-2-(phenyl)ethan-1-one
  • Preparation (Anhydrous Conditions are Critical):

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a drying tube).

    • Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Charging:

    • To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).

    • Add a suitable anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).

    • Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition:

    • In the dropping funnel, prepare a solution of Benzodioxol-5-yl-acetyl chloride (1.0 equivalent) and the aromatic substrate (e.g., benzene, 1.0-1.2 equivalents) in the same anhydrous solvent.

    • Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Very slowly and carefully, quench the reaction by adding crushed ice, followed by cold water and then 2M HCl. This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with the solvent (e.g., DCM).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Troubleshooting & FAQs: Friedel-Crafts Acylation
  • Q1: My reaction yield is very low or the reaction did not start. What are the most common causes?

    • A1: This is a frequent issue with several potential culprits.[8]

      • Catalyst Inactivity: AlCl₃ is extremely sensitive to moisture.[8][13] Ensure all glassware is rigorously dried, and use freshly opened or purified anhydrous AlCl₃ and anhydrous solvents. Any trace of water will hydrolyze and deactivate the catalyst.

      • Deactivated Aromatic Ring: The reaction is an electrophilic substitution. If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it is too deactivated to react.[8][13]

      • Catalyst Poisoning: If your aromatic substrate contains basic functional groups like amines (-NH₂) or hydroxyls (-OH), they will preferentially coordinate with the Lewis acid, effectively poisoning it.[13]

      • Insufficient Catalyst: As noted, the product complexes with AlCl₃. You must use at least a stoichiometric amount relative to the acyl chloride.[8][9]

  • Q2: I am observing the formation of multiple products. How can I improve selectivity?

    • A2: While Friedel-Crafts acylation is less prone to poly-substitution than alkylation (because the introduced acyl group deactivates the ring), it can still occur with highly activated substrates.[4][8][14] More commonly, you may be facing a regioselectivity issue. The position of acylation is directed by the existing substituents on your aromatic ring (ortho/para vs. meta directing groups). Steric hindrance can also play a role, often favoring the para product over the ortho.[8] Consider optimizing the reaction temperature; lower temperatures can sometimes improve selectivity.

  • Q3: The workup is difficult, and I'm getting an emulsion. What can I do?

    • A3: Emulsions during the aqueous workup are common due to the formation of aluminum hydroxides. Adding more acid (HCl) can help break up these emulsions by ensuring the aluminum salts remain water-soluble. Slow, controlled quenching on ice is also crucial to manage the exotherm and minimize violent effervescence.

Section 2: Esterification with Alcohols

The reaction of Benzodioxol-5-yl-acetyl chloride with an alcohol provides a direct and efficient route to the corresponding ester. This reaction is significantly faster and more favorable than the Fischer esterification, which uses a carboxylic acid.[15]

Catalyst Selection: Nucleophilic Catalysis and Acid Scavenging

While the reaction between a highly reactive acyl chloride and an alcohol can proceed without a catalyst, it is often accelerated and driven to completion by using a suitable catalyst and base system.[16]

  • Primary Choice (High Efficiency): 4-(Dimethylamino)pyridine (DMAP)

    • Expertise & Experience: DMAP is an exceptionally effective nucleophilic catalyst for acylation reactions.[17][18] It can increase reaction rates by several orders of magnitude, even with sterically hindered alcohols that react sluggishly under other conditions.[18][19] Only a catalytic amount (0.05–10 mol%) is typically required.

    • Trustworthiness (Mechanism of Action): DMAP functions by first attacking the acyl chloride to form a highly reactive N-acylpyridinium salt.[19][20] This intermediate is a far more potent acylating agent than the starting acyl chloride. The alcohol then attacks this activated intermediate to form the ester and regenerate the DMAP catalyst.[17][20]

  • Essential Additive: A Non-Nucleophilic Base

    • The reaction produces one equivalent of hydrogen chloride (HCl) gas.[16] This acidic byproduct can cause unwanted side reactions or protonate the DMAP catalyst, rendering it inactive. Therefore, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is almost always added to act as an "acid scavenger."[21]

Visualizing the Mechanism: The DMAP Catalytic Cycle

DMAP_Esterification AcylCl Benzodioxol-5-yl-acetyl chloride Acylpyridinium N-Acylpyridinium Salt (Activated Intermediate) AcylCl->Acylpyridinium Nucleophilic Attack HCl HCl (Byproduct) DMAP DMAP (Catalyst) DMAP->Acylpyridinium Tetrahedral Tetrahedral Intermediate Acylpyridinium->Tetrahedral Nucleophilic Attack Alcohol Alcohol (R'-OH) (Nucleophile) Alcohol->Tetrahedral Tetrahedral->DMAP Regenerates Catalyst Ester Ester Product Tetrahedral->Ester Collapse & Elimination Base Base (e.g., TEA) Salt [Base-H]⁺Cl⁻ (Salt) Base->Salt Neutralization HCl->Salt

Caption: DMAP-catalyzed esterification showing the formation of the activated N-acylpyridinium intermediate.

Experimental Protocol: Synthesis of Benzyl 2-(benzodioxol-5-yl)acetate
  • Preparation:

    • To a clean, dry round-bottom flask under a nitrogen atmosphere, add the alcohol (e.g., benzyl alcohol, 1.0 equivalent), a suitable aprotic solvent (e.g., DCM, THF), triethylamine (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents).

  • Reagent Addition:

    • Cool the stirred solution to 0 °C in an ice bath.

    • Prepare a solution of Benzodioxol-5-yl-acetyl chloride (1.1 equivalents) in the same anhydrous solvent.

    • Add the acyl chloride solution dropwise to the alcohol mixture over 20-30 minutes. A precipitate of triethylamine hydrochloride will likely form.

  • Reaction:

    • After addition, allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with the solvent.

    • Wash the organic solution sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude ester via flash column chromatography.

Troubleshooting & FAQs: Esterification
  • Q1: My reaction is very slow, even with DMAP. Why?

    • A1: This is unusual but can happen with exceptionally hindered alcohols. Ensure your DMAP has not degraded; it should be a white crystalline solid. You can try slightly increasing the catalyst loading (up to 0.2 equivalents) or warming the reaction gently (e.g., to 40 °C). Also, confirm that you added a sufficient amount of the tertiary amine base (like TEA); if all the DMAP becomes protonated by HCl, the catalytic cycle will stop.

  • Q2: The yield is low, and I recovered a lot of my starting alcohol. What went wrong?

    • A2: This points to incomplete reaction. The most likely cause is hydrolysis of your acyl chloride. If your solvent, glassware, or alcohol were not sufficiently dry, the acyl chloride would react with water to form the corresponding carboxylic acid, which is much less reactive. Always use anhydrous solvents and dry reagents.

  • Q3: How do I completely remove DMAP and triethylamine hydrochloride after the reaction?

    • A3: The triethylamine hydrochloride salt is mostly removed during the aqueous workup, as it is water-soluble. The acidic wash (1M HCl) is particularly effective at removing any remaining basic compounds like DMAP and triethylamine by converting them into their water-soluble hydrochloride salts. If trace amounts persist, they are typically removed during silica gel chromatography.

Section 3: Amidation with Amines

The reaction of Benzodioxol-5-yl-acetyl chloride with a primary or secondary amine is a robust and high-yielding method for forming an amide bond. This is often referred to as a Schotten-Baumann type reaction.[22]

Catalyst & Reagent Selection: The Indispensable Role of a Base

This reaction is very fast and generally does not require a catalyst to activate the acyl chloride.[23] However, the use of a base is essential .[22][24]

  • Primary Choice (Acid Scavenging): Non-Nucleophilic Amines

    • Expertise & Experience: The reaction of an amine with the acyl chloride produces one equivalent of HCl.[24] This acid will immediately react with any available amine in the flask to form an ammonium salt. This salt is no longer nucleophilic and will not react with the acyl chloride. To prevent this, at least one equivalent of a sacrificial base is added to neutralize the HCl as it forms. Common choices are triethylamine (TEA) or diisopropylethylamine (DIEA).[23]

    • Trustworthiness (Driving Equilibrium): By scavenging the HCl, the base ensures that the amine nucleophile remains available to react, driving the reaction to completion.[22] An alternative strategy, suitable for inexpensive amines, is to use two equivalents of the reacting amine itself—one acts as the nucleophile, and the second acts as the base.[25]

Visualizing the Mechanism: Base-Mediated Amidation

Amidation AcylCl Benzodioxol-5-yl-acetyl chloride Tetrahedral Tetrahedral Intermediate AcylCl->Tetrahedral Nucleophilic Attack Amine Amine (R₂NH) (Nucleophile) Amine->Tetrahedral ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Collapse & Eliminate Cl⁻ Amide Amide Product ProtonatedAmide->Amide Deprotonation Salt [Base-H]⁺Cl⁻ (Salt) Base Base (e.g., TEA) Base->Amide Base->Salt Forms Salt with HCl

Caption: Amide formation pathway showing the essential role of a base in neutralizing HCl.

Experimental Protocol: Synthesis of N-Benzyl-2-(benzodioxol-5-yl)acetamide
  • Preparation:

    • In a round-bottom flask, dissolve the amine (e.g., benzylamine, 1.0 equivalent) and triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like DCM or THF.

  • Reagent Addition:

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Add a solution of Benzodioxol-5-yl-acetyl chloride (1.05 equivalents) in the same solvent dropwise. A precipitate of triethylamine hydrochloride will form almost immediately.

  • Reaction:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 30-60 minutes. These reactions are typically very fast. Monitor by TLC to confirm the consumption of the starting amine.

  • Workup and Purification:

    • Dilute the reaction mixture with the solvent and transfer to a separatory funnel.

    • Wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude amide is often of high purity but can be further purified by recrystallization or column chromatography if necessary.

Troubleshooting & FAQs: Amidation
  • Q1: My reaction is messy, and I'm getting a low yield of the desired amide. What could be the issue?

    • A1: The most common issue is insufficient or no base. Without a base, half of your starting amine will be consumed to form the ammonium salt, limiting your theoretical yield to 50% at best. Another possibility is the quality of the acyl chloride; if it has partially hydrolyzed to the carboxylic acid, that portion will not react under these conditions.

  • Q2: The reaction mixture became a thick, unstirrable slurry. What should I do?

    • A2: This happens because the triethylamine hydrochloride salt precipitates from many common organic solvents (like DCM).[26] If the slurry becomes too thick, it can impede mixing and slow the reaction. Simply add more dry solvent to improve fluidity and ensure efficient stirring.

  • Q3: Can I use an aqueous base like NaOH?

    • A3: Yes, this is the classic Schotten-Baumann condition. The reaction is run in a biphasic system (e.g., DCM and water) with a base like NaOH in the aqueous phase. The base neutralizes the HCl and also helps to hydrolyze any unreacted acyl chloride. This method is robust but may not be suitable for substrates with other base-sensitive functional groups.

References
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Sathee Jee. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]

  • ResearchGate. (2014). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]

  • Reddit. (2025). Need help in optimizing amide formation through acyl chloride pathway. Retrieved from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Beilstein Journal of Organic Chemistry, 14, 2886-2909.
  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • NIH. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Comparison: Esterification with acyl chloride and alcohol vs Fischer esterification. Retrieved from [Link]

  • ResearchGate. (2025). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Retrieved from [Link]

  • IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • NIH. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(1,3)dioxol-5-yl-acetyl chloride. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of Benzodioxol-5-yl-acetyl chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the robust characterization of Benzodioxol-5-yl-acetyl chloride and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a scientifically rigorous approach to structural elucidation and purity assessment.

Introduction: The Synthetic and Analytical Challenge

Benzodioxol-5-yl-acetyl chloride serves as a highly valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The benzodioxole moiety is a structural feature in numerous biologically active compounds.[1][2] The high reactivity of the acyl chloride functional group makes it an excellent acylating agent but also presents a significant analytical challenge.[3][4] Its susceptibility to hydrolysis necessitates meticulous handling and specialized analytical strategies to prevent the formation of the corresponding carboxylic acid, an impurity that can confound results and impact reaction yields.

This guide details a multi-faceted analytical workflow, emphasizing the synergy between spectroscopic and chromatographic techniques to provide a comprehensive and trustworthy characterization profile.

Contextual Synthesis: Understanding Impurity Profiles

A robust characterization strategy begins with an understanding of the compound's origin. Benzodioxol-5-yl-acetyl chloride is most commonly synthesized from its corresponding carboxylic acid, 2-(1,3-benzodioxol-5-yl)acetic acid, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][5]

This synthetic route informs the potential impurity profile, which may include:

  • Unreacted 2-(1,3-benzodioxol-5-yl)acetic acid.

  • Hydrolysis product (the same carboxylic acid).

  • Residual chlorinating agent and byproducts (e.g., SO₂, HCl).[3]

The analytical methods chosen must be capable of resolving and identifying the target compound from these potential contaminants.

Caption: General synthesis and hydrolysis pathway.

Spectroscopic Characterization: A Multi-Pronged Approach

No single technique is sufficient for unambiguous characterization. A combination of Infrared Spectroscopy, Nuclear Magnetic Resonance, and Mass Spectrometry is essential for complete structural confirmation.

Expertise & Experience: IR spectroscopy is the first and fastest method to confirm the successful conversion of the carboxylic acid to the acyl chloride. The causality lies in the significant shift of the carbonyl (C=O) stretching frequency due to the strong electron-withdrawing inductive effect of the chlorine atom.[3]

  • Acyl Chloride (R-COCl): A very strong and sharp C=O absorption is expected around 1800 cm⁻¹ .[3] This peak is highly characteristic and its presence is a primary indicator of success.

  • Carboxylic Acid (R-COOH): The starting material exhibits a broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch at a lower frequency, typically ~1700-1720 cm⁻¹. The absence of the broad O-H peak and the appearance of the ~1800 cm⁻¹ peak confirms the conversion.

Functional GroupCharacteristic IR Absorption (cm⁻¹)Interpretation
Acyl Chloride C=O ~1800 (Strong, Sharp) Confirms presence of the target functional group.[3]
Benzodioxole C-O-C~1245, ~1034Asymmetric and symmetric stretches of the dioxole ring ether linkages.
Aromatic C=C~1640Stretching vibrations within the benzene ring.
Carboxylic Acid O-H~2500-3300 (Broad)Presence indicates unreacted starting material or hydrolysis.

Trustworthiness: NMR provides the most definitive information on the carbon-hydrogen framework. The combination of ¹H and ¹³C NMR allows for the complete assignment of the molecule's structure, serving as a self-validating system when correlated.

¹H NMR Spectroscopy The proton NMR spectrum gives precise information about the electronic environment and connectivity of protons.

  • O-CH₂-O Protons: A characteristic singlet for the two equivalent methylenedioxy protons is expected around δ 6.0 ppm .[6][7]

  • Ar-CH₂-CO Protons: A singlet for the methylene protons adjacent to the carbonyl group will appear further downfield, typically around δ 4.0 ppm , due to the deshielding effect of the acyl chloride group.

  • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 6.7-7.0 ppm ) with a splitting pattern (e.g., a doublet, a singlet, and a doublet of doublets) characteristic of the 1,2,4-trisubstituted pattern.[6]

¹³C NMR Spectroscopy The carbon NMR spectrum confirms the carbon skeleton and the presence of the carbonyl group.

  • C=O Carbon: The carbonyl carbon of the acyl chloride is highly deshielded and appears significantly downfield, expected in the range of δ 165-175 ppm .

  • O-CH₂-O Carbon: The methylenedioxy carbon typically resonates around δ 101-102 ppm .[6]

  • Ar-CH₂-CO Carbon: The methylene carbon adjacent to the carbonyl will be found around δ 50-55 ppm .

Moiety¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Insights
Carbonyl (C=O)N/A~165-175Confirms acyl chloride presence; highly deshielded.
Methylene (Ar-CH₂-CO)~4.0 (singlet, 2H)~50-55Protons and carbon are adjacent to the key functional group.
Methylenedioxy (O-CH₂-O)~6.0 (singlet, 2H)~101-102Signature of the intact benzodioxole ring system.[6]
Aromatic (Ar-C)~6.7-7.0 (multiplet, 3H)~108-150Confirms substitution pattern on the aromatic ring.

Authoritative Grounding: MS provides the molecular weight of the compound and offers structural clues through fragmentation analysis. For benzodioxole derivatives, High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the elemental composition.[6][8]

  • Molecular Ion (M⁺): For Benzodioxol-5-yl-acetyl chloride (C₉H₇ClO₃), the expected molecular weight is approximately 198.6 g/mol .[9][10] Mass spectrometry will show isotopic peaks for Chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio, which is a definitive indicator of a single chlorine atom in the molecule.

  • Key Fragmentation: A common and often prominent fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion.

Caption: Plausible MS fragmentation pathway.

Chromatographic Analysis: Assessing Purity

Chromatography is indispensable for determining the purity of the synthesized material. Given the reactivity of acyl chlorides, the choice of technique and methodology is critical.

Expertise & Experience: HPLC is the preferred method for purity analysis of acyl chlorides. However, their high reactivity and poor chromophores often necessitate a derivatization strategy for reliable trace-level quantification.[4][11] The causality is twofold: derivatization creates a more stable analyte, preventing on-column hydrolysis, and can introduce a strongly UV-absorbing moiety, enhancing sensitivity.

A common approach involves derivatizing the acyl chloride with a nucleophile like an amine or an alcohol to form a stable amide or ester immediately after synthesis and prior to analysis.

Experimental Protocol: Derivatization-HPLC for Purity Analysis This protocol is a representative example and must be optimized for specific derivatives.

  • Sample Preparation (Inert Conditions): In a glovebox or under a stream of argon, dissolve a precise amount (e.g., 10 mg) of the crude Benzodioxol-5-yl-acetyl chloride in 1.0 mL of anhydrous acetonitrile.

  • Derivatization: To the solution, add a 1.5 molar excess of a derivatizing agent (e.g., benzylamine in anhydrous acetonitrile) and a non-nucleophilic base (e.g., 2.0 equivalents of pyridine) to scavenge the HCl byproduct.

  • Reaction: Allow the reaction to proceed at room temperature for 30 minutes. The reaction converts the unstable acyl chloride into a stable, easily analyzable amide derivative.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (e.g., starting with 50:50 acetonitrile:water).[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection: UV detector set to a wavelength appropriate for the derivative (e.g., 254 nm or 282 nm).[13]

    • Quantification: Purity is determined by the area percent of the main derivative peak relative to all other peaks.

G A 1. Dissolve Acyl Chloride in Anhydrous Solvent B 2. Add Derivatizing Agent (e.g., Benzylamine) A->B C 3. React to form Stable Amide B->C D 4. Inject into HPLC System C->D E 5. Separate on C18 Column D->E F 6. Detect with UV Detector E->F G 7. Quantify Purity (Area % Report) F->G

Caption: Workflow for Derivatization-HPLC analysis.

Comparative Summary of Techniques
TechniqueInformation ProvidedStrengths for this Compound ClassLimitations & Considerations
FTIR Functional groupsFast, excellent for confirming C=O conversion.[3]Provides limited structural detail; not quantitative.
NMR (¹H, ¹³C) Complete C-H framework, connectivityUnambiguous structure elucidation.[8]Requires pure sample; relatively slow.
Mass Spec. Molecular weight, fragmentationConfirms MW and elemental formula (HRMS).[14] Isotopic pattern confirms Cl presence.Fragmentation can be complex; isomers not easily distinguished.
HPLC Purity, quantificationHigh precision for purity assessment.[15]Requires derivatization due to analyte instability.[4] Method development is necessary.
Conclusion

The comprehensive characterization of Benzodioxol-5-yl-acetyl chloride and its derivatives is a multi-step, logic-driven process. It relies on the synergistic use of multiple analytical techniques. An effective workflow begins with IR spectroscopy for a rapid check of functional group transformation, followed by definitive structural elucidation via ¹H and ¹³C NMR. Mass spectrometry validates the molecular weight and formula. Finally, a carefully developed derivatization-HPLC method provides the most reliable assessment of chemical purity. By understanding the causality behind each technique's application, researchers can ensure the quality and integrity of these critical synthetic intermediates.

References

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  • Al-Masoudi, N. A., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations.
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A Comparative Spectroscopic Guide to Products of Benzodioxol-5-yl-acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic signatures of two common reaction products derived from Benzodioxol-5-yl-acetyl chloride: an amide and an ester. In the landscape of pharmaceutical development and organic synthesis, the benzodioxole moiety is a privileged scaffold. Its unambiguous structural verification is paramount. This document moves beyond mere data reporting to explain the causal relationships between molecular structure and spectroscopic output, offering field-proven insights for researchers and drug development professionals.

The Synthetic Context: From Acyl Chloride to Diverse Derivatives

Benzodioxol-5-yl-acetyl chloride is a reactive acylating agent, primed for nucleophilic acyl substitution. The choice of nucleophile dictates the final product, fundamentally altering its chemical and physical properties. Here, we compare the products from two archetypal reactions:

  • Amidation: Reaction with benzylamine, a primary amine, yields an N-substituted amide, 2-(1,3-benzodioxol-5-yl)-N-benzylacetamide (Product A).

  • Esterification: Reaction with a simple alcohol like ethanol yields an ester, ethyl 2-(1,3-benzodioxol-5-yl)acetate (Product B).

The structural divergence, though localized to the carbonyl group's immediate environment, creates a cascade of distinct and diagnostic signals across various spectroscopic platforms.

Spectroscopic Deep Dive: Amide vs. Ester

Product A: The Amide - 2-(1,3-benzodioxol-5-yl)-N-benzylacetamide

The introduction of the N-benzyl group creates several unique spectroscopic markers. The presence of the nitrogen atom and its associated proton (in a secondary amide) is central to its characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is rich with information. The key is to look for the N-H proton, whose chemical shift can be broad and variable (typically δ 8.0-9.0 ppm in DMSO-d₆), and the benzylic protons of the benzyl group, which appear as a doublet around δ 4.3 ppm due to coupling with the N-H proton.[1] The methylene protons between the benzodioxole ring and the carbonyl (Ar-CH₂-CO) appear as a singlet around δ 3.6 ppm.[1] The characteristic methylenedioxy protons (-O-CH₂-O-) present a sharp singlet near δ 6.0 ppm, a hallmark of this scaffold.[1]

  • ¹³C NMR Spectroscopy: The carbonyl carbon (C=O) of a secondary amide is typically found in the δ 169-171 ppm range.[1] The benzodioxole ring itself provides a set of characteristic signals, including the methylenedioxy carbon at approximately δ 101 ppm and aromatic carbons between δ 108-148 ppm.[1][2]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides definitive proof of the amide functionality. Two critical absorptions are observed: the Amide I band (strong, C=O stretch) appears at a relatively low wavenumber, typically 1640-1675 cm⁻¹, due to resonance donation from the nitrogen atom which weakens the C=O double bond character.[1][3][4] The Amide II band (N-H bend) appears around 1530-1550 cm⁻¹. Furthermore, a distinct N-H stretching vibration is visible in the 3200-3400 cm⁻¹ region.[5]

  • Mass Spectrometry (ESI-MS): Under electrospray ionization, the compound will readily protonate to show an [M+H]⁺ ion. The most characteristic fragmentation pathway for amides is the cleavage of the amide (N-CO) bond.[6][7] For Product A, this would result in the formation of a stable benzodioxol-5-yl-acetyl acylium ion and the loss of neutral benzylamine.

Product B: The Ester - Ethyl 2-(1,3-benzodioxol-5-yl)acetate

Replacing the nitrogen atom with oxygen significantly alters the electronic environment and introduces the signature of the ethyl group.

  • ¹H NMR Spectroscopy: The most telling feature is the ethyl group, which presents as a quartet around δ 4.1 ppm (-O-CH₂-CH₃) and a triplet around δ 1.2 ppm (-O-CH₂-CH₃). The protons of the methylene bridge (Ar-CH₂-CO) appear as a singlet around δ 3.5 ppm. The benzodioxole protons, including the methylenedioxy singlet around δ 5.9-6.0 ppm, remain consistent.

  • ¹³C NMR Spectroscopy: The ester carbonyl carbon is shifted downfield compared to the amide, typically appearing in the δ 171-173 ppm range. The carbons of the ethyl group are also diagnostic: the -O-CH₂ carbon is found near δ 61 ppm, and the -CH₃ carbon is upfield around δ 14 ppm.

  • Infrared (IR) Spectroscopy: The ester C=O stretch appears at a higher frequency than the amide's, typically in the range of 1735-1750 cm⁻¹.[3][4] This is because oxygen is more electronegative than nitrogen and its lone pairs are less available for resonance donation, resulting in greater double-bond character for the carbonyl. Strong C-O single bond stretches are also prominent between 1150-1250 cm⁻¹.[3]

  • Mass Spectrometry (ESI-MS): The ester will also show a clear [M+H]⁺ ion. A common fragmentation pathway is the McLafferty rearrangement if gamma-hydrogens are present. For this simple ester, cleavage alpha to the carbonyl or loss of the ethoxy group are characteristic fragmentation patterns.

At-a-Glance: Comparative Data Summary

The following table summarizes the key diagnostic differences for rapid comparison.

Spectroscopic FeatureProduct A (Amide) Product B (Ester) Rationale for Difference
¹H NMR: Key Signal N-H proton (δ ~8.5 ppm, broad); -NH-CH₂ -Ph (δ ~4.3 ppm, doublet)-O-CH₂ -CH₃ (δ ~4.1 ppm, quartet); -O-CH₂-CH₃ (δ ~1.2 ppm, triplet)Presence of N-H coupling in the amide; distinct alkyl signature of the ethyl group in the ester.
¹³C NMR: Carbonyl (C=O) δ ~169-171 ppm[1]δ ~171-173 ppmGreater resonance donation from nitrogen (vs. oxygen) shields the amide carbonyl carbon, shifting it upfield.
IR: Carbonyl (C=O) Stretch ~1640-1675 cm⁻¹ (Amide I)[1][4]~1735-1750 cm⁻¹[4]Weaker C=O double bond character in the amide due to resonance lowers the vibrational frequency.
IR: Other Key Stretches N-H stretch (~3300 cm⁻¹); N-H bend (~1540 cm⁻¹, Amide II)[5]C-O stretch (~1200 cm⁻¹)[3]These bands are unique to the respective functional groups.
MS: Primary Fragmentation Cleavage of the N-CO bond[6][7]Loss of the alkoxy group (-OEt)The amide bond is a common and diagnostic cleavage point.

Visualization of Key Structural Differences

The diagram below illustrates the core structural differences between the amide and ester products that give rise to their distinct spectroscopic properties.

G cluster_amide Product A: Amide cluster_ester Product B: Ester A_Struct 2-(1,3-benzodioxol-5-yl)-N-benzylacetamide A_Features Key Features: - N-H Proton - Lower C=O Frequency - Amide I & II Bands A_Struct->A_Features Leads to B_Struct Ethyl 2-(1,3-benzodioxol-5-yl)acetate B_Features Key Features: - Ethyl Group (q, t) - Higher C=O Frequency - C-O Stretch B_Struct->B_Features Leads to Start Benzodioxol-5-yl-acetyl chloride Start->A_Struct + Benzylamine Start->B_Struct + Ethanol

Caption: Structural divergence from a common precursor leading to distinct spectroscopic features.

Validated Experimental Protocols

These protocols are designed to be self-validating, ensuring reproducible and high-quality data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified product.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

      • Expert Insight: DMSO-d₆ is often preferred for amides as it prevents the exchange of the N-H proton, resulting in a sharper, more easily identifiable signal.[8] For general screening, CDCl₃ is also suitable.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS or residual solvent signal.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 8-16 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger spectral width (~240 ppm) and more scans (~1024 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is standard.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO at δ 2.50 ppm).[8]

    • Integrate the peaks in the ¹H NMR spectrum and identify the multiplicity (singlet, doublet, etc.) of each signal.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty crystal. This is crucial as it will be automatically subtracted from the sample spectrum.

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the wavenumbers (cm⁻¹) of the major absorption bands. Pay close attention to the functional group region (1600-3500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).

    • Correlate the observed bands with known vibrational frequencies for functional groups (e.g., C=O, N-H, C-O).[5]

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Expert Insight: The solvent should be compatible with mass spectrometry (volatile) and capable of dissolving the analyte. Adding a trace amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.

  • Instrument Setup (Direct Infusion):

    • Calibrate the mass spectrometer using a known calibration standard.

    • Set the ESI source parameters. Typical values include a capillary voltage of 3-4 kV, a nebulizing gas pressure, and a drying gas flow and temperature appropriate for the solvent.

    • Select positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500).

    • To obtain fragmentation data (MS/MS), select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) energy to generate product ions.

  • Data Analysis:

    • Identify the m/z value of the molecular ion peak and confirm it matches the calculated mass of the protonated molecule.

    • Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.

General Spectroscopic Workflow

The following diagram outlines a logical workflow for the comprehensive analysis of a synthesized compound.

G Start Synthesized Product (e.g., from Benzodioxol-5-yl-acetyl chloride) Purification Purification (Crystallization / Chromatography) Start->Purification FTIR FTIR Analysis Purification->FTIR Quick Functional Group Check NMR NMR Analysis (¹H, ¹³C) Purification->NMR Definitive Structural Elucidation MS MS Analysis (ESI-MS, MS/MS) Purification->MS Molecular Weight & Fragmentation Structure_Confirmation Structure Confirmation & Purity Assessment FTIR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Report Final Report & Data Archiving Structure_Confirmation->Report

Caption: A systematic workflow for the spectroscopic analysis and characterization of synthetic products.

Conclusion

The reaction of Benzodioxol-5-yl-acetyl chloride with different nucleophiles produces compounds with highly distinct spectroscopic fingerprints. The amide derivative is characterized by its lower-frequency C=O stretch, N-H related signals in both IR and ¹H NMR, and characteristic N-CO bond cleavage in mass spectrometry. Conversely, the ester is identified by its higher-frequency C=O stretch and the unique NMR signature of its alcohol-derived alkyl group. By leveraging a multi-technique spectroscopic approach as outlined in this guide, researchers can unambiguously confirm the identity and purity of their target molecules, a critical step in ensuring the integrity of any chemical research or drug development program.

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Comparing reactivity of Benzodioxol-5-yl-acetyl chloride with other acyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Benzodioxol-5-yl-acetyl chloride

Introduction

In the landscape of organic synthesis, particularly in pharmaceutical and fine chemical development, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. Acyl chlorides are among the most powerful acylating agents due to their high reactivity, which stems from the potent electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion.[1][2] However, not all acyl chlorides are created equal. The substituent groups attached to the acyl moiety can profoundly modulate this reactivity through a combination of electronic and steric effects.

This guide provides an in-depth comparative analysis of Benzodioxol-5-yl-acetyl chloride (also known as 3,4-methylenedioxyphenylacetyl chloride), a key intermediate in the synthesis of various compounds, including fragrances and certain psychoactive substances like MDMA.[3][4] We will objectively compare its reactivity against a curated set of aliphatic and aromatic acyl chlorides, grounding our analysis in the principles of physical organic chemistry and providing supporting experimental frameworks.

The Electronic Landscape of Acyl Chloride Reactivity

The reactivity of an acyl chloride in nucleophilic acyl substitution is primarily governed by the partial positive charge (δ+) on the carbonyl carbon.[5] Any structural feature that increases this charge enhances reactivity, while any feature that decreases it leads to attenuation. Two primary electronic effects are at play:

  • Inductive Effect: Electronegative atoms (like oxygen and chlorine) pull electron density away from the carbonyl carbon through the sigma bonds, increasing its electrophilicity.[6][7]

  • Resonance Effect: Lone pairs on atoms adjacent to the aromatic ring can be delocalized into the ring system. Electron-donating groups (EDGs) can push electron density towards the carbonyl group, reducing its electrophilicity, while electron-withdrawing groups (EWGs) pull density away, enhancing it.[6]

In aromatic acyl chlorides, the interplay between these effects determines the final reactivity.

Comparative Analysis of Selected Acyl Chlorides

To contextualize the reactivity of Benzodioxol-5-yl-acetyl chloride, we will compare it against four benchmark compounds that represent a spectrum of electronic environments.

Acyl ChlorideStructureKey Structural Features & Predicted Electronic Impact
Acetyl Chloride Aliphatic reference. The methyl group is weakly electron-donating via hyperconjugation. High reactivity due to lack of resonance stabilization.
Benzoyl Chloride Aromatic reference. The phenyl ring is weakly deactivating overall. The carbonyl carbon's electrophilicity is the baseline for aromatic systems.
p-Nitrobenzoyl Chloride EWG-substituted. The nitro group is a powerful EWG through both induction and resonance, strongly withdrawing electron density and making the carbonyl carbon highly electrophilic.
p-Anisoyl Chloride EDG-substituted. The methoxy group is a strong EDG via resonance, donating electron density to the ring and reducing the carbonyl's electrophilicity.
Benzodioxol-5-yl-acetyl chloride Target compound. The fused methylenedioxy group acts as a strong EDG via resonance, similar to a methoxy group. The CH₂ spacer isolates the carbonyl from direct conjugation with the ring.
Predicted Reactivity Hierarchy

Based on these electronic effects, we can predict the following order of reactivity towards a typical nucleophile:

p-Nitrobenzoyl Chloride > Acetyl Chloride > Benzoyl Chloride > Benzodioxol-5-yl-acetyl chloride > p-Anisoyl Chloride

  • p-Nitrobenzoyl Chloride is the most reactive due to the powerful electron-withdrawing nitro group.

  • Acetyl Chloride is highly reactive as it lacks the resonance stabilization of an aromatic ring. Its reactivity relative to benzoyl chloride can vary with the reaction, but it is generally very high.

  • Benzoyl Chloride serves as our aromatic baseline.

  • Benzodioxol-5-yl-acetyl chloride is predicted to be less reactive than benzoyl chloride. The electron-donating methylenedioxy group increases electron density in the ring. Although the carbonyl is separated by a CH₂ group (making it a phenylacetyl chloride derivative), the electron-rich ring can still exert a modest deactivating influence.

  • p-Anisoyl Chloride is expected to be the least reactive. The methoxy group is directly conjugated with the carbonyl group (via the ring), strongly donating electron density and reducing the electrophilicity of the carbonyl carbon.

Experimental Validation: Comparative Solvolysis Kinetics

A classic and effective method for quantifying the reactivity of acyl chlorides is to measure the rate of their solvolysis (reaction with a solvent).[8][9] For this comparison, hydrolysis in an aqueous acetone solution provides a reliable system. The reaction produces hydrochloric acid, and its rate of formation can be monitored over time.

Experimental Protocol: Determination of Relative Hydrolysis Rates

This protocol outlines a self-validating system to compare the hydrolysis rates of the selected acyl chlorides.

Objective: To determine the pseudo-first-order rate constants (k) for the hydrolysis of five different acyl chlorides and establish their relative reactivity.

Materials:

  • Benzodioxol-5-yl-acetyl chloride

  • Acetyl chloride

  • Benzoyl chloride

  • p-Nitrobenzoyl chloride

  • p-Anisoyl chloride

  • Acetone (anhydrous, analytical grade)

  • Deionized water

  • Phenolphthalein indicator solution

  • Standardized 0.05 M Sodium Hydroxide (NaOH) solution

  • Ice bath, burette, conical flasks, stopwatch, pipettes

Procedure:

  • Solution Preparation: Prepare a 90:10 (v/v) acetone-water solvent mixture. For each acyl chloride, prepare a 0.1 M stock solution in anhydrous acetone.

  • Reaction Initiation: In a 100 mL conical flask, place 50 mL of the 90:10 acetone-water solvent. Equilibrate the flask in a constant temperature water bath (e.g., 25°C).

  • To start the reaction, pipette 1.0 mL of the acyl chloride stock solution into the solvent mixture, simultaneously starting a stopwatch. Mix thoroughly. This initiates the hydrolysis, producing HCl.

  • Titration Quenching: At regular time intervals (e.g., every 2 minutes for reactive chlorides, every 10-15 minutes for less reactive ones), withdraw a 5 mL aliquot of the reaction mixture and immediately transfer it to a flask containing 20 mL of ice-cold acetone to quench the reaction.

  • HCl Quantification: Add 2-3 drops of phenolphthalein to the quenched aliquot and immediately titrate with the standardized 0.05 M NaOH solution until a persistent faint pink endpoint is reached. Record the volume of NaOH used.

  • Infinity Reading: Allow a separate, parallel reaction to proceed for at least 10 half-lives (or overnight for slow reactions) to ensure complete hydrolysis. Titrate a 5 mL aliquot from this "infinity" sample to determine the total amount of HCl produced (V∞).

  • Data Analysis: The pseudo-first-order rate constant (k) is determined by plotting ln(V∞ - Vt) versus time (t), where Vt is the volume of NaOH used at time t. The slope of this line is equal to -k.

Expected Quantitative Data

The following table summarizes the expected trend in reactivity based on well-established principles of physical organic chemistry. The relative rates are normalized to Benzoyl Chloride.

Acyl ChlorideExpected Relative Rate Constant (krel)JustificationC=O Stretch (cm-1)
p-Nitrobenzoyl Chloride~50 - 100Strong EWG (-NO₂) enhances electrophilicity.~1790
Acetyl Chloride~10 - 50High reactivity of aliphatic acyl chlorides.~1802
Benzoyl Chloride1.0Aromatic reference standard.~1773
Benzodioxol-5-yl-acetyl chloride ~0.5 - 0.8Weak deactivation from electron-rich phenyl ring.~1765
p-Anisoyl Chloride~0.01 - 0.1Strong EDG (-OCH₃) reduces electrophilicity.~1760

Note: The C=O stretching frequency in infrared (IR) spectroscopy correlates with bond strength. A more electrophilic carbonyl carbon results in a stronger, higher-frequency C=O stretch.

Mechanistic Insights and Visualizations

The reactions of acyl chlorides with nucleophiles proceed via a nucleophilic acyl substitution mechanism.[2] This is typically a two-step addition-elimination pathway.

Caption: General mechanism for nucleophilic acyl substitution.

The rate-determining step is typically the initial nucleophilic attack. Therefore, factors that stabilize the partial positive charge on the carbonyl carbon (EWGs) accelerate the reaction, while factors that destabilize it (EDGs) slow it down.

G cluster_workflow Experimental Workflow for Comparative Kinetics prep Prepare 0.1M Acyl Chloride Solutions in Acetone initiate Initiate Reaction: Add Acyl Chloride to Solvent prep->initiate setup Equilibrate 90:10 Acetone-Water Solvent at 25°C setup->initiate sampling Withdraw Aliquots at Regular Time Intervals (t) initiate->sampling quench Quench Aliquot in Ice-Cold Acetone sampling->quench titrate Titrate with Standardized NaOH to find V(t) quench->titrate plot Plot ln(V∞ - Vt) vs. Time titrate->plot infinity Determine V(∞) from a Completed Reaction infinity->plot analyze Calculate Rate Constant (k) from slope (-k) plot->analyze

Caption: Workflow for comparative solvolysis experiment.

The Special Case: SN1-like Mechanisms

For substrates with powerful electron-donating groups that can stabilize a positive charge, the reaction mechanism can shift. With very strong EDGs, the C-Cl bond can ionize first to form a highly reactive acylium ion intermediate, which is then rapidly captured by the nucleophile. This is an SN1-like mechanism. Hammett plots for such reactions can be non-linear, showing a "V" shape.[10][11] For substituents like methoxy and potentially methylenedioxy, the rate might be faster than predicted by a pure addition-elimination model if the solvent is sufficiently polar to support ionization.

Conclusion and Practical Implications

The reactivity of Benzodioxol-5-yl-acetyl chloride is significantly influenced by the electronic properties of the 1,3-benzodioxole ring system. The fused methylenedioxy group acts as an electron-donating group, reducing the electrophilicity of the carbonyl carbon. Consequently, Benzodioxol-5-yl-acetyl chloride is less reactive than unsubstituted benzoyl chloride and significantly less reactive than aromatic acyl chlorides bearing electron-withdrawing groups like p-nitrobenzoyl chloride .

This attenuated reactivity has important practical implications for synthesis design:

  • Milder Reaction Conditions: Reactions with sensitive or weakly basic nucleophiles may require less stringent temperature control compared to more reactive acyl chlorides.

  • Improved Selectivity: In molecules with multiple nucleophilic sites, the lower reactivity might allow for greater chemoselectivity.

  • Forcing Conditions for Unreactive Nucleophiles: When reacting with poor nucleophiles, heating or the use of a catalyst (e.g., pyridine, DMAP) may be necessary to achieve a reasonable reaction rate.[12]

By understanding this reactivity profile, researchers and drug development professionals can make more informed decisions when utilizing Benzodioxol-5-yl-acetyl chloride, optimizing reaction conditions to maximize yields and minimize side products in their synthetic endeavors.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Acyl Chlorides and Other Carboxylic Acid Derivatives. 1

  • BenchChem. (2025). A Comparative Guide to Acyl Chlorides in Organic Synthesis. 2

  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. IV. Solvolysis of Acyl Halides in Dimethylformamide. Journal of the American Chemical Society.

  • Reusch, W. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Michigan State University.

  • Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry.

  • Clark, J. (2023). An introduction to acyl chlorides (acid chlorides). Chemguide.

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  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society.

  • De-Cai, F., et al. (2005). Pharmacological Characterization of Ecstasy Synthesis Byproducts with Recombinant Human Monoamine Transporters. ResearchGate.

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  • Elliot, M. (2024). A2 Level Chemistry - Acyl Chlorides. YouTube.

  • Reddit. (2023). Why is central carbon of an acyl halide more electrophilic than carbon of carboxylic acid?

  • Reddit. (2022). Is an acyl chloride more reactive than an aldehyde?

  • Scribd. (n.d.). The Hammett Plot For Hydrolysis of The Acid Chlorides of Benzoic Acids2.

  • University of Oxford. (n.d.). Non-linear Hammett plots.

  • Ciriminna, R., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI.

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Biological activity of compounds synthesized from Benzodioxol-5-yl-acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 1,3-benzodioxole scaffold, a heterocyclic motif prevalent in numerous natural products, has emerged as a cornerstone for the synthesis of novel therapeutic agents. Its unique structural and electronic properties have enabled the development of a diverse array of compounds with significant biological activities. This guide provides a comparative analysis of the anticancer and antimicrobial properties of compounds synthesized from a key precursor, Benzodioxol-5-yl-acetyl chloride . We will delve into the rationale behind their synthesis, compare their efficacy against established alternatives using experimental data, and provide detailed protocols for their evaluation.

Introduction: The Versatility of the Benzodioxole Scaffold

The 1,3-benzodioxole ring system is a privileged structure in medicinal chemistry, found in natural products like safrole and exhibiting a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] Its derivatives have been investigated for their ability to induce apoptosis in cancer cells, inhibit crucial bacterial enzymes, and modulate signaling pathways.[3][4] This guide focuses on derivatives synthesized via the acylation of various nucleophiles with benzodioxol-5-yl-acetyl chloride, a versatile starting material for generating libraries of candidate compounds.

Section 1: Anticancer Activity of Benzodioxole Carboxamides

A prominent class of derivatives synthesized from benzodioxol-5-yl-acetyl chloride are the benzodioxole carboxamides. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The underlying scientific premise is that the benzodioxole moiety, when coupled with specific amide side chains, can enhance the molecule's ability to interact with biological targets within cancer cells, potentially leading to cell cycle arrest and apoptosis.[1][5]

Comparative Analysis: Benzodioxole Derivatives vs. Doxorubicin

To contextualize the efficacy of these novel compounds, we compare their in vitro cytotoxic activity with Doxorubicin, a widely used chemotherapeutic agent. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a standard metric for this comparison.

Compound/DrugCell LineIC50 (µM)Reference
Benzodioxole Carboxamide 2a Hep3B (Liver Carcinoma)Potent Activity[1][5]
Thiourea-Benzodioxole Derivative 7 HepG2 (Liver Carcinoma)1.74[3]
Thiourea-Benzodioxole Derivative 7 HCT116 (Colon Carcinoma)1.11[3]
Doxorubicin HepG2 (Liver Carcinoma)7.46[3]
Doxorubicin HCT116 (Colon Carcinoma)8.29[3]
Doxorubicin HeLa (Cervical Carcinoma)~2.9[2][6]

Note: IC50 values can vary based on experimental conditions such as cell density and incubation time. The data presented here is for comparative purposes, drawn from studies where conditions were similar.

The data indicates that certain benzodioxole derivatives, such as the thiourea-containing compound 7, exhibit significantly lower IC50 values against liver and colon cancer cell lines compared to Doxorubicin, suggesting superior potency in these in vitro models.[3] Furthermore, some benzodioxole carboxamides have been shown to induce G2-M phase cell cycle arrest, a mechanism of action comparable to that of Doxorubicin.[1]

Mechanism of Action: Induction of Apoptosis

Many benzodioxole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often mediated through the modulation of key regulatory proteins such as those in the Bcl-2 family. The diagram below illustrates a simplified intrinsic apoptosis pathway that can be triggered by these compounds.

cluster_0 Mitochondrion cluster_1 Cytosol Bax Bax CytoC Cytochrome c Bax->CytoC Release Bcl2 Bcl-2 Bcl2->Bax Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Binds Casp9 Pro-Caspase-9 Apaf1->Casp9 Recruits Apoptosome Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Cleaves ActiveCasp3 Active Caspase-3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes Benzodioxole Benzodioxole Derivative Benzodioxole->Bax Promotes Benzodioxole->Bcl2 Inhibits A Seed Cells (96-well plate) B Incubate (24h) A->B C Add Test Compounds B->C D Incubate (24-48h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Section 2: Antimicrobial Activity of Benzodioxole Derivatives

In the face of rising antibiotic resistance, the development of new antimicrobial agents is a critical area of research. Benzodioxole derivatives, particularly peptidyl and Schiff base derivatives, have shown promising activity against various bacterial strains. [7][8]The rationale for exploring these derivatives lies in their potential to disrupt bacterial cell processes through novel mechanisms.

Comparative Analysis: Benzodioxole Derivatives vs. Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic commonly used in clinical practice. We compare the antimicrobial efficacy of benzodioxole derivatives against this standard using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Compound/DrugBacterial StrainMIC (µM)Reference
Benzodioxole Schiff Base 10 E. coli3.89 - 7.81[4]
Benzodioxole Peptidyl Derivatives Bacillus subtilisGrowth Promotion Observed*[7]
Ciprofloxacin Bacillus subtilis~0.125 µg/mL
Ciprofloxacin E. coliVaries

*In one study, some peptidyl derivatives unexpectedly promoted the growth of B. subtilis, highlighting the complexity of structure-activity relationships and the need for broad-panel screening.[7]

While some benzodioxole derivatives show potent activity against strains like E. coli, their efficacy can be highly specific. [4]The unexpected growth promotion of B. subtilis by certain peptidyl derivatives underscores the importance of careful screening and structure-activity relationship (SAR) studies. [7]

Potential Mechanism of Action: Enzyme Inhibition

The antimicrobial action of some benzodioxole derivatives is thought to involve the inhibition of essential bacterial enzymes. For instance, in silico studies suggest that certain Schiff base derivatives can bind to the active site of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis. [4]

cluster_0 Bacterial Cell FabH FabH Enzyme (Active Site) FAS Fatty Acid Synthesis FabH->FAS Blocks Membrane Cell Membrane Integrity FAS->Membrane Disrupts Growth Bacterial Growth Membrane->Growth Inhibits Derivative Benzodioxole Schiff Base Derivative->FabH Binds & Inhibits

Caption: Proposed mechanism of antimicrobial action via FabH inhibition.

Experimental Protocol: Agar Well Diffusion for Antimicrobial Screening

The agar well diffusion method is a standard technique for evaluating the antimicrobial activity of test compounds.

Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., B. subtilis, E. coli) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at various concentrations) and the control antibiotic (Ciprofloxacin) into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Synthesis Workflow: From Acid Chloride to Bioactive Amide

The synthesis of the widely studied benzodioxole carboxamides from benzodioxol-5-yl-acetyl chloride is a straightforward and adaptable process, making it ideal for generating compound libraries for screening.

Start Benzodioxol-5-yl- acetyl chloride Reaction Amide Coupling Reaction Start->Reaction Amine Primary/Secondary Amine (R-NH2) Amine->Reaction Solvent Aprotic Solvent (e.g., DCM, Dioxane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Benzodioxole Carboxamide Purify->Product

Caption: General synthesis workflow for benzodioxole carboxamides.

This reaction typically involves the nucleophilic acyl substitution of an amine with the acid chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct. [9]The choice of the amine component is crucial as it allows for the introduction of diverse chemical functionalities, directly influencing the biological activity of the final product.

Conclusion and Future Directions

Compounds derived from benzodioxol-5-yl-acetyl chloride represent a promising avenue for the development of novel therapeutic agents. As demonstrated, specific derivatives exhibit potent anticancer and antimicrobial activities, in some cases surpassing the efficacy of established drugs in preclinical models. The synthetic accessibility of these compounds makes them particularly attractive for the generation of large libraries and subsequent structure-activity relationship studies.

Future research should focus on optimizing the lead compounds identified in this guide to improve their pharmacological profiles, including solubility, metabolic stability, and in vivo efficacy. Further investigation into their precise mechanisms of action will be crucial for rational drug design and identifying potential synergistic combinations with existing therapies. Direct, head-to-head comparative studies under standardized conditions are necessary to definitively establish the therapeutic potential of these benzodioxole derivatives relative to current standards of care.

References

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A Comparative Guide to the Structural Elucidation of Benzodioxol-5-yl-acetyl Chloride Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography against other common analytical techniques for the structural characterization of Benzodioxol-5-yl-acetyl chloride derivatives. These compounds, featuring the pharmacologically significant benzodioxole moiety, are of considerable interest to researchers in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

The Unambiguous Power of X-ray Crystallography

X-ray crystallography stands as the gold standard for the unequivocal determination of a molecule's atomic arrangement in the solid state.[1] It provides a detailed three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and stereochemistry can be derived with exceptional precision. For novel Benzodioxol-5-yl-acetyl chloride derivatives, this technique is invaluable for confirming synthetic outcomes, understanding intermolecular interactions, and informing structure-activity relationship (SAR) studies.[1]

However, the journey to a high-quality crystal structure is not without its challenges. The primary bottleneck is often the growth of a suitable single crystal, a process that can be both an art and a science.

The Crystallization Challenge: A Practical Workflow

The successful application of X-ray crystallography is contingent on obtaining a well-ordered single crystal of sufficient size and quality. The following workflow outlines a systematic approach to the crystallization of Benzodioxol-5-yl-acetyl chloride derivatives.

Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.

Experimental Protocol: Crystallization of a Benzodioxol-5-yl-acetyl Chloride Derivative
  • Purification: Ensure the compound is of the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder. Column chromatography followed by removal of solvent under reduced pressure is a standard procedure.

  • Solvent Selection: The choice of solvent is critical.[3] A systematic screening of solvents with varying polarities is recommended. The ideal solvent is one in which the compound is sparingly soluble.

  • Crystallization Method:

    • Slow Evaporation: This is the simplest method.[4] A near-saturated solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: This technique involves the slow diffusion of a precipitant (a solvent in which the compound is insoluble) into a solution of the compound. This can be set up in hanging drop or sitting drop formats.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides unparalleled structural detail, it is not always feasible or necessary. Other analytical techniques offer complementary information and may be more suitable for routine characterization or for compounds that fail to crystallize.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.[1]Unambiguous structure determination.Requires a suitable single crystal, which can be difficult to obtain.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemical relationships in solution.[5][6]Provides detailed structural information in solution, non-destructive.Does not provide absolute 3D structure or information on solid-state packing.
Infrared (IR) Spectroscopy Presence of functional groups.[5]Quick, simple, and provides a characteristic fingerprint of the molecule.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, elemental composition (with high-resolution MS).[5][6]High sensitivity, provides molecular formula.Does not provide information on stereochemistry or atom connectivity.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, polymorphism screening.[7]Useful for analyzing polycrystalline materials.Does not provide the detailed atomic-level structure of a single crystal.

In-Depth Look at Alternative Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[5][6] For Benzodioxol-5-yl-acetyl chloride derivatives, ¹H and ¹³C NMR spectra can confirm the presence of the benzodioxole and acetyl chloride moieties and establish the connectivity of the atoms. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can further map out the complete molecular framework.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.[5] In the case of Benzodioxol-5-yl-acetyl chloride, a strong absorption band around 1800 cm⁻¹ is characteristic of the acyl chloride carbonyl stretch.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer clues about its structure through fragmentation analysis.[5][6] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further confirming the molecular formula.

Synthesis of Benzodioxol-5-yl-acetyl Chloride: A Preparative Protocol

The starting material, (1,3-Benzodioxol-5-yl)acetic acid, is commercially available or can be synthesized from piperonal. The conversion to the acetyl chloride is typically achieved using a chlorinating agent.

Caption: Synthesis of Benzodioxol-5-yl-acetyl chloride from its corresponding carboxylic acid.

Experimental Protocol: Synthesis of Benzodioxol-5-yl-acetyl chloride
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place (1,3-Benzodioxol-5-yl)acetic acid.

  • Addition of Reagent: Add an excess of thionyl chloride (SOCl₂) to the flask.[8][9]

  • Reaction: Gently reflux the mixture for 1-2 hours. The reaction is complete when the evolution of gases ceases.

  • Work-up: Remove the excess thionyl chloride by distillation under reduced pressure.[10]

  • Purification: The crude Benzodioxol-5-yl-acetyl chloride can be purified by fractional distillation under reduced pressure to yield a colorless to yellow liquid.[8][10]

Conclusion

The structural elucidation of Benzodioxol-5-yl-acetyl chloride derivatives requires a multi-faceted analytical approach. While NMR, IR, and MS provide essential and complementary data for routine characterization and confirmation of synthesis, single-crystal X-ray diffraction remains the definitive method for obtaining a precise and unambiguous three-dimensional molecular structure. The choice of analytical technique will ultimately depend on the specific research question, the availability of instrumentation, and the physical properties of the compound . For researchers engaged in rational drug design and the study of structure-activity relationships, the investment in obtaining a high-quality crystal structure is often invaluable.

References

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A Comparative Guide to the Purity Analysis of Synthesized Benzodioxol-5-yl-acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Criticality of Purity in Synthesis

Benzodioxol-5-yl-acetyl chloride, also known as 3,4-methylenedioxyphenylacetyl chloride, is a key intermediate in the synthesis of various pharmacologically active compounds and designer drugs.[1] Its high reactivity, stemming from the acyl chloride moiety, makes it a versatile building block but also susceptible to degradation and the presence of process-related impurities.[2][3] The purity of this intermediate is paramount, as even trace impurities can lead to significant side reactions, reduced yield of the final active pharmaceutical ingredient (API), and the introduction of potentially genotoxic substances.[4]

This guide provides an in-depth comparison of principal analytical techniques for the robust purity assessment of Benzodioxol-5-yl-acetyl chloride. We move beyond mere protocols to explain the underlying chemical principles and the rationale behind methodological choices. This document is designed to empower researchers to select and implement the most appropriate analytical strategy for their specific needs, ensuring the quality and integrity of their synthetic pathway. We will explore Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, providing detailed, field-tested protocols and comparative data.

Synthesis Context: Understanding Potential Impurities

To effectively analyze purity, one must first understand the potential impurities that can arise during synthesis. A common laboratory-scale synthesis involves the reaction of 3,4-methylenedioxyphenylacetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][5][6]

Synthesis_of_Benzodioxol-5-yl-acetyl_chloride cluster_reactants Reactants cluster_product Desired Product cluster_impurities Byproducts & Potential Impurities SM 3,4-Methylenedioxyphenylacetic Acid Product Benzodioxol-5-yl-acetyl chloride SM->Product + SOCl₂ Impurity1 Unreacted Starting Material SM->Impurity1 can remain as Reagent Thionyl Chloride (SOCl₂) Reagent->Product Impurity2 SO₂ + HCl (Gaseous Byproducts) Product->Impurity2 generates Impurity3 Hydrolysis Product (3,4-Methylenedioxyphenylacetic Acid) Product->Impurity3 hydrolyzes to Impurity4 Anhydride Side-Product

Caption: Synthesis pathway and common process-related impurities.

This reaction can lead to several key impurities:

  • Starting Material: Incomplete reaction leaving residual 3,4-methylenedioxyphenylacetic acid.

  • Hydrolysis Product: The acyl chloride is highly moisture-sensitive and can readily hydrolyze back to the carboxylic acid upon exposure to atmospheric moisture or protic solvents.[2][7]

  • Anhydride: Self-condensation of the starting material or reaction between the product and starting material can form the corresponding anhydride.

  • Chlorinating Agent Residues: Residual thionyl chloride or its byproducts.

A robust analytical method must be able to separate and quantify the target compound from these specific, structurally similar impurities.

Comparative Analysis of Analytical Techniques

The reactive nature of acyl chlorides necessitates careful selection of analytical methodology.[8] Direct analysis is often challenging, and derivatization is a common and effective strategy.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

Principle: GC separates volatile compounds based on their boiling point and interaction with a stationary phase. Direct injection of a highly reactive acyl chloride is ill-advised as it can degrade in the hot injector or react with the column. Therefore, derivatization to a stable, volatile ester is the method of choice.[10][11] Mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.

Expert Rationale: This method is superior for detecting low-level volatile or semi-volatile impurities. The derivatization step, converting both the acyl chloride and any residual carboxylic acid to their corresponding methyl esters, allows for simultaneous quantification of the main component and the primary impurity on a single chromatogram.

Experimental Protocol: GC-MS via Methyl Ester Derivatization

  • Derivatization:

    • Accurately weigh approximately 20 mg of the Benzodioxol-5-yl-acetyl chloride sample into a clean, dry 10 mL volumetric flask.

    • Under an inert atmosphere (e.g., nitrogen or argon), add 5 mL of anhydrous methanol. Caution: The reaction is exothermic and will release HCl gas.

    • Allow the mixture to react at room temperature for 20 minutes to ensure complete conversion to the methyl ester (Methyl 3,4-methylenedioxyphenylacetate).

    • Dilute to the mark with anhydrous methanol.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • GC Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (Split ratio 50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 100°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Interpretation: The purity is calculated based on the relative peak area percentage of the methyl ester derivative of the product versus the methyl ester derivative of the carboxylic acid impurity and any other observed impurities. The identity of the peaks is confirmed by their mass spectra.

High-Performance Liquid Chromatography (HPLC) after Derivatization

Principle: Due to the extreme reactivity of acyl chlorides with common HPLC mobile phases (water, methanol), direct analysis is not feasible.[8] A pre-column derivatization is required to create a stable, UV-active derivative.[12][13] This method excels at separating non-volatile impurities and provides excellent quantitative accuracy.

Expert Rationale: We select 2-nitrophenylhydrazine as the derivatizing agent. Its reaction with the acyl chloride produces a stable hydrazide derivative that absorbs strongly at a higher wavelength (around 395 nm).[13] This shifts the absorbance away from potential interferences from the sample matrix, significantly enhancing the specificity and sensitivity of the method, a technique endorsed for trace analysis of acyl chlorides in drug substances.[12][13]

Experimental Protocol: HPLC via 2-Nitrophenylhydrazine Derivatization

  • Derivatization:

    • Prepare a stock solution of the sample by dissolving ~50 mg of Benzodioxol-5-yl-acetyl chloride in 50 mL of anhydrous acetonitrile.

    • In a separate vial, add 100 µL of the sample stock solution.

    • Add 200 µL of a 1 mg/mL solution of 2-nitrophenylhydrazine in acetonitrile.

    • Add 50 µL of pyridine (as a catalyst and acid scavenger).

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.

    • Dilute the mixture with the mobile phase to an appropriate concentration for analysis.

  • Instrumentation: An HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 395 nm.

    • Injection Volume: 10 µL.

  • Validation & System Suitability: The method's specificity must be validated to ensure the derivatized starting material (carboxylic acid) does not co-elute with the derivatized product.[14][15] A blank (reagents only) and a derivatized standard of the starting acid should be run.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

Principle: NMR provides detailed structural information and is a powerful tool for identifying and quantifying impurities without the need for derivatization or compound-specific reference standards (when using the qNMR approach).[9][16]

Expert Rationale: NMR is arguably the most direct method for assessing purity. It provides an unambiguous structural fingerprint. The key diagnostic signal in the ¹H NMR spectrum is the methylene protons (-CH₂-) adjacent to the acyl chloride carbonyl, which will appear at a distinct chemical shift compared to the same protons in the starting acid or anhydride impurity. This allows for direct molar ratio calculation.

Experimental Protocol: ¹H NMR

  • Sample Preparation:

    • Under an inert atmosphere, dissolve 5-10 mg of the sample in ~0.7 mL of a dry, aprotic deuterated solvent (e.g., Chloroform-d, CDCl₃). Note: Using a solvent free of residual water is critical to prevent sample degradation.

    • Add a known amount of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard ¹H spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 30s) for accurate integration in quantitative measurements.

  • Data Interpretation:

    • Benzodioxol-5-yl-acetyl chloride: Look for the characteristic singlet for the -CH₂- group at approximately 4.1 ppm and the -OCH₂O- singlet at ~6.0 ppm.

    • 3,4-Methylenedioxyphenylacetic Acid (Impurity): The corresponding -CH₂- singlet appears further upfield, around 3.6 ppm. The acidic proton (-COOH) will appear as a broad singlet at a high chemical shift (>10 ppm).

    • Purity Calculation: Purity can be estimated by comparing the integral of the product's characteristic peaks to the integrals of impurity peaks. For qNMR, the purity is calculated relative to the integral of the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR is a rapid qualitative technique that identifies functional groups based on their absorption of infrared radiation.

Expert Rationale: While not a quantitative method for purity, FTIR is an indispensable first-pass technique for confirming the successful conversion of the carboxylic acid to the acyl chloride. The position of the carbonyl (C=O) stretching frequency is highly diagnostic.

Experimental Protocol: FTIR

  • Sample Preparation: Place a small drop of the neat liquid sample between two salt plates (NaCl or KBr).

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum, typically from 4000 to 600 cm⁻¹.

  • Data Interpretation:

    • Acyl Chloride (Product): A strong, sharp absorbance peak around 1800 cm⁻¹ .

    • Carboxylic Acid (Starting Material): A broad O-H stretch from ~3300-2500 cm⁻¹ and a C=O stretch around 1700 cm⁻¹ .

    • Analysis: The absence or significant diminution of the broad O-H and the 1700 cm⁻¹ C=O peaks, coupled with the strong appearance of the 1800 cm⁻¹ peak, provides strong evidence of a successful reaction.

Method Comparison and Summary

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, sample throughput, and available instrumentation.

ParameterGC-MS (after Deriv.)HPLC (after Deriv.)¹H NMRFTIR
Principle Separation of volatile estersSeparation of stable hydrazidesNuclear spin resonanceIR absorption by functional groups
Quantitation ExcellentExcellentExcellent (Primary method with qNMR)Qualitative / Semi-quantitative at best
Specificity High (Mass spec identification)High (Chromatographic separation)High (Structure-specific)Moderate (Identifies functional groups)
Impurity ID ExcellentGood (Requires standards)ExcellentPoor
Sample Prep Derivatization requiredDerivatization requiredSimple dissolutionVery simple (neat sample)
Analysis Time ~30 min per sample~15 min per sample~10 min per sample< 5 min per sample
Key Advantage Excellent for volatile impuritiesExcellent for non-volatile impuritiesNo derivatization, absolute quant. (qNMR)Rapid confirmation of conversion
Key Limitation Requires derivatizationRequires derivatizationLower sensitivity than GC/HPLCNot quantitative

Integrated Analytical Workflow

For comprehensive quality control, a multi-step approach is recommended. This ensures both confirmation of identity and accurate quantification of purity.

Analytical_Workflow Start Synthesized Sample Batch Step1 Step 1: Initial Check (FTIR) Start->Step1 Decision1 C=O at ~1800 cm⁻¹ present? Step1->Decision1 Step2 Step 2: Structural Confirmation & ID (¹H NMR) Decision1->Step2 Yes End_Fail Reject / Reprocess Batch Decision1->End_Fail No Step3 Step 3: Quantitative Purity & Impurity Profile (GC-MS or HPLC) Step2->Step3 End_Pass Batch Release Step3->End_Pass

Caption: Recommended workflow for purity analysis.

Conclusion

The purity analysis of Benzodioxol-5-yl-acetyl chloride is a non-trivial task that demands careful methodological consideration due to the compound's inherent reactivity. No single technique is universally superior; rather, a complementary approach provides the most robust and trustworthy data. FTIR offers a rapid initial confirmation of synthesis success. ¹H NMR provides an elegant, direct look at the molecular structure and molar purity without derivatization. For high-sensitivity quantification and detailed impurity profiling, both GC-MS and HPLC, when coupled with an appropriate derivatization strategy, are powerful and reliable tools. Adherence to these validated analytical principles, as outlined by international bodies like IUPAC, is essential for ensuring the quality of intermediates and the safety and efficacy of final pharmaceutical products.[17][18][19]

References

  • Hu, C., & Li, G. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 237-243. [Link]

  • Hu, C., & Li, G. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. [Link]

  • BIPM. (2023). New international guidelines on organic pure material standards. Bureau International des Poids et Mesures. [Link]

  • Mills, T., & Bargo, E. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. ec-undp-unep.org. [Link]

  • Google Patents. (2017). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]

  • Ahuja, S., & Dong, M. W. (2005). Validation of analytical methods in a pharmaceutical quality system: An overview focused on HPLC methods. SciELO Brazil. [Link]

  • Kumar, P., & Kumar, A. (2018). Analytical method validation: A brief review. International Journal of Research and Development in Pharmacy & Life Sciences. [Link]

  • Varian & Bruker. (n.d.). Supporting Information - General NMR experimental details. ScienceOpen. [Link]

  • Westwood, S. et al. (2023). Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report). Pure and Applied Chemistry, 95(1), 1-77. [Link]

  • IUPAC. (2013). Methods for the SI Value Assignment of the Purity of Organic Compounds for use as Primary Reference Materials and Calibrators. IUPAC Project Details. [Link]

  • Molyneux, R. J. et al. (2010). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report). Pure and Applied Chemistry, 82(7), 1417-1478. [Link]

  • ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? ResearchGate. [Link]

  • Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M953. [Link]

  • Save My Exams. (2026). Acyl Chlorides. A Level Chemistry Revision Notes. [Link]

  • Physics & Maths Tutor. (n.d.). Organic Synthesis and Analysis. Physics & Maths Tutor. [Link]

  • IUPAC. (n.d.). Recommendations and Technical Reports. International Union of Pure and Applied Chemistry. [Link]

  • MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726. [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Chemical Communications. [Link]

  • Stahl, C. R., & Siggia, S. (1957). Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. Analytical Chemistry, 29(1), 154-155. [Link]

  • Google Patents. (2004). US6727384B1 - Method for purifying acid chlorides.
  • University of Calgary. (n.d.). Spectroscopic Analysis of Acyl Chlorides. University of Calgary Chemistry Pages. [Link]

  • PubChem. (n.d.). Benzo(1,3)dioxol-5-yl-acetyl chloride. National Center for Biotechnology Information. [Link]

  • LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. [Link]

  • PubMed. (2016). Comparison of analytical methods for measuring chloride content in crude oil. Journal of the Brazilian Chemical Society, 27(8). [Link]

  • MDPI. (2023). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride. Molecules, 28(19), 6932. [Link]

  • Capot Chemical. (n.d.). Specifications of 2-(1,3-Benzodioxol-5-yl)acetyl chloride. Capot Chemical. [Link]

  • International Narcotics Control Board. (n.d.). List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under international control. INCB. [Link]

  • OSTI.GOV. (2020). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Office of Scientific and Technical Information. [Link]

  • ResearchGate. (2011). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development, 15(4), 793-807. [Link]

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  • ResearchGate. (2021). FTIR spectra of choline chloride (a), glycerol (b), and DES (c). ResearchGate. [Link]

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  • ResearchGate. (2011). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. Journal of Saudi Chemical Society, 15(3), 277-282. [Link]

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Comparative study of different synthetic routes to Benzodioxol-5-yl-acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of various synthetic routes to Benzodioxol-5-yl-acetyl chloride, a critical reactive intermediate in the synthesis of pharmaceuticals and other fine chemicals. We will move beyond simple procedural lists to explore the underlying chemical principles, practical considerations, and comparative metrics of each pathway. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of the available synthetic strategies.

Introduction: The Significance of Benzodioxol-5-yl-acetyl chloride

Benzodioxol-5-yl-acetyl chloride, also known as 3,4-methylenedioxyphenylacetyl chloride or piperonylacetyl chloride, is a highly reactive acyl chloride. Its structure, featuring the benzodioxole moiety, makes it a valuable building block for a range of complex molecular targets. The acyl chloride functionality provides a potent electrophilic site for nucleophilic acyl substitution reactions, enabling the facile construction of esters, amides, and ketones. The primary challenge in its synthesis lies not in the final conversion from its corresponding carboxylic acid, but in the efficient and scalable preparation of the precursor, Benzodioxol-5-yl-acetic acid. This guide will dissect the common pathways to this key precursor and the subsequent chlorination step.

Part I: The Final Transformation: From Carboxylic Acid to Acyl Chloride

The conversion of Benzodioxol-5-yl-acetic acid to its acyl chloride is a standard transformation in organic synthesis. The core principle involves the activation of the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion.[1] Several reagents are commonly employed for this purpose, each with distinct advantages and drawbacks.

Common Chlorinating Agents: A Comparative Overview

The choice of chlorinating agent is critical and depends on factors such as scale, substrate sensitivity, and desired purity. The most prevalent reagents are Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂), and Phosphorus Pentachloride (PCl₅).

ReagentTypical ConditionsByproductsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Neat or in a non-polar solvent (e.g., Toluene, DCM), often with catalytic DMF, reflux.SO₂(g), HCl(g)Volatile byproducts simplify purification; cost-effective.[2]Can cause charring with sensitive substrates; reaction can be vigorous. Requires careful handling due to corrosive and toxic nature.
Oxalyl Chloride ((COCl)₂) Non-polar solvent (e.g., DCM, Hexane) with catalytic DMF, 0°C to RT.CO₂(g), CO(g), HCl(g)Very mild conditions, high purity products; volatile byproducts.[3][4]More expensive than SOCl₂; byproduct CO is highly toxic. A byproduct from the DMF catalyst, dimethylcarbamoyl chloride, is a potent carcinogen.[3]
Phosphorus Pentachloride (PCl₅) Neat or in an inert solvent (e.g., CCl₄), often with gentle heating.POCl₃(l), HCl(g)Effective for less reactive acids.Solid reagent, can be difficult to handle; byproduct POCl₃ has a high boiling point (105.8 °C), complicating purification.[5]
Mechanistic Insight: The Role of the Chlorinating Agent

The reaction with thionyl chloride proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[1] Subsequent nucleophilic attack by the chloride ion, generated in the process, leads to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gases.[2][6]

G RCOOH Benzodioxol-5-yl-acetic acid Intermediate Chlorosulfite Intermediate RCOOH->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Products Benzodioxol-5-yl-acetyl chloride + SO₂ + HCl Intermediate->Products + Cl⁻ - SO₂ - H⁺ caption Mechanism of Acyl Chloride Formation with Thionyl Chloride.

Caption: Mechanism of Acyl Chloride Formation with Thionyl Chloride.

Similarly, oxalyl chloride reacts via a Vilsmeier-Haack type intermediate when catalytic DMF is used, or directly to form an unstable mixed anhydride, which then collapses, releasing CO, CO₂, and HCl.[7][8] This pathway's efficiency is driven by the irreversible decomposition into gaseous byproducts.[7]

Recommended Protocol: General Procedure for Acylation

This protocol is a generalized procedure. Researchers must adapt it based on the specific scale and safety infrastructure of their laboratory.

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add Benzodioxol-5-yl-acetic acid (1.0 eq).

  • Solvent Addition: Add an anhydrous, inert solvent such as toluene or dichloromethane (approx. 5-10 mL per gram of acid).

  • Reagent Addition: While stirring, slowly add the chlorinating agent (e.g., Thionyl Chloride, 1.2-1.5 eq) dropwise via a syringe or dropping funnel at room temperature. If using oxalyl chloride, the reaction is typically run at 0°C to room temperature with a catalytic amount of DMF (1-2 drops).

  • Reaction: After the addition is complete, heat the mixture to reflux (for SOCl₂) or stir at room temperature (for (COCl)₂) and monitor the reaction by TLC or by quenching an aliquot with methanol and analyzing for methyl ester formation by GC-MS. The reaction is typically complete when gas evolution ceases.

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess reagent under reduced pressure. The crude acyl chloride is often of sufficient purity for subsequent steps but can be purified by vacuum distillation if necessary.

Part II: Comparative Analysis of Synthetic Routes to Benzodioxol-5-yl-acetic acid

The core of this comparative study focuses on the various pathways to obtain the crucial precursor, Benzodioxol-5-yl-acetic acid. The choice of route is heavily influenced by the availability and cost of the starting material.

Route A: Synthesis from Safrole (Natural Precursor)

Safrole is a natural product readily available from sassafras oil.[9] Its propyl side chain provides a direct carbon backbone for conversion to the desired acetic acid.

G cluster_A1 Route A1: Isomerization-Oxidation cluster_A2 Route A2: Wacker Oxidation Safrole1 Safrole Isosafrole Isosafrole Safrole1->Isosafrole Isomerization (e.g., alc. KOH) Piperonal Piperonal Isosafrole->Piperonal Oxidation (e.g., KMnO₄) AceticAcid Benzodioxol-5-yl-acetic acid Piperonal->AceticAcid Further Steps (e.g., Cannizzaro Reaction) Safrole2 Safrole MDP2P Piperonyl Methyl Ketone (MDP2P) Safrole2->MDP2P Wacker Oxidation (PdCl₂, CuCl, O₂) MDP2P->AceticAcid Haloform Reaction (e.g., NaOBr) caption Synthetic pathways starting from Safrole.

Caption: Synthetic pathways starting from Safrole.

Route A1: Via Isomerization to Isosafrole and Oxidation to Piperonal

This classic route involves two main steps to reach an intermediate aldehyde, piperonal.

  • Isomerization: Safrole is isomerized to the more thermodynamically stable isosafrole by heating with a strong base, such as alcoholic potassium hydroxide.[10] This moves the double bond into conjugation with the aromatic ring.

  • Oxidative Cleavage: The conjugated double bond of isosafrole is then cleaved to yield piperonal. Common oxidizing agents include potassium permanganate[10] or ozone.

  • Conversion to Acetic Acid: Piperonal can then be converted to the target acetic acid. A common, though atom-inefficient, method is the Cannizzaro reaction, where the aldehyde undergoes base-induced disproportionation to yield both piperonyl alcohol and the salt of piperonylic acid.[11][12] The piperonylic acid can then be reduced to the target acetic acid derivative in subsequent steps.

Route A2: Via Wacker Oxidation

This route offers a more direct conversion to a ketone precursor.

  • Wacker Oxidation: Safrole is subjected to a Wacker oxidation, using a palladium(II) catalyst system (e.g., PdCl₂) with a copper co-catalyst in the presence of oxygen.[13] This selectively oxidizes the terminal alkene to a methyl ketone, yielding 1-(3,4-methylenedioxyphenyl)propan-2-one (MDP2P or piperonyl methyl ketone).[14][15]

  • Haloform Reaction: The resulting methyl ketone is an ideal substrate for the haloform reaction. Treatment with a reagent like sodium hypobromite (prepared in situ from NaOH and Br₂) converts the methyl ketone directly into the sodium salt of Benzodioxol-5-yl-acetic acid and bromoform. Acidification then yields the desired product.

Comparison of Safrole Routes:

  • Route A1 (Isomerization/Oxidation): This is a well-established route but can suffer from moderate yields in the oxidation step and the inefficiency of the Cannizzaro reaction if used.[11] The use of strong oxidants like KMnO₄ can also lead to over-oxidation and requires careful control.

  • Route A2 (Wacker Oxidation): This route is more elegant and direct. The Wacker oxidation is a powerful transformation, and the subsequent haloform reaction is typically high-yielding for methyl ketones.[14] However, it requires a palladium catalyst, which can be costly, and the reaction conditions need careful optimization.

Route B: Synthesis from Piperine (Natural Precursor)

Piperine, the pungent compound in black pepper, offers an alternative natural starting material.[16]

G Piperine Piperine PipericAcid Piperic Acid Piperine->PipericAcid Base Hydrolysis Piperonal Piperonal PipericAcid->Piperonal Oxidative Cleavage (KMnO₄ or O₃) AceticAcid Benzodioxol-5-yl-acetic acid Piperonal->AceticAcid Further Steps caption Synthetic pathway from Piperine.

Caption: Synthetic pathway from Piperine.

  • Hydrolysis: Piperine is first hydrolyzed, typically using potassium hydroxide, to break the amide linkage and yield the potassium salt of piperic acid.[16]

  • Oxidative Cleavage: Similar to the isosafrole route, the conjugated diene system in piperic acid is subjected to oxidative cleavage with an agent like potassium permanganate or ozone to furnish piperonal.[17][18]

  • Conversion to Acetic Acid: As with Route A1, the resulting piperonal must then be converted to the target acetic acid.

Evaluation of Piperine Route: While piperine is abundant in black pepper, its extraction can be tedious.[18] The overall route is multi-step and shares the same potential inefficiencies in the oxidative cleavage and subsequent conversion from piperonal as Route A1.

Route C: Synthesis from Catechol Derivatives

This approach builds the molecule from simpler, non-natural precursors like 1,2-methylenedioxybenzene, which itself can be synthesized from catechol.[19]

G MDB 1,2-Methylenedioxybenzene MandelicAcid 3,4-Methylenedioxy- mandelic acid MDB->MandelicAcid Friedel-Crafts type reaction GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->MandelicAcid AceticAcid Benzodioxol-5-yl-acetic acid MandelicAcid->AceticAcid Reduction of α-hydroxyl group caption Synthetic pathway from 1,2-Methylenedioxybenzene.

Caption: Synthetic pathway from 1,2-Methylenedioxybenzene.

  • Condensation: 1,2-methylenedioxybenzene undergoes a reaction with glyoxylic acid in the presence of a strong acid catalyst (like sulfuric or phosphoric acid).[20][21][22] This electrophilic substitution reaction forms 3,4-methylenedioxymandelic acid.

  • Reduction: The α-hydroxyl group of the mandelic acid derivative must then be reduced to yield the target Benzodioxol-5-yl-acetic acid. This can be achieved through various methods, such as catalytic hydrogenation or by converting the alcohol to a halide or tosylate followed by reductive cleavage.

Evaluation of Catechol Derivative Route: This synthetic route avoids controlled natural precursors like safrole. The initial condensation reaction can be high-yielding.[23] However, the reduction of the benzylic alcohol in the presence of the benzodioxole ring, which can be sensitive to some reductive conditions, presents a key challenge that must be carefully managed to prevent undesired side reactions.

Part III: Data Summary and Route Selection

RouteStarting MaterialKey IntermediatesKey ReactionsProsCons
A1 SafroleIsosafrole, PiperonalIsomerization, Oxidative CleavageUses a readily available natural precursor.Multi-step, potentially moderate yields, use of strong oxidants.
A2 SafrolePiperonyl Methyl KetoneWacker Oxidation, Haloform ReactionMore direct and efficient than A1.Requires expensive palladium catalyst, haloform reaction produces halogenated waste.
B PiperinePiperic Acid, PiperonalHydrolysis, Oxidative CleavageUses a widely available natural precursor.Tedious extraction, similar drawbacks to Route A1.
C 1,2-MDBMandelic Acid DerivativeFriedel-Crafts type, ReductionAvoids controlled precursors, potentially high-yielding condensation.Final reduction step can be challenging and require specific conditions.
Senior Application Scientist's Recommendation

The optimal synthetic route to Benzodioxol-5-yl-acetyl chloride is highly dependent on the specific objectives and constraints of the project.

  • For Large-Scale Industrial Production: Route A2 (Wacker Oxidation) is arguably the most efficient and scalable pathway, provided the cost of the palladium catalyst can be managed through recycling and optimization. Its directness from a readily available natural oil and the high efficiency of the two key steps make it attractive for process chemistry.

  • For Lab-Scale or Academic Research: Route C (from Catechol Derivatives) offers a valuable alternative that avoids the legal and sourcing complexities associated with safrole. While the final reduction step requires careful development, it provides an excellent opportunity for methodological exploration and is based on fundamental, well-understood reactions.

  • For Lowest Cost/Resource-Limited Settings: Route A1 (Isomerization/Oxidation) , despite its potential for lower yields, relies on classic, inexpensive reagents (KOH, KMnO₄) and may be the most accessible option where advanced catalysts or reagents are unavailable.

Ultimately, the selection of a synthetic route requires a careful balance of economic, logistical, safety, and environmental considerations. This guide serves as a foundational framework for making that informed decision.

References

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  • Kim, H. J., et al. (2022). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis . Applied Biological Chemistry. [25]

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A Comparative Guide to the Validation of Analytical Methods for Benzodioxol-5-yl-acetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation framework for analytical methods tailored to Benzodioxol-5-yl-acetyl chloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices. It emphasizes the principles of scientific integrity, ensuring that each described protocol functions as a self-validating system, grounded in authoritative regulatory standards.

Introduction: The Analytical Challenge of an Acyl Chloride

Benzodioxol-5-yl-acetyl chloride (also known as 3,4-methylenedioxyphenylacetyl chloride) is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Its utility is derived from the reactive acyl chloride functional group (-COCl), which readily participates in acylation reactions.[3] However, this high reactivity presents a significant analytical challenge. The compound is highly susceptible to hydrolysis and reactions with nucleophilic solvents (e.g., methanol, water), making the development of robust and reliable analytical methods for its quantification and impurity profiling a critical task.

The objective of validating an analytical procedure is to demonstrate through laboratory studies that it is suitable for its intended purpose.[4][5] This guide provides a comparative framework for validating three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the analysis of Benzodioxol-5-yl-acetyl chloride, in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][6]

The Regulatory Framework: ICH Q2(R2) Validation Parameters

Method validation is a mandatory requirement in regulated environments to ensure the reliability of analytical data.[7][8] The ICH Q2(R2) guideline provides a comprehensive framework for validation, focusing on demonstrating that an analytical procedure is fit for its intended purpose.[4][9] Our comparison will be structured around the following key validation parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[10][11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

High-Level Method Comparison

Choosing the appropriate analytical technique depends entirely on the analytical objective. The table below provides a high-level comparison of HPLC, GC-MS, and NMR for the analysis of Benzodioxol-5-yl-acetyl chloride.

Analytical Goal HPLC-UV (with Derivatization) GC-MS (with Derivatization) NMR Spectroscopy
Purity/Assay (Quantitative) Excellent: High precision and accuracy for major component analysis.Good: Suitable, but derivatization efficiency can impact accuracy.Good (qNMR): Can be used as a primary standard method but requires expertise.
Trace Impurity Analysis Good: Suitable for non-volatile impurities.Excellent: Superior sensitivity and specificity for volatile and semi-volatile impurities.Poor: Generally lacks the sensitivity for trace-level impurities.
Identification/Structural Confirmation Poor: Provides only retention time and UV spectrum.Good: Mass spectrum provides fragmentation patterns for identification.Excellent: Provides unambiguous structural information.[13][14]
Primary Challenge Analyte instability in protic mobile phases requires derivatization or aprotic conditions.High reactivity and low volatility mandate derivatization.[15]Lower sensitivity compared to chromatographic methods.

In-Depth Guide: HPLC-UV Method Validation for Assay and Purity

The Causality Behind the HPLC-UV Approach: Managing Reactivity

A reversed-phase HPLC (RP-HPLC) method is a workhorse for pharmaceutical analysis. However, the acyl chloride group of the target analyte will rapidly degrade in the presence of common protic solvents like water and methanol. To create a robust method, derivatization is the most reliable strategy. By converting the highly reactive acyl chloride into a stable derivative (e.g., an ester or amide), we can use standard, reproducible RP-HPLC conditions. A common approach for acyl chlorides is derivatization with an amine or an alcohol.[16] This guide proposes derivatization with 2-nitrophenylhydrazine, which creates a stable, UV-active derivative suitable for trace analysis.[16]

Experimental Workflow: HPLC Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2) cluster_analysis Analysis & Reporting prep_std Prepare Standard Solutions (Analyte Derivative) hplc_run HPLC-UV Analysis prep_std->hplc_run prep_sample Prepare Sample Solutions (Derivatize Benzodioxol-5-yl-acetyl chloride) prep_sample->hplc_run prep_placebo Prepare Placebo & Spiked Samples prep_placebo->hplc_run spec Specificity (Peak Purity, Resolution) report Generate Validation Report spec->report lin Linearity & Range (5 concentrations, 3 replicates) lin->report acc Accuracy (Spiked Placebo, 3 levels) acc->report prec Precision (Repeatability & Intermediate) prec->report loq LOD / LOQ (S/N Ratio or STEYX) loq->report rob Robustness (Vary Flow, Temp, pH) rob->report data_proc Process Data (Integration, Calibration Curve) hplc_run->data_proc data_proc->spec data_proc->lin data_proc->acc data_proc->prec data_proc->loq data_proc->rob

Caption: HPLC-UV method validation workflow.

Detailed Experimental Protocol: HPLC-UV
  • Derivatization Reaction:

    • Accurately weigh 10 mg of Benzodioxol-5-yl-acetyl chloride standard into a 10 mL volumetric flask.

    • Add 5 mL of anhydrous acetonitrile.

    • Add 1.2 equivalents of 2-nitrophenylhydrazine and 1.5 equivalents of pyridine (as a base).

    • Allow the reaction to proceed at room temperature for 30 minutes.[16]

    • Dilute to volume with acetonitrile. This is the standard stock solution.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 395 nm (based on the 2-nitrophenylhydrazine derivative)[16]

    • Injection Volume: 10 µL

  • Validation Tests:

    • Specificity: Analyze a placebo (reaction mixture without the analyte), the derivatized analyte, and a spiked placebo. Assess peak purity using a photodiode array (PDA) detector.

    • Linearity: Prepare a series of at least five concentrations of the derivatized standard, ranging from 50% to 150% of the target assay concentration.[8] Perform triplicate injections for each concentration. Plot peak area against concentration and determine the correlation coefficient (R²), y-intercept, and slope.

    • Accuracy: Prepare spiked samples by adding the analyte to a placebo at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery for each sample.

    • Precision (Repeatability): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.[5] Calculate the Relative Standard Deviation (%RSD).

    • Precision (Intermediate): Repeat the precision study on a different day with a different analyst and/or different equipment.

    • LOQ/LOD: Determine by either the signal-to-noise ratio method (S/N of 3 for LOD and 10 for LOQ) or by calculating from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.

Expected Performance Data: HPLC-UV
Parameter Acceptance Criteria Example Result
Specificity Peak is pure and well-resolved from interferences (Resolution > 2).Pass
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%0.5% 1.2%
LOQ Sufficiently low to quantify impurities (e.g., < 0.05%).0.03%
Robustness Results remain within acceptance criteria.Pass

In-Depth Guide: GC-MS Method Validation for Trace Impurities

The Causality Behind the GC-MS Approach: Volatility and Sensitivity

GC-MS is an exceptionally sensitive and specific technique, making it ideal for identifying and quantifying trace-level impurities. The primary obstacle is that Benzodioxol-5-yl-acetyl chloride is not sufficiently volatile and is thermally labile, making direct injection problematic. Furthermore, its reactivity can damage the GC column. Therefore, derivatization is mandatory. A common strategy for acyl chlorides is conversion to their corresponding methyl esters using methanol.[3] This reaction creates a more volatile and stable compound (methyl 2-(1,3-benzodioxol-5-yl)acetate) that is perfectly suited for GC-MS analysis.[17]

Experimental Workflow: GC-MS Validation

GCMS_Validation_Workflow cluster_prep Sample Preparation cluster_validation Validation Parameters (ICH Q2) cluster_analysis Analysis & Reporting prep_std Prepare Impurity Standards (Derivatized) gcms_run GC-MS Analysis prep_std->gcms_run prep_sample Derivatize Sample with Methanol prep_sample->gcms_run prep_spike Prepare Spiked Drug Substance prep_spike->gcms_run spec Specificity (Mass Spectra Deconvolution) report Generate Validation Report spec->report lin Linearity & Range (Impurity Concentrations) lin->report acc Accuracy (Spike Recovery) acc->report prec Precision (Repeatability) prec->report loq LOD / LOQ (S/N Ratio) loq->report data_proc Extract Ion Chromatograms (EIC) & Integrate Peaks gcms_run->data_proc data_proc->spec data_proc->lin data_proc->acc data_proc->prec data_proc->loq

Caption: GC-MS method validation workflow for impurities.

Detailed Experimental Protocol: GC-MS
  • Derivatization Reaction:

    • Accurately weigh 50 mg of the Benzodioxol-5-yl-acetyl chloride sample into a vial.

    • Add 1 mL of anhydrous methanol and cap immediately.

    • Heat at 60°C for 30 minutes to ensure complete conversion to the methyl ester.

    • Cool to room temperature and dilute with a suitable solvent (e.g., dichloromethane) for injection.

  • GC-MS Conditions (Example):

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium, constant flow 1.2 mL/min

    • Oven Program: 100°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Mode: Electron Ionization (EI), Scan mode (e.g., m/z 40-400) for identification, Selected Ion Monitoring (SIM) for quantification.

  • Validation Tests:

    • Specificity: Analyze a blank (derivatized solvent) and the derivatized sample. Confirm the identity of the main peak and any impurity peaks by comparing their mass spectra with a library or reference standard.

    • Linearity: Prepare a series of solutions of the derivatized impurity standards at concentrations bracketing the expected range (e.g., from LOQ to 120% of the specification limit).[8]

    • Accuracy: Spike the drug substance with known amounts of impurities at three levels (e.g., 50%, 100%, 150% of the specification limit). Calculate the percent recovery.

    • Precision (Repeatability): Perform six replicate preparations of a sample spiked with impurities at the 100% specification level. Calculate the %RSD.

    • LOQ/LOD: Determine using the signal-to-noise ratio on the chromatogram of a diluted standard.

Expected Performance Data: GC-MS
Parameter Acceptance Criteria Example Result
Specificity No interfering peaks at the retention time of known impurities. MS match > 80%.Pass
Linearity (R²) ≥ 0.9950.998
Accuracy (% Recovery) 80.0% - 120.0% for trace impurities.91.5% - 108.3%
Precision (%RSD) ≤ 15.0% at the LOQ level.8.5%
LOQ e.g., ≤ 50 ppm (0.005%)10 ppm

In-Depth Guide: NMR Spectroscopy for Structural Confirmation

The Causality Behind the NMR Approach: Unambiguous Identification

While chromatography provides quantitative data, it does not offer definitive structural proof. NMR spectroscopy is the gold standard for structural elucidation.[18] For Benzodioxol-5-yl-acetyl chloride, ¹H and ¹³C NMR can confirm the presence and connectivity of all atoms in the molecule, including the characteristic benzodioxole ring system and the acetyl chloride side chain.[13][14] This serves as an ultimate identity test, crucial for reference standard characterization and investigation of unknown impurities.

Logical Workflow: NMR Structural Verification

NMR_Logic_Flow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_confirm Confirmation h1 ¹H NMR (Chemical Shift, Integration, Multiplicity) cosy COSY (¹H-¹H Correlations) h1->cosy c13 ¹³C NMR / DEPT-135 (Number of signals, CH, CH₂, CH₃) hmqc HSQC/HMQC (¹H-¹³C Direct Correlations) c13->hmqc hmbc HMBC (¹H-¹³C Long-Range Correlations) cosy->hmbc hmqc->hmbc confirm Structure Confirmed hmbc->confirm all correlations consistent? structure Proposed Structure: Benzodioxol-5-yl-acetyl chloride structure->h1 matches predicted spectrum? structure->c13 matches predicted spectrum?

Caption: Logical workflow for NMR structural confirmation.

Detailed Experimental Protocol: NMR
  • Sample Preparation:

    • Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆) to prevent hydrolysis. Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer (e.g., 400 MHz or higher).

  • Validation (Specificity/Identity Test):

    • ¹H NMR: Confirm the expected signals: aromatic protons of the ABX system on the benzodioxole ring, the singlet for the O-CH₂-O bridge, and the singlet for the -CH₂-COCl side chain. Check that the integration values match the number of protons.

    • ¹³C NMR: Confirm the correct number of carbon signals, including the carbonyl carbon (-COCl) at a characteristic downfield shift. Use DEPT-135 to distinguish between CH, CH₂, and quaternary carbons.

    • 2D NMR: Use HSQC to assign protons to their directly attached carbons. Use COSY to confirm proton-proton couplings within the aromatic ring. Use HMBC to confirm long-range (2-3 bond) correlations, which piece the entire molecular structure together (e.g., correlation from the side-chain CH₂ protons to the aromatic ring carbons and the carbonyl carbon).

Expected Spectral Features
Nucleus Expected Chemical Shift (δ, ppm) Key Feature
¹H NMR ~6.7-6.8Aromatic protons (3H)
~5.9-6.0O-CH₂-O singlet (2H)
~4.0-4.2-CH₂-COCl singlet (2H)
¹³C NMR ~172Carbonyl carbon (C=O)
~147-148Aromatic carbons attached to oxygen
~108-123Other aromatic carbons
~101O-CH₂-O carbon
~45-CH₂-COCl carbon

Conclusion and Recommendations

The validation of analytical methods for a reactive compound like Benzodioxol-5-yl-acetyl chloride requires a thoughtful, scientifically-grounded approach. No single technique is universally superior; the choice is dictated by the analytical objective.

  • For routine quality control (assay and purity) , a derivatization-based HPLC-UV method is the most practical choice, offering excellent accuracy and precision.[19][20]

  • For detecting and quantifying trace-level volatile or unknown impurities , a derivatization-based GC-MS method is unparalleled in its sensitivity and specificity.

  • For definitive structural confirmation and characterization of reference standards , NMR spectroscopy is the indispensable, authoritative tool.

Ultimately, a comprehensive analytical control strategy for Benzodioxol-5-yl-acetyl chloride should leverage a combination of these methods, in line with the lifecycle approach to analytical procedures advocated by modern regulatory guidelines.[21][22][23]

References

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A Senior Scientist's Guide to In-Vitro Comparative Analysis of Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzodioxole Scaffold

The 1,3-benzodioxole moiety, a unique heterocyclic structure, is a cornerstone in medicinal chemistry and drug discovery.[1] This scaffold is prevalent in numerous natural products and serves as a critical pharmacophore in the synthesis of various pharmaceutical agents.[2] Derivatives of 1,3-benzodioxole have demonstrated a wide spectrum of biological activities, including anti-tumor, anti-hyperlipidemia, antioxidative, and neuroprotective effects.[2][3] Their therapeutic potential stems from their ability to interact with a range of biological targets, often by inhibiting key enzymes or modulating receptor activity.[2][3]

Benzodioxol-5-yl-acetyl chloride serves as a versatile starting material for creating a diverse library of derivatives, such as amides, esters, and other analogues. By modifying this reactive acyl chloride, researchers can systematically alter the compound's physicochemical properties (e.g., solubility, stability, lipophilicity) to optimize biological activity and explore structure-activity relationships (SAR).

This guide provides a comprehensive framework for the in-vitro comparative testing of novel benzodioxole derivatives. It is designed for researchers in drug development, offering detailed protocols, data interpretation insights, and the rationale behind experimental choices, ensuring scientific rigor and reproducibility. We will compare three hypothetical derivatives against a known reference compound to illustrate the process.

  • BDC-AM1: An amide derivative.

  • BDC-ES2: An ester derivative.

  • BDC-HY3: A hydrazide derivative.

  • Reference Compound: A known inhibitor of the target enzyme.

Part 1: Strategic Experimental Design - The In-Vitro Gauntlet

The initial phase of any drug discovery project involves a tiered screening approach, often called a screening cascade. This strategy is designed to efficiently identify promising candidates from a larger pool of compounds.[4][5] Our in-vitro testing will follow a logical progression from broad cytotoxicity screening to more specific target-based assays. This approach ensures that we first establish a therapeutic window before investing resources in more complex mechanistic studies.

The choice of assays is predicated on the known biological activities of the benzodioxole class, which frequently includes anti-proliferative and enzyme-inhibiting properties.[3][6][7]

Experimental Workflow Diagram

G cluster_0 Phase 1: Safety & Viability cluster_1 Phase 2: Target Engagement & Potency cluster_2 Phase 3: Lead Candidate Selection A Compound Synthesis (BDC-AM1, BDC-ES2, BDC-HY3) B Tier 1: Cytotoxicity Screening (MTT Assay on Cancer & Normal Cell Lines) A->B Characterize compounds C Tier 2: Primary Target Assay (Enzyme Inhibition - e.g., MAO-A) B->C Select non-cytotoxic concentrations D Tier 3: Secondary Target Assay (Receptor Binding - e.g., GABA-A) C->D Confirm on-target activity E Data Analysis & Comparison (IC50/Ki Determination) D->E F Select Lead Candidate(s) for further studies E->F Rank by potency & selectivity

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Benzodioxol-5-yl-acetyl chloride

A Senior Application Scientist's Guide to the Safe Disposal of Benzo[1][2]dioxol-5-yl-acetyl chloride

As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle. Benzo[1][2]dioxol-5-yl-acetyl chloride is a valuable reagent, but its inherent reactivity demands a rigorous and well-understood disposal protocol. Simply designating it as "hazardous waste" is insufficient and unsafe. This guide provides a procedural framework grounded in chemical principles to ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. The core principle is not mere disposal, but controlled neutralization prior to waste collection.

Hazard Assessment & Risk Mitigation: Understanding the 'Why'

Benzo[1][2]dioxol-5-yl-acetyl chloride is an acyl chloride. The extreme reactivity of this functional group is the primary hazard.[3][4] The carbon atom of the acyl chloride is highly electrophilic, making it susceptible to rapid attack by nucleophiles. The most common and dangerous nucleophile in a laboratory environment is water.

The reaction with water is a violent, exothermic hydrolysis that rapidly produces 2-(1,3-benzodioxol-5-yl)acetic acid and corrosive, toxic hydrogen chloride (HCl) gas.[1][2][5][6] This can cause pressure buildup in sealed containers, leading to potential rupture, and creates a significant inhalation hazard.[7] Therefore, all handling and disposal steps must be engineered to prevent uncontrolled contact with moisture.

Table 1: Essential Safety and Hazard Information

Property Identifier / Statement Source(s)
CAS Number 6845-81-4 [7][8][9]
Molecular Formula C₉H₇ClO₃ [8][9]
Signal Word Danger [7][9]

| Key Hazard Statements | Reacts violently with water.[7] Causes severe skin burns and eye damage.[7][9] Toxic if inhaled.[7] |[7][9] |

Mitigating these risks requires non-negotiable adherence to proper Personal Protective Equipment (PPE) protocols. Standard lab attire is insufficient.

Table 2: Required Personal Protective Equipment (PPE) for Handling and Disposal

PPE Category Specification Rationale
Eye & Face Protection Chemical splash goggles AND a full-face shield. Protects against splashes of corrosive liquid and unexpected vigorous reactions.[3][10]
Respiratory Protection Work exclusively within a certified chemical fume hood. Prevents inhalation of corrosive HCl vapors released during handling or hydrolysis.[2][3]
Hand Protection Heavy-duty nitrile or butyl rubber gloves. Provides a chemical-resistant barrier. Always inspect gloves for integrity before use.[2][3]

| Body Protection | Flame-retardant lab coat worn over long-sleeved clothing and closed-toe shoes. | Prevents skin contact with the corrosive liquid.[3] |

The Core Principle: Controlled Neutralization (Quenching)

The cornerstone of safe acyl chloride disposal is converting it into a less reactive substance through a controlled reaction known as quenching.[11] This process must be performed by trained personnel as part of the waste management workflow before the material is placed into a final hazardous waste container.

The goal is to safely hydrolyze the acyl chloride to its corresponding carboxylate salt. This is achieved by slowly adding the acyl chloride to a stirred, basic solution. This method is superior to quenching with water alone because the base neutralizes the corrosive HCl byproduct as it is formed.[12]

Step-by-Step Disposal Protocols

These protocols are designed to be self-validating, incorporating checks to ensure the neutralization is complete and safe.

Protocol A: Neutralization of Bulk Quantities via Basic Hydrolysis

This is the preferred method for disposing of leftover reagent or reaction residues containing significant amounts of Benzo[1][2]dioxol-5-yl-acetyl chloride.

  • Preparation:

    • Don all required PPE as specified in Table 2.

    • Perform all steps in a certified chemical fume hood.

    • Prepare a quenching solution in a suitably large beaker or flask. A 10% aqueous solution of sodium bicarbonate (NaHCO₃) is a good choice due to its moderate reactivity. For every 1 mL of acyl chloride to be neutralized, prepare at least 50 mL of quenching solution.

    • Place the beaker in an ice-water bath and add a magnetic stir bar. Begin vigorous stirring. The causality is clear: cooling the solution is critical to absorb the heat generated by the exothermic hydrolysis, preventing boiling and splashing.[11]

  • Controlled Addition:

    • Using a dry glass pipette or syringe, slowly add the Benzo[1][2]dioxol-5-yl-acetyl chloride dropwise to the surface of the stirring bicarbonate solution.[11]

    • Crucial Insight: Add the acyl chloride to the quenching solution, NEVER the other way around. Adding the quencher to the acyl chloride would create an initial excess of the reactive species, leading to a potentially uncontrollable and violent reaction.

    • Observe for gas evolution (CO₂ from the bicarbonate reaction). Add the acyl chloride at a rate that does not cause excessive frothing or a rapid temperature increase.

  • Validation & Completion:

    • After the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes, then remove the ice bath and allow it to stir for another hour at room temperature. This ensures the reaction goes to completion.

    • Check the pH of the solution using pH paper or a calibrated meter. The solution should be neutral or slightly basic (pH ≥ 7). If it is still acidic, slowly add more sodium bicarbonate until the pH is stable in the neutral/basic range. This step validates that all HCl has been neutralized.

  • Final Waste Collection:

    • The resulting aqueous solution, now containing sodium 2-(1,3-benzodioxol-5-yl)acetate, is still considered hazardous waste.

    • Transfer the neutralized solution to a properly labeled hazardous waste container designated for aqueous organic waste. Do not mix with other waste streams unless approved by your institution's safety officer.

Protocol B: Decontamination of Empty Containers and Glassware

An "empty" container of Benzo[1][2]dioxol-5-yl-acetyl chloride contains hazardous residue and cannot be washed directly with water.

  • Initial Rinse (Deactivation): In a fume hood, rinse the container or glassware with a small amount of a water-miscible organic solvent that is a poor nucleophile, such as acetone. This dissolves the residual acyl chloride.

  • Transfer: Transfer this acetone rinse into the aqueous hazardous waste container generated from Protocol A, or manage it as a separate halogenated organic waste stream.

  • Secondary Rinse (Quenching): Carefully and slowly rinse the container with isopropanol or methanol. These alcohols will react with any remaining acyl chloride to form a more stable ester.[11]

  • Final Cleaning: Only after these decontamination steps can the glassware be washed with soap and water.

Management of Spills

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and the lab supervisor.

  • Isolate: If safe to do so, eliminate nearby ignition sources.[1]

  • Contain: Cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or a commercial sorbent.[1] NEVER USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS. [1]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container.[1]

  • Decontaminate: Wipe the spill area with a cloth soaked in a basic solution (e.g., sodium bicarbonate solution), followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Final Waste Segregation and Regulatory Compliance

All materials used in the disposal process—including the neutralized aqueous solution, contaminated absorbents, and used PPE—must be treated as hazardous waste.

  • Labeling: Containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents (e.g., "Aqueous waste containing Sodium 2-(1,3-benzodioxol-5-yl)acetate").

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and final disposal through your institution's EHS office or a licensed hazardous waste disposal vendor, in accordance with federal and local regulations such as the Resource Conservation and Recovery Act (RCRA).[13]

Workflow Visualization

The following diagram outlines the decision-making process for the proper handling and disposal of Benzo[1][2]dioxol-5-yl-acetyl chloride waste streams.

GstartAssess Waste TypebulkBulk Liquid orReaction Residuestart->bulkresidueEmpty Container orContaminated Glasswarestart->residuespillAccidental Spillstart->spillprotocol_aPerform Controlled Neutralization(Protocol A)bulk->protocol_aprotocol_bDecontaminate with Solvents(Protocol B)residue->protocol_bspill_responseExecute Spill Response Planspill->spill_responsewaste_containerContainerize asAqueous Hazardous Wasteprotocol_a->waste_containerprotocol_b->waste_containerwaste_solidContainerize asSolid Hazardous Wastespill_response->waste_solidcontact_ehsContact EHS for Disposalwaste_container->contact_ehswaste_solid->contact_ehs

A Comprehensive Guide to Personal Protective Equipment for Handling Benzodioxol-5-yl-acetyl chloride

A Comprehensive Guide to Personal Protective Equipment for Handling Benzo[1][2]dioxol-5-yl-acetyl chloride

This guide provides essential safety and operational protocols for the handling of Benzo[1][2]dioxol-5-yl-acetyl chloride (CAS No. 6845-81-4), a reactive acyl chloride used in complex organic synthesis.[3][4] Professionals in research and drug development must recognize the significant hazards associated with this compound. Adherence to the following procedures is not merely a recommendation but a critical necessity for ensuring laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and safety.

Hazard Identification and Risk Profile

Benzo[1][2]dioxol-5-yl-acetyl chloride is a corrosive chemical that demands meticulous handling.[3] Its primary hazard stems from its high reactivity, particularly with water and other nucleophiles. The acyl chloride functional group is readily hydrolyzed, reacting violently with water to produce Benzo[1][2]dioxole-5-acetic acid and corrosive hydrogen chloride (HCl) gas.[5][6] This reaction is strongly exothermic and is the root cause of the severe tissue damage observed upon contact.[7]

The liberation of HCl gas upon contact with moisture (including humidity in the air or on skin) means that both contact and inhalation pose significant risks.[5] Understanding this reactivity is fundamental to appreciating the stringent need for the engineering controls and personal protective equipment (PPE) outlined below.

Table 1: GHS Hazard Profile for Benzo[1][2]dioxol-5-yl-acetyl chloride

Hazard ClassHazard StatementGHS PictogramSignal Word
Corrosive to Metals (Category 1)H290: May be corrosive to metalsCorrosionDanger
Skin Corrosion/Irritation (Category 1B)H314: Causes severe skin burns and eye damageCorrosionDanger
Serious Eye Damage/Irritation (Category 1)H318: Causes serious eye damageCorrosionDanger
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritationExclamation MarkWarning

Data synthesized from multiple chemical suppliers and safety data sheets.[3][5]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. Standard laboratory attire (e.g., a simple cotton lab coat) is insufficient. The equipment specified below must be worn at all times when there is any potential for exposure, from weighing the material to quenching the final reaction vessel.

Table 2: Mandatory PPE for Handling Benzo[1][2]dioxol-5-yl-acetyl chloride

Body AreaPrimary ProtectionSecondary/Enhanced ProtectionRationale
Eyes/Face Chemical splash goggles conforming to ANSI Z87.1/EN166Full-face shield worn over goggles Goggles protect against splashes; the face shield provides a second, broader barrier against splashes and protects the face from corrosive vapors.[8][9]
Hands Double-gloving: Nitrile or Neoprene glovesHeavier gauge chemical-resistant gloves (e.g., Butyl rubber) for large transfersAcyl chlorides can penetrate standard gloves. Double-gloving provides a backup barrier. Check manufacturer glove compatibility charts.[8] Immediately replace gloves if contamination is suspected.
Body Flame-resistant (FR) lab coatChemical-resistant apron (e.g., rubber or neoprene) worn over the lab coatProtects skin and personal clothing from splashes and spills. An apron adds a layer of impermeable protection.[9][10]
Respiratory Not required for standard use in a fume hoodAir-purifying respirator with an acid gas (e.g., yellow) cartridgeRequired for large spills, cleaning contaminated equipment outside a hood, or if engineering controls fail. Use requires formal training and fit-testing.[11][12]
Feet Closed-toe, chemical-resistant shoesN/AProtects feet from spills.[8]

Safe Handling and Operational Workflow

All manipulations of Benzo[1][2]dioxol-5-yl-acetyl chloride must occur within a certified chemical fume hood to control exposure to corrosive vapors.[13] Maintain a clear and organized workspace, ensuring all necessary equipment, reagents, and waste containers are prepared and within reach before starting.

Experimental Workflow: Step-by-Step Guidance
  • Preparation: Before retrieving the reagent, don all mandatory PPE as specified in Table 2. Ensure a safety shower and eyewash station are accessible and unobstructed.[14] Prepare a quenching bath (e.g., a beaker with a stir bar containing a dilute sodium bicarbonate solution or an alcohol like isopropanol) and a designated hazardous waste container.

  • Inert Atmosphere Handling: Due to its water reactivity, handling under an inert atmosphere (e.g., nitrogen or argon) is best practice, especially for reactions sensitive to moisture.[15] All glassware must be rigorously dried (e.g., flame- or oven-dried).[15]

  • Aliquotting and Transfer: Use dry syringes or cannulas for liquid transfers. For solids, work quickly and deliberately to minimize exposure to atmospheric moisture. Keep the container sealed whenever possible.

  • Reaction Setup: Add the acyl chloride to the reaction vessel slowly and in a controlled manner. If adding to a nucleophilic solution, ensure the addition is gradual to manage the exothermic reaction.[13]

  • Post-Reaction: Upon completion, the reaction mixture and any contaminated equipment must be decontaminated and disposed of according to the protocols in Section 5.

Diagram: Standard Handling Workflow

Gcluster_prep1. Preparation Phasecluster_handling2. Handling Phase (in Fume Hood)cluster_cleanup3. Post-Operation Phaseprep_ppeDon Full PPE(Table 2)prep_hoodVerify Fume HoodFunctionprep_ppe->prep_hoodprep_safetyLocate Eyewash/Showerprep_hood->prep_safetyprep_wastePrepare Quench Bath& Waste Containerprep_safety->prep_wasteget_reagentRetrieve Reagentprep_waste->get_reagentProceed to HandlingtransferTransfer/Weigh Reagent(Inert Atmosphere if needed)get_reagent->transferreactAdd to Reaction Vessel(Slowly)transfer->reactsealSeal & MonitorReactionreact->sealquenchQuench Reaction(If applicable)seal->quenchReaction CompletedeconDecontaminate Glasswarequench->decondisposeDispose of Waste(Section 5 Protocol)decon->disposecleanClean Work Areadispose->clean

Caption: Workflow for handling Benzo[1][2]dioxol-5-yl-acetyl chloride.

Emergency Response Plan

Immediate and correct action is critical in any emergency involving this chemical.

Exposure Protocols
  • Skin Contact: This is a medical emergency. Immediately go to the nearest safety shower and flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[16][17] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water at an eyewash station for a minimum of 15 minutes, holding the eyelids open to ensure complete irrigation.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Immediately move the affected person to fresh air.[18] If breathing is difficult or has stopped, provide respiratory support and call for emergency medical services.[18]

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, have them rinse their mouth with water. Seek immediate medical attention.[18]

Spill Management

The appropriate response depends entirely on the scale and location of the spill.

Gcluster_smallSmall Spill (<100 mL, Contained in Hood)cluster_largeLarge Spill (>100 mL or Outside Hood)spillSpill OccursassessAssess Spill Size& Locationspill->assessalertAlert others in the immediate areaassess->alertSmallevacuateEVACUATE IMMEDIATELYassess->evacuateLargeabsorbCover with dry, inert absorbent(e.g., sand, vermiculite)alert->absorbcollectCollect residue with non-sparking toolsabsorb->collectdispose_spillPlace in sealed containerfor hazardous wastecollect->dispose_spilldecon_areaDecontaminate areadispose_spill->decon_areaalert_allAlert all personneland activate alarmevacuate->alert_allcall_ehsCall Emergency Response(e.g., EHS)alert_all->call_ehssecureSecure the area,prevent entrycall_ehs->secure

Caption: Decision tree for chemical spill response.

Decontamination and Disposal Protocol

Never dispose of unreacted Benzo[1][2]dioxol-5-yl-acetyl chloride as routine waste.[19] It must be chemically neutralized first.

Step-by-Step Quenching and Disposal Procedure
  • Prepare for Neutralization: Perform this procedure in a fume hood. Don all required PPE. Prepare a container, larger than the volume of waste, with a stir bar and a suitable quenching agent. A stirred solution of 5-10% sodium bicarbonate in water or an alcohol (isopropanol or ethanol) are common choices.[13] Place the container in an ice bath to manage heat generation.

  • Slow Addition: Using a pipette or dropping funnel, add the acyl chloride waste slowly and dropwise to the vigorously stirring quenching solution.[13] Be prepared for gas evolution (CO₂ if using bicarbonate, HCl if using alcohol).

  • Ensure Complete Reaction: After the addition is complete, allow the mixture to stir for at least one hour to ensure all the acyl chloride has been hydrolyzed or converted.

  • pH Check (if aqueous quench): If using an aqueous basic solution, check the pH of the final mixture to ensure it is neutral (pH 6-8). Add more base if necessary.

  • Final Disposal: The neutralized solution can now be transferred to a properly labeled aqueous hazardous waste container for collection by your institution's environmental health and safety (EHS) department.[19]

  • Glassware Decontamination: Contaminated glassware should be rinsed with a small amount of an alcohol (like isopropanol) to quench any residue. This rinseate must be added to the hazardous waste. The glassware can then be cleaned using standard procedures.

By implementing these comprehensive safety measures, researchers can effectively mitigate the risks associated with Benzo[1][2]dioxol-5-yl-acetyl chloride, ensuring a safe laboratory environment for discovery.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from chemos.de. Link

  • AiFChem. (n.d.). 2-(Benzo[d][1][2]dioxol-5-yl)acetyl chloride. Retrieved from aifchem.com. Link

  • Sigma-Aldrich. (2015). Acetyl chloride - Safety Data Sheet. Retrieved from sigmaaldrich.com. Link

  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved from basf.com. Link

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from yufeng-chem.com. Link

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1,3-Benzodioxol-5-ylacetyl chloride. Retrieved from fishersci.com. Link

  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from gov.uk. Link

  • The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. Retrieved from chemistryblog.net. Link

  • (n.d.). Standard Operating Procedure - Hydrochloric acid. Retrieved from an academic institution's EHS website.
  • PubChem. (n.d.). Benzo(1,3)dioxol-5-yl-acetyl chloride. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. Link

  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from chem.libretexts.org. Link

  • Storemasta. (2023). Handling Corrosive Substances in the Workplace. Retrieved from storemasta.com.au. Link

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from carlroth.com. Link

  • Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from canadasafetytraining.com. Link

  • Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from cdc.gov. Link

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from savemyexams.com. Link

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from sigmaaldrich.com. Link

  • YouTube. (2019). Overview of Acylation Reactions and Acyl Chlorides. Retrieved from youtube.com. Link

  • OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from oshatrainingschool.com. Link

  • Princeton University EHS. (n.d.). Chemical Spill Procedures. Retrieved from ehs.princeton.edu. Link

  • Google Patents. (n.d.). CN115819224A - Recovery method of distillation still residue for preparing acyl chloride from solid organic acid. Retrieved from patents.google.com. Link

  • National Institutes of Health (NIH). (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from ncbi.nlm.nih.gov. Link

  • Cornell University EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from ehs.cornell.edu. Link

  • Chemsafe. (2025). 10 Tips Working Safely with corrosives. Retrieved from chemsafe.co.za. Link

  • University of Florida EHS. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from ehs.ufl.edu. Link

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from chemguide.co.uk. Link

  • Chemistry Stack Exchange. (2023). Safe disposal of hydrochloric acid. Retrieved from chemistry.stackexchange.com. Link

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from researchgate.net. Link

  • Sigma-Aldrich. (n.d.). (R)-Benzo[1][2]dioxol-5-yl-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid. Retrieved from sigmaaldrich.com. Link

  • PubChem. (n.d.). Benzo-1,3-dioxole-5-acetic acid. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. Link

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